1-(4-Chlorophenyl)piperazine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(4-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEIHNMKASENIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191592 | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38212-33-8 | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38212-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38212-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-CHLOROPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMD47JE5C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characteristics of p-Chlorophenylpiperazine (pCPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of p-chlorophenylpiperazine (pCPP), a psychoactive compound of the phenylpiperazine class. Due to its activity as a serotonergic agent, understanding its fundamental properties is critical for research and drug development endeavors. This document presents key quantitative data in structured tables, details the experimental protocols for their determination, and visualizes associated biological pathways and experimental workflows.
Physicochemical Properties
The following tables summarize the key physicochemical properties of p-chlorophenylpiperazine. It is crucial to distinguish between the para (p-CPP) and meta (m-CPP) isomers, as their properties can differ. This guide focuses on the para-isomer.
Table 1: General Physicochemical Data for p-Chlorophenylpiperazine (pCPP)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂ | |
| Molecular Weight | 196.7 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 76-79 °C | |
| Boiling Point | 113 °C at 0.27 mmHg | |
| pKa (strongest basic) | 8.88 ± 0.10 (Predicted) |
Table 2: Solubility of p-Chlorophenylpiperazine (pCPP)
| Solvent | Solubility | Source |
| Water | Soluble | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| Methanol | 1 mg/mL |
Table 3: Partition and Distribution Coefficients of p-Chlorophenylpiperazine (pCPP)
| Coefficient | Value | Source |
| LogP | 1.9 (Predicted) |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of p-chlorophenylpiperazine.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point of pCPP using a standard capillary melting point apparatus.
Materials:
-
p-Chlorophenylpiperazine (solid)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus with a calibrated thermometer and heating block
-
Mortar and pestle
Procedure:
-
Ensure the pCPP sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered pCPP into the open end of a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C per minute for a rapid preliminary determination.
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This provides an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new capillary tube with pCPP.
-
Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the preliminary melting range.
-
Once this temperature is reached, reduce the heating rate to 1-2 °C per minute.
-
Carefully observe the sample and record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting point range.
-
Repeat the determination at least two more times and calculate the average melting point range.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of pCPP using potentiometric titration.
Materials:
-
p-Chlorophenylpiperazine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water (degassed)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of pCPP and dissolve it in a known volume of deionized water to create a solution of known concentration.
-
Add a known excess of standardized HCl solution to the pCPP solution to fully protonate the piperazine (B1678402) nitrogens.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place the beaker containing the pCPP solution on the stir plate and immerse the pH electrode and the tip of the burette.
-
Begin stirring the solution gently.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, known increments (e.g., 0.1 mL).
-
After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, passing through the equivalence point(s).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa value is the pH at the half-equivalence point. For a diprotic base like piperazine, two pKa values may be determined.
-
Repeat the titration at least two more times and calculate the average pKa value(s).
Aqueous Solubility Determination (Shake-Flask Method)
This protocol details the determination of the aqueous solubility of pCPP using the reliable shake-flask method.
Materials:
-
p-Chlorophenylpiperazine (solid)
-
Deionized water
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid pCPP to several vials. The excess solid is crucial to ensure a saturated solution at equilibrium.
-
Add a known volume of deionized water to each vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of pCPP.
-
Calculate the solubility of pCPP in mg/mL or mol/L.
-
Perform the determination in triplicate and report the mean solubility and standard deviation.
LogP Determination (HPLC Method)
This protocol describes the determination of the octanol-water partition coefficient (LogP) of pCPP using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Materials:
-
p-Chlorophenylpiperazine
-
A series of standard compounds with known LogP values
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
-
Water (HPLC grade)
Procedure:
-
Prepare stock solutions of pCPP and the standard compounds in the mobile phase.
-
Prepare a series of mobile phase compositions with varying organic modifier concentrations.
-
Saturate the octanol with water and the water with octanol by vigorous mixing followed by separation.
-
For each standard compound and for pCPP, inject a sample onto the HPLC column and record the retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot a calibration curve of log k versus the known LogP values for the standard compounds.
-
From the calibration curve, determine the LogP of pCPP from its measured log k value.
-
Alternatively, the shake-flask method can be used for direct measurement. In this method, a solution of pCPP in octanol-saturated water is shaken with water-saturated octanol. The concentration of pCPP in each phase is then determined after separation, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Mechanism of Action and Signaling Pathway
p-Chlorophenylpiperazine is known to exert its effects primarily through interaction with the serotonergic system. It acts as a non-selective serotonin (B10506) receptor agonist. The primary signaling pathways activated by serotonin receptors, particularly the 5-HT2 family which are G-protein coupled receptors (GPCRs), involve the activation of phospholipase C.
Upon binding of an agonist like pCPP to a Gq/11-coupled serotonin receptor (e.g., 5-HT2A or 5-HT2C), the alpha subunit of the G-protein dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
A Technical Guide to 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)piperazine, commonly known as pCPP or 4-CPP, is a chemical compound belonging to the phenylpiperazine class.[1][2] Identified by the CAS number 38212-33-8, this substance holds significant interest in diverse scientific fields.[1][2][3][4][5][6][7] It is recognized as a psychoactive compound with serotonergic effects and is encountered as a recreational drug, making it relevant in forensic and toxicological studies.[1][2] Concurrently, it serves as a crucial building block and intermediate in the synthesis of various Central Nervous System (CNS) drugs, including anxiolytics, antidepressants, and antipsychotics.[4][8] This guide provides an in-depth technical overview of its properties, synthesis, analysis, pharmacology, and applications for professionals in research and drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. It typically presents as a white to light yellow crystalline solid.[1][4][5]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 38212-33-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₃ClN₂ | [1][4][5][6][7] |
| Molecular Weight | 196.68 g/mol | [5][6][7] |
| Appearance | Crystalline solid | [1][5] |
| Melting Point | 76-79 °C | [4][5] |
| Boiling Point | 113 °C at 0.27 mmHg | [4] |
| Purity | ≥98.0% (GC) | [1][5] |
| UV λmax | 258 nm | [1] |
| SMILES | ClC1=CC=C(N2CCNCC2)C=C1 | [1][5] |
| InChI Key | UNEIHNMKASENIG-UHFFFAOYSA-N |[1][5][6] |
Table 2: Solubility Data
| Solvent | Concentration | Reference(s) |
|---|---|---|
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Water | Soluble | [4] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL |[1] |
Table 3: Key Spectroscopic Data (FT-IR/Raman)
| Vibration Mode | Wavenumber (cm⁻¹) - IR Spectrum | Wavenumber (cm⁻¹) - Raman Spectrum | Reference(s) |
|---|---|---|---|
| N-H Stretch | 3099 | 3184 | [9] |
| Aromatic C-H Stretch | 3097, 3062, 3043 | 3124, 3072, 3034 |[9] |
Synthesis and Manufacturing
The synthesis of this compound is critical for its application as a pharmaceutical intermediate. Custom synthesis services are also available for producing derivatives with specific impurity profiles or modified structures for structure-activity relationship (SAR) studies.[10]
General Synthesis Protocol
A common method for preparing this compound involves the reaction of piperazine (B1678402) with a p-chlorophenyl-containing acyl chloride, such as p-chlorophenyl carbonyl chloride or p-chlorophenyl acetyl chloride.[4] The reaction is conducted under alkaline conditions, and the final product is typically purified through crystallization.[4]
Analytical Methodologies
Accurate identification and quantification of this compound are essential for both quality control in pharmaceutical manufacturing and forensic analysis. The United Nations Office on Drugs and Crime (UNODC) recommends that the identification of controlled substances should be based on at least two uncorrelated analytical parameters.[3]
Spectroscopic Analysis
Spectroscopic techniques like Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of this compound.[9][11]
This protocol is based on a published spectroscopic study of the compound.[9]
-
Sample Preparation: The this compound sample, used as received from the supplier, is prepared for FT-IR analysis using the KBr pellet technique.
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded in the 4000–400 cm⁻¹ region using an instrument such as a Bruker Optics IFS66v/s FT-IR spectrometer.
-
Raman Spectroscopy: The Raman spectrum is recorded over the same spectral region (4000–400 cm⁻¹) using a spectrometer like a Renishaw inVia Raman microscope with a 532 nm laser for excitation.
-
Data Analysis: The resulting spectra are analyzed to identify characteristic vibrational bands corresponding to the functional groups of the molecule, such as N-H and aromatic C-H stretches.[9]
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying piperazines in forensic samples.[3][12] For quantifying trace amounts in Active Pharmaceutical Ingredients (APIs), High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization is employed.[13]
This protocol is adapted from a method for detecting designer piperazines in urine specimens.[12]
-
Sample Preparation: To a 1.0 mL urine sample, add an internal standard (e.g., 1-(3-chlorophenyl)piperazine, mCPP).
-
Alkalinization: Add four drops of concentrated potassium hydroxide (B78521) (KOH) to the sample.
-
Liquid-Liquid Extraction: Add 4 mL of n-butyl chloride, vortex for 5 minutes, and centrifuge at 3000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube, add 25 µL of 1% methanolic HCl, and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of acetonitrile (B52724) for analysis.
-
GC-MS Analysis: Operate the GC-MS in full scan mode (e.g., m/z 42-450). Identification is based on the retention time matching that of a standard (within ±2%) and the mass spectrum matching a reference library spectrum with a high-quality index (>90).[12]
This protocol outlines a method for detecting trace levels of piperazine in an API via derivatization.[13]
-
Derivatization: React the sample containing piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). This reaction forms a stable, UV-active derivative.
-
Chromatography: Analyze the derivatized sample using a standard HPLC system with a UV detector.
-
Validation: The method should be validated for limit of detection (LOD), limit of quantification (LOQ), accuracy, linearity, and precision. This approach allows for the detection of piperazine at parts-per-million (ppm) levels without interference from the main API.[13]
Pharmacology and Mechanism of Action
This compound is a psychoactive drug that produces its effects primarily through interaction with the serotonergic system.[1][2]
Serotonergic Activity
Research has demonstrated that pCPP functions as a non-selective serotonin (B10506) receptor agonist and/or a serotonin releasing agent.[2] Its action as a 5-HT receptor agonist is a key aspect of its pharmacological profile.[14] Studies on related piperazine agonists suggest that their behavioral effects, such as the suppression of locomotor activity in rats, are mediated by the stimulation of serotonin receptors, potentially the 5-HT₁B and 5-HT₁C subtypes.[15] This effect is characteristically blocked by serotonin antagonists.[15] Trazodone, a well-known antidepressant, has an active metabolite, m-CPP, which is structurally similar to pCPP, further linking this chemical class to CNS activity.[16][17]
Applications in Research and Drug Development
The dual nature of this compound as both a substance of forensic interest and a valuable synthetic tool defines its primary applications.
-
Analytical Reference Standard: Due to its presence in illicit markets, pCPP is sold as a certified analytical reference standard for use in forensic laboratories and research settings to ensure accurate identification.[1]
-
Pharmaceutical Intermediate: It is a versatile intermediate for synthesizing a wide range of CNS-active drugs.[4][8] Its structure is a key component in molecules designed to be D2 receptor ligands and was used in the synthesis of the research chemical L-745,870.[2][18] The piperazine moiety is a common pharmacophore in many antipsychotic, anxiolytic, and antidepressant medications.[8]
Safety and Handling
This compound is classified as an irritant. Proper laboratory safety protocols must be followed to avoid exposure.
Table 4: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][19] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][19] |
| Target Organs | Respiratory system | [5] |
| Personal Protective Equipment | Dust mask (type N95), safety glasses, chemical-resistant gloves. |[5] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. This compound [chembk.com]
- 5. 1-(4-クロロフェニル)ピペラジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CAS 38212-33-8 [matrix-fine-chemicals.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. scispace.com [scispace.com]
- 10. nbinno.com [nbinno.com]
- 11. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. jocpr.com [jocpr.com]
- 14. This compound | 38212-33-8 [chemicalbook.com]
- 15. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trazodone - Wikipedia [en.wikipedia.org]
- 17. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | C10H15Cl3N2 | CID 12212341 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of p-Chlorophenylpiperazine (pCPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for para-chlorophenylpiperazine (pCPP), a key intermediate in the synthesis of various pharmaceuticals. The document details two principal methodologies: the classical cyclization reaction of 4-chloroaniline (B138754) with a bis(2-haloethyl)amine derivative and the modern palladium-catalyzed Buchwald-Hartwig amination. This guide includes detailed experimental protocols, a summary of quantitative data, and mechanistic diagrams to facilitate a thorough understanding of these synthetic routes.
Introduction
para-Chlorophenylpiperazine (pCPP), also known as 1-(4-chlorophenyl)piperazine, is a chemical intermediate with significant applications in medicinal chemistry. It serves as a crucial building block for the synthesis of a range of bioactive molecules. The efficient and scalable synthesis of pCPP is therefore of considerable interest to the pharmaceutical industry. This guide explores the two most prominent methods for its synthesis, providing detailed insights into the reaction mechanisms and practical experimental procedures.
Synthesis Pathway via Nucleophilic Substitution and Cyclization
A traditional and widely used method for the synthesis of N-arylpiperazines involves the reaction of an aniline (B41778) with a bis(2-haloethyl)amine. In the case of pCPP, this typically involves the reaction of 4-chloroaniline with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt.
Reaction Mechanism
The reaction proceeds through a two-step mechanism. The first step is a nucleophilic substitution where the primary amine of 4-chloroaniline attacks one of the electrophilic carbons of bis(2-chloroethyl)amine, displacing a chloride ion. This is followed by an intramolecular nucleophilic substitution (cyclization), where the secondary amine formed in the first step attacks the other electrophilic carbon, displacing the second chloride ion to form the piperazine (B1678402) ring. The reaction is typically carried out at elevated temperatures, and often without a solvent.
Figure 1: Synthesis of pCPP via Nucleophilic Substitution and Cyclization.
Experimental Protocol: Synthesis from 4-Chloroaniline and Bis(2-chloroethyl)amine Hydrochloride
This protocol is adapted from established procedures for the synthesis of N-arylpiperazines.
Materials:
-
4-Chloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
N,N-dimethylformamide (DMF) (optional, as a high-boiling solvent)
-
Sodium carbonate or other suitable base
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (1.0 equivalent), bis(2-chloroethyl)amine hydrochloride (1.0 to 1.2 equivalents), and a base such as sodium carbonate (2.5 equivalents). If a solvent is used, add a high-boiling solvent like N,N-dimethylformamide.
-
Reaction: Heat the reaction mixture to 110-150 °C and stir vigorously for 24-48 hours[1]. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If no solvent was used, dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Extraction: Wash the organic solution with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure p-chlorophenylpiperazine.
Synthesis Pathway via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of an aryl halide with an amine. For the synthesis of pCPP, this involves the reaction of piperazine with an aryl halide such as 1,4-dichlorobenzene (B42874) or 1-bromo-4-chlorobenzene.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group on the palladium complex reductively eliminate to form the desired C-N bond and regenerate the Pd(0) catalyst.
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Synthesis of pCPP
This protocol provides a general procedure for the palladium-catalyzed synthesis of pCPP.
Materials:
-
1,4-Dichlorobenzene or 1-Bromo-4-chlorobenzene
-
Piperazine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), the aryl halide (1.0 equivalent), piperazine (1.2-2.5 equivalents), and the base (1.4-2.0 equivalents)[2][3].
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours[2]. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure p-chlorophenylpiperazine.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of pCPP and related aryl piperazines.
Table 1: Reaction Conditions and Yields for pCPP Synthesis
| Synthesis Method | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nucleophilic Substitution | - | 4-Chloroaniline | - | - | 2-(2-methoxyethoxy)ethyl alcohol | 150 | 12 | 90 | [1] |
| Nucleophilic Substitution | - | 2-((2,4-Dimethylphenyl)thio)aniline | - | - | DMF | 110 | 48 | - | [1] |
| Buchwald-Hartwig | 1,4-Dichlorobenzene | Piperazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Up to 97 | [3][4] |
| Buchwald-Hartwig | 1-Bromo-4-chlorobenzene | Piperazine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | - | [5] |
Table 2: Spectroscopic Data for p-Chlorophenylpiperazine (pCPP)
| Technique | Solvent | Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) | Reference |
| ¹H NMR | DMSO-d₆ | 6.83 (d, 2H), 7.29 (d, 2H), 3.16 (t, 4H), 2.92 (t, 4H), 1.88 (s, 1H, NH) | [6] |
| ¹³C NMR | DMSO-d₆ | 149.8, 128.9, 117.4, 115.8, 49.3, 45.2 | [6] |
| FT-IR | KBr pellet | 3099 (N-H stretch), Aromatic C-H stretches, C-N stretches | [6] |
| Raman | - | 3184 (N-H stretch) | [6] |
| MS (GC) | - | m/z 196 (M⁺) | [7] |
Potential Byproducts and Purification Strategies
Nucleophilic Substitution and Cyclization
-
Potential Byproducts: The primary byproduct in this reaction is often the N,N-bis(2-chloroethyl)-4-chloroaniline, resulting from the initial N-alkylation without subsequent cyclization[2]. Polymerization of the bis(2-chloroethyl)amine can also occur, especially at higher temperatures[2].
-
Purification: Purification is typically achieved by column chromatography on silica gel. Recrystallization of the hydrochloride salt of pCPP can also be an effective purification method[2].
Buchwald-Hartwig Amination
-
Potential Byproducts: Common byproducts include hydrodehalogenation of the starting aryl halide and the formation of diarylated piperazine (if piperazine is the limiting reagent). Homocoupling of the aryl halide can also occur.
-
Purification: The palladium catalyst is typically removed by filtration through Celite or silica gel. The product is then purified by column chromatography or recrystallization.
Conclusion
This technical guide has outlined the two primary synthetic pathways for p-chlorophenylpiperazine. The classical nucleophilic substitution and cyclization method is a straightforward approach, while the Buchwald-Hartwig amination offers greater versatility and is often more efficient for a wider range of substrates. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided experimental protocols, quantitative data, and mechanistic insights are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. scispace.com [scispace.com]
- 7. spectrabase.com [spectrabase.com]
The Biological Activity of 1-(4-Chlorophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)piperazine (pCPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals.[1] While its isomer, m-chlorophenylpiperazine (mCPP), has been more extensively studied as a metabolite of the antidepressant trazodone (B27368) and as a pharmacological probe, pCPP itself has demonstrated distinct biological activities, primarily centered around its interaction with serotonergic and dopaminergic systems.[1][2] This technical guide provides a comprehensive overview of the known biological activities of pCPP, with a focus on its receptor binding profile, experimental methodologies for its characterization, and the signaling pathways it is likely to modulate. It is important to note that while pCPP is known to be a serotonergic agent, detailed quantitative binding data across a wide range of receptors is not as readily available in public literature as it is for its isomer, mCPP.[1][3]
Pharmacological Profile
The primary mechanism of action of pCPP is believed to be its interaction with serotonin (B10506) receptors, where it likely acts as a non-selective agonist or a serotonin-releasing agent.[1] Additionally, the this compound moiety is a key structural component in a number of compounds designed as high-affinity ligands for dopamine (B1211576) receptors, particularly the D4 subtype.
Quantitative Receptor Binding Data
The available quantitative data on the binding affinity of this compound and its direct derivatives is limited. The following tables summarize the known values.
Table 1: Receptor Binding Affinities of this compound Derivatives
| Compound | Receptor | Species | Tissue/System | Ki (nM) |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | Human | Recombinant | High Affinity |
| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine | Dopamine D4 | Human | Recombinant | High Affinity & Selectivity |
Note: Specific Ki values for the parent compound this compound are not consistently reported in the reviewed literature.
For comparative purposes, the more extensively characterized binding profile of the isomer, m-chlorophenylpiperazine (mCPP), is presented in Table 2. This provides an indication of the potential broader receptor interactions of chlorophenylpiperazines.
Table 2: Receptor Binding Affinities of m-Chlorophenylpiperazine (mCPP) (Isomer of pCPP)
| Receptor Subtype | IC50 (nM) |
| Serotonin (5-HT) Subtypes | 360 - 1300 |
| α2-Adrenergic | 570 |
| α1-Adrenergic | > 2500 |
| β-Adrenergic | > 10000 |
| Dopamine | > 10000 |
| Muscarinic Cholinergic | > 24000 |
| Serotonin Transporter (SERT) | 230 |
Data from Hamik & Peroutka (1989) and Rothman et al. (1993).[3][4]
Experimental Protocols
The characterization of the binding affinity of this compound to various receptors is typically achieved through radioligand binding assays. Below are detailed methodologies for key experimental protocols.
Radioligand Binding Assay: A General Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like pCPP.
Protocol 1: Serotonin 5-HT2A Receptor Binding Assay
-
Objective: To determine the binding affinity of pCPP for the 5-HT2A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin.
-
Non-specific binding agent: Spiperone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]-Ketanserin (at a concentration near its Kd), and varying concentrations of pCPP.
-
For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific binding agent.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the pCPP concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Dopamine D4 Receptor Binding Assay
-
Objective: To determine the binding affinity of pCPP for the dopamine D4 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Radioligand: [3H]-Spiperone.
-
Non-specific binding agent: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
-
Procedure:
-
Follow the general procedure outlined for the 5-HT2A receptor binding assay.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Perform filtration, washing, and scintillation counting as described above.
-
Analyze the data to determine the IC50 and Ki values for pCPP at the D4 receptor.
-
Signaling Pathways
The biological effects of this compound are mediated through the activation or inhibition of intracellular signaling cascades following its binding to target receptors.
Hypothesized Serotonergic Agonist Signaling Pathway
As a putative serotonin agonist, pCPP is expected to activate G protein-coupled serotonin receptors. The diagram below illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor, such as the 5-HT2 family.
Upon binding of pCPP to a Gq-coupled serotonin receptor, the G protein is activated, which in turn activates phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both leading to a cascade of downstream cellular responses.[5]
Hypothesized Dopamine D4 Receptor Antagonist Signaling Pathway
Derivatives of pCPP are known to be antagonists at the dopamine D4 receptor, which is a Gi-coupled receptor.[] The diagram below illustrates the mechanism of antagonism.
Dopamine D4 receptors are coupled to Gi proteins, which inhibit the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[] A pCPP-based antagonist would bind to the D4 receptor and prevent dopamine from binding and initiating this signaling cascade, thereby maintaining basal levels of adenylate cyclase activity.[7]
Conclusion
This compound is a pharmacologically active molecule with a primary affinity for serotonin and dopamine receptor systems. While comprehensive quantitative binding data for pCPP itself is not as extensively documented as for its isomer mCPP, the available information strongly suggests its role as a serotonergic agent and a key structural motif for high-affinity dopamine D4 receptor ligands. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals engaged in the study of pCPP and related compounds. Further research is warranted to fully elucidate the complete receptor binding profile and downstream functional effects of this intriguing phenylpiperazine derivative.
References
- 1. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 7. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-(4-Chlorophenyl)piperazine (pCPP) Derivatives and Analogs
Introduction
The this compound (pCPP) scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for a multitude of centrally acting therapeutic agents. Piperazine (B1678402) and its derivatives are known to exhibit a wide range of therapeutic effects, including antipsychotic, antibacterial, and anticancer activities. The pCPP core, in particular, is a privileged structure found in numerous drugs targeting the central nervous system (CNS), most notably antidepressants and anxiolytics. Its structural features allow for fine-tuning of pharmacological activity, leading to compounds with complex and often desirable polypharmacological profiles.
Prominent examples of drugs built upon this scaffold include Trazodone and its structural analog Nefazodone, which have been used for decades in the treatment of major depressive disorder.[1][2][3] The therapeutic efficacy of these agents stems from their multimodal action, primarily involving interactions with various serotonin (B10506) (5-HT) receptor subtypes and the serotonin transporter (SERT).[1][4][5] This guide provides a detailed technical overview of pCPP derivatives, covering their structure-activity relationships, pharmacological mechanisms, key quantitative data, and the experimental protocols used in their evaluation.
Core Structure and Structure-Activity Relationships (SAR)
The pharmacological profile of pCPP derivatives can be systematically modified by altering three key positions of the molecule: the aryl ring (A), the piperazine core (B), and the side chain attached to the N4 nitrogen (C). Understanding the structure-activity relationships at these positions is critical for designing new analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Aryl Ring (A): The 4-chloro substitution on the phenyl ring is a common feature that contributes to the binding affinity and overall profile of many active compounds.[6] Modifications to this ring, such as changing the position or nature of the substituent (e.g., methoxy, dichloro), can dramatically alter receptor selectivity, particularly for dopamine (B1211576) (D₂) and serotonin (5-HT) receptors. For instance, in one series of arylpiperazines, a 2,3-dichloro substitution resulted in the highest D₃ receptor affinity.[7]
-
Piperazine Core (B): The piperazine ring itself is a key structural element. Bioisosteric replacement of this core, for example with a homopiperazine (B121016) (1,4-diazepane), has been explored to develop new antipsychotic agents, altering the binding profile at dopamine and serotonin receptors.[8]
-
N4-Side Chain (C): The greatest structural diversity is typically introduced via the side chain at the N4 position. The length, rigidity, and terminal functional group of this chain are crucial determinants of the compound's mechanism of action.
-
Linker: A flexible alkyl chain of specific length is often required to optimally position the terminal group for receptor interaction.
-
Terminal Group: The nature of the terminal group dictates the primary pharmacology. For example, the triazolopyridine moiety in Trazodone is critical for its characteristic 5-HT₂ₐ antagonism.
-
Below is a diagram illustrating the key pharmacophoric features of the pCPP scaffold and common points of modification for SAR studies.
Pharmacology and Mechanism of Action
pCPP derivatives are characterized by their complex pharmacology, often acting on multiple targets within the serotonergic and, to a lesser extent, adrenergic and dopaminergic systems. The overall antidepressant and anxiolytic effects are believed to arise from a synergistic action on these targets.
The primary mechanisms include:
-
5-HT₂ₐ Receptor Antagonism: This is a hallmark of many pCPP-based antidepressants like Trazodone and Nefazodone.[1] Antagonism of the Gq-coupled 5-HT₂ₐ receptor prevents the hydrolysis of PIP₂ into IP₃ and DAG, mitigating downstream signaling that can be associated with anxiety, insomnia, and sexual dysfunction.
-
Serotonin Reuptake Inhibition (SRI): Many derivatives, including Trazodone and Nefazodone, also inhibit the presynaptic serotonin transporter (SERT), increasing the synaptic concentration of serotonin.[1][4] This action is shared with selective serotonin reuptake inhibitors (SSRIs), though often weaker in pCPP derivatives.
-
5-HT₁ₐ Receptor Partial Agonism/Antagonism: Interaction with 5-HT₁ₐ receptors is a common feature of newer arylpiperazine derivatives, contributing to antidepressant and anxiolytic effects.[9][10]
-
α₁-Adrenergic Receptor Antagonism: This action contributes to some of the side effects of these drugs, such as orthostatic hypotension and sedation.[1]
The diagram below illustrates the simplified signaling pathway of the 5-HT₂ₐ receptor and its antagonism by a typical pCPP derivative.
Quantitative Data Summary
The following table summarizes receptor binding affinities (Ki, in nM) for a selection of novel arylpiperazine derivatives designed to target both 5-HT₁ₐ and σ₁ receptors, demonstrating the high potency that can be achieved with this scaffold.[11][12][13] Lower Ki values indicate higher binding affinity.
| Compound | Key Structural Features | 5-HT₁ₐ Ki (nM) | σ₁ Receptor Ki (nM) | Reference |
| Cmpd 17 | Tetrahydroisoquinoline (TIQ) derivative | 1.13 | 11.2 | [13] |
| Cmpd 18 | Tetrahydroisoquinoline (TIQ) derivative | 2.11 | 2.41 | [13] |
| Cmpd 22 | Dihydroindole derivative | 1.15 | 114 | [13] |
| Cmpd 24 | Dihydroindole derivative | 0.94 | 145 | [13] |
| Cmpd 27 (R) | Benzodiazepine seven-membered heterocyclic | 0.44 | 0.27 | [11][12][13] |
| Cmpd 28 (S) | Benzodiazepine seven-membered heterocyclic | 2.50 | 1.22 | [13] |
Data extracted from Ni et al. (2022). This study highlights compound 27 as a particularly potent dual-target ligand.[11][12][13]
Experimental Protocols
Reproducible and validated experimental methods are essential for the evaluation of novel compounds. Below are detailed protocols for key assays used in the characterization of pCPP derivatives.
Radioligand Receptor Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT₂ₐ) using a radiolabeled ligand.[14]
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in an ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.[14]
2. Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
- 50 µL of Assay Buffer (for total binding).
- 50 µL of a high concentration of a known non-labeled ligand (for non-specific binding).
- 50 µL of the test compound at various dilutions.
-
Add 50 µL of the radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ) at a final concentration near its Kd value (e.g., 1-2 nM).[14]
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[14]
3. Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]
-
Place the dried filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.[14]
4. Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antidepressant Activity: Forced Swim Test (FST)
The FST is a widely used behavioral model to screen for antidepressant activity in rodents.[9][15][16] The test is based on the principle that animals will develop an immobile posture after initial escape-oriented behaviors when placed in an inescapable container of water. Antidepressant compounds are known to reduce the duration of this immobility.[16]
1. Animals and Housing:
-
Use male ICR or C57BL/6 mice (20-25 g) or male Sprague-Dawley or Wistar rats.[17]
-
House animals in groups with controlled temperature, humidity, and a 12h/12h light/dark cycle, with ad libitum access to food and water.
2. Apparatus:
-
A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 10 cm).
3. Procedure:
-
Divide animals into groups (e.g., vehicle control, positive control like imipramine, and test compound groups at various doses).
-
Administer the test compound or vehicle (e.g., intraperitoneally or orally) 30-60 minutes before the test.
-
Gently place each animal individually into the swim cylinder.
-
The total test duration is typically 6 minutes. The animal's behavior is recorded, often by video.[16]
4. Scoring and Data Analysis:
-
An animal is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.
-
Score the total duration of immobility during the last 4 minutes of the 6-minute test.
-
Compare the mean immobility time of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.[11]
General Drug Discovery Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel pCPP derivatives.
Conclusion
The this compound scaffold remains a highly valuable and productive starting point for the design of novel CNS-active agents. Its derivatives, exemplified by Trazodone and Nefazodone, possess a desirable multi-target pharmacology that can offer therapeutic advantages over more selective agents. Through systematic exploration of structure-activity relationships and the application of robust in vitro and in vivo screening protocols, researchers continue to develop new pCPP analogs with enhanced potency, improved selectivity profiles, and better safety margins. The ongoing research into dual-target ligands, such as 5-HT₁ₐ/σ₁ agonists, demonstrates the enduring potential of this chemical class to yield next-generation therapeutics for depression, anxiety, and other neuropsychiatric disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. drugs.com [drugs.com]
- 4. Allosteric Inhibition and Pharmacochaperoning of the Serotonin Transporter by the Antidepressant Drugs Trazodone and Nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 12. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropharmacological Profile of Chlorophenylpiperazine Derivatives: A Technical Guide
Disclaimer: Initial literature searches for the neuropharmacological profile of para-chlorophenylpiperazine (pCPP) revealed a significant scarcity of available data. In contrast, its isomer, meta-chlorophenylpiperazine (mCPP), an active metabolite of the antidepressant trazodone, has been extensively studied.[1][2][3][4][5][6] This guide will therefore focus on the comprehensive neuropharmacological data available for mCPP to provide a detailed profile representative of a mono-substituted chlorophenylpiperazine (B10847632), which can serve as a valuable reference for research into related compounds.
Executive Summary
This technical guide provides a detailed overview of the neuropharmacological profile of meta-chlorophenylpiperazine (mCPP). The document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's interactions with various neurotransmitter systems. All quantitative data are summarized in structured tables for ease of comparison. Detailed methodologies for key experimental protocols are provided, and crucial signaling pathways and experimental workflows are visualized using diagrams. The primary focus is on the serotonergic system, where mCPP exhibits significant activity, alongside its interactions with adrenergic and dopaminergic receptors.
Receptor Binding Affinity
The interaction of mCPP with various neurotransmitter receptors has been characterized through radioligand binding assays. These experiments are fundamental to understanding the compound's potential sites of action within the central nervous system. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
The following tables summarize the binding affinities of mCPP for a range of receptors, compiled from various in vitro studies.
Table 2.1: Binding Affinity of mCPP at Serotonin (B10506) (5-HT) Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Tissue Source |
|---|---|---|---|
| 5-HT₁ₐ | [³H]8-OH-DPAT | 130 | Human Brain |
| 5-HT₁ₐ | [³H]8-OH-DPAT | 240 | Rat Cortex |
| 5-HT₁ₑ | [³H]5-HT | 100 | Human Cortex |
| 5-HT₂ₐ | [³H]Ketanserin | 27 | Human Cortex |
| 5-HT₂ₐ | [³H]Spiperone | 260 | Rat Cortex |
| 5-HT₂c | [³H]Mesulergine | 1.3 | Human Choroid Plexus |
| SERT | [¹²⁵I]RTI-55 | 230 (IC₅₀) | Human Occipital Cortex[6] |
Table 2.2: Binding Affinity of mCPP at Adrenergic Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Tissue Source |
|---|---|---|---|
| α₁ | [³H]Prazosin | 330 | Rat Brain |
| α₂ | [³H]Clonidine | 40 | Rat Cortex |
| α₂ | [³H]p-aminoclonidine | 600 (IC₅₀) | Rat Frontal Cortex[5] |
| β | [³H]Dihydroalprenolol | 1,100 | Rat Cortex |
Table 2.3: Binding Affinity of mCPP at Other Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Tissue Source |
|---|---|---|---|
| D₂ | [³H]Spiperone | >10,000 | Rat Striatum |
| H₁ | [³H]Pyrilamine | 4.4 | Not Specified[7] |
Functional Activity
Functional assays are crucial for determining the intrinsic activity of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or partial agonist. These assays measure the biological response following receptor binding. The potency of a compound is often expressed as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
mCPP generally acts as a non-selective serotonin receptor agonist, with particularly notable activity at the 5-HT₂c receptor.[7][8]
Key Functional Characteristics:
-
5-HT₂c Receptor: mCPP is a well-established 5-HT₂c receptor agonist.[7][8] This activity is believed to mediate many of its behavioral and physiological effects, including hypophagia (reduced food intake).[7]
-
5-HT₁ₐ Receptor: mCPP also demonstrates agonist activity at 5-HT₁ₐ receptors.[7]
-
5-HT₂ₐ Receptor: Evidence suggests that mCPP may act as an antagonist at 5-HT₂ₐ receptors.[8]
-
Serotonin Transporter (SERT): mCPP has been shown to increase extracellular serotonin levels, in part by acting as a serotonin releasing agent through interaction with SERT.[8][9]
In Vivo Neurochemical Effects
In vivo microdialysis is a widely used technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals. This methodology provides valuable insights into how a compound modulates neurotransmitter release and metabolism in a physiological context.
Studies utilizing in vivo microdialysis have demonstrated that mCPP administration leads to significant changes in extracellular serotonin and, to a lesser extent, dopamine (B1211576) levels.
-
Serotonin (5-HT): Systemic administration of mCPP has been shown to dose-dependently increase extracellular 5-HT levels in various brain regions, including the nucleus accumbens and hippocampus.[8][9][10] This effect is consistent with its action as a serotonin releasing agent.[8][9]
-
Dopamine (DA): At higher doses, mCPP can also increase extracellular dopamine levels in the striatum and nucleus accumbens.[8][10] However, this effect is generally weaker and less consistent than its effect on serotonin.[10]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental techniques used to characterize the neuropharmacological profile of compounds like mCPP.
Radioligand Binding Assay Protocol
This protocol outlines a typical filtration binding assay used to determine the affinity of a test compound for a specific receptor.
-
Tissue Preparation:
-
Brain tissue from the region of interest (e.g., cortex, hippocampus) is dissected and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
To each well, the following are added in sequence:
-
The membrane preparation.
-
The unlabeled test compound (e.g., mCPP) at various concentrations.
-
A fixed concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors).
-
-
The plate is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
In Vivo Microdialysis Protocol
This protocol describes a typical in vivo microdialysis experiment to measure neurotransmitter levels in the brain of a conscious animal.
-
Surgical Procedure:
-
A rat is anesthetized, and its head is fixed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting a specific brain region (e.g., nucleus accumbens). The cannula is secured to the skull with dental cement.
-
The animal is allowed to recover from surgery for a specified period.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
The probe is connected to a syringe pump and perfused at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).
-
-
Sample Collection and Analysis:
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
The collected samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of neurotransmitters (e.g., serotonin, dopamine) and their metabolites.
-
-
Drug Administration and Data Analysis:
-
After establishing a stable baseline of neurotransmitter levels, the test compound (e.g., mCPP) is administered (e.g., via intraperitoneal injection).
-
Sample collection continues to monitor the drug-induced changes in neurotransmitter concentrations over time.
-
The data are typically expressed as a percentage of the baseline levels.
-
The following diagram illustrates the setup and workflow of an in vivo microdialysis experiment.
Key Signaling Pathways
The functional effects of mCPP are mediated by the activation of intracellular signaling cascades downstream of its target receptors. The 5-HT₁ₐ and 5-HT₂c receptors, both key targets of mCPP, couple to different G proteins and initiate distinct signaling pathways.
5-HT₁ₐ Receptor Signaling
The 5-HT₁ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). This ultimately results in a decrease in neuronal excitability.
5-HT₂c Receptor Signaling
The 5-HT₂c receptor is a GPCR that couples to the Gαq/11 subunit. Upon activation by an agonist like mCPP, it stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to a variety of downstream cellular responses, generally increasing neuronal excitability.
Conclusion
The neuropharmacological profile of m-chlorophenylpiperazine is characterized by a broad interaction with the serotonergic system, acting as a non-selective agonist with particularly high affinity and functional activity at the 5-HT₂c receptor. It also exhibits notable affinity for several other serotonin and adrenergic receptor subtypes and functions as a serotonin releasing agent. The data presented in this guide, derived from standard in vitro and in vivo methodologies, provide a comprehensive foundation for understanding the complex pharmacology of this compound. While specific data for pCPP remains limited, the detailed profile of mCPP offers a crucial framework for predicting the potential activities and for guiding the future investigation of other chlorophenylpiperazine derivatives.
References
- 1. ClinPGx [clinpgx.org]
- 2. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(3-Chlorophenyl)piperazine | 6640-24-0 | Benchchem [benchchem.com]
- 8. 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of 1-(4-Chlorophenyl)piperazine (pCPP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorophenyl)piperazine (pCPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. As a derivative of piperazine, it shares structural similarities with several neuropsychiatric drugs. This technical guide provides a comprehensive overview of the in vitro studies conducted on pCPP, with a focus on its interactions with key neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. This document summarizes the available quantitative data on its binding affinity and functional activity, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a core resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound, also known as pCPP, is a synthetic compound that has been investigated for its psychoactive properties. It is an isomer of the more extensively studied 1-(3-chlorophenyl)piperazine (B195711) (mCPP)[1][2]. The pharmacological profile of phenylpiperazine derivatives is complex, often exhibiting activity at multiple G protein-coupled receptors (GPCRs), which are a major class of drug targets[3][4]. Understanding the in vitro pharmacology of pCPP is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects. This guide synthesizes the available in vitro data to provide a detailed technical overview for the scientific community.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
While extensive data for the closely related mCPP is available, specific binding affinity data for pCPP is less abundant in the public domain. However, studies on derivatives of pCPP provide insights into its potential receptor interactions. For instance, a derivative of pCPP, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has demonstrated very high affinity for the dopamine D₄ receptor, with an IC₅₀ value of 0.057 nM[5]. This suggests that the this compound moiety can be a key pharmacophore for potent dopamine receptor ligands.
Table 1: Receptor Binding Affinity of pCPP Derivatives
| Derivative | Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D₄ | Competition Binding | [³H]Spiperone | - | 0.057 | [5] |
Note: Data for the parent compound pCPP is limited. This table will be updated as more information becomes available.
Functional Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the cellular response following receptor activation or inhibition, such as changes in second messenger levels (e.g., cAMP, intracellular calcium) or β-arrestin recruitment.
As with binding affinity data, specific functional activity data for pCPP is not widely reported. Phenylpiperazine compounds are known to act as agonists at various serotonin receptors[6]. For example, the related compound mCPP is a known serotonin receptor agonist[7]. It is plausible that pCPP shares some of these characteristics.
Further research employing functional assays such as calcium mobilization and cAMP assays is necessary to fully characterize the functional profile of pCPP at serotonin, dopamine, and other relevant receptors.
Signaling Pathways
The interaction of a ligand with a GPCR can trigger various intracellular signaling cascades. For serotonin and dopamine receptors, these pathways often involve the modulation of adenylyl cyclase activity (leading to changes in cAMP levels) or the activation of phospholipase C (resulting in increased intracellular calcium).
Gs and Gi/o-Coupled Receptor Signaling
Dopamine D₁-like receptors (D₁ and D₅) and several serotonin receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇) are typically coupled to Gαs proteins, which activate adenylyl cyclase and increase cAMP production. Conversely, dopamine D₂-like receptors (D₂, D₃, D₄) and other serotonin receptors (e.g., 5-HT₁ family) are often coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
Gq-Coupled Receptor Signaling
Certain serotonin receptors, such as the 5-HT₂ family, are coupled to Gαq proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize compounds like pCPP.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radioligand for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
Test compound (pCPP) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, the test compound at various concentrations, and a fixed concentration of the radioligand.
-
For total binding wells, omit the test compound. For non-specific binding wells, add a high concentration of an unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
-
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage from cells).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound (pCPP) at various concentrations.
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
During incubation, prepare a plate with the test compound at various concentrations.
-
Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the test compound into the wells and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response as a function of the test compound concentration to determine the EC₅₀ value (for agonists) or IC₅₀ value (for antagonists).
-
cAMP Assay
This functional assay measures the modulation of intracellular cyclic AMP levels following the activation or inhibition of Gs or Gi/o-coupled receptors.
-
Materials:
-
Cells expressing the Gs or Gi/o-coupled receptor of interest.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test compound (pCPP) at various concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi/o-coupled receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation).
-
Cell lysis buffer.
-
-
Procedure (for a Gi/o-coupled receptor):
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with the test compound (pCPP) at various concentrations in the presence of a PDE inhibitor.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Detect the amount of cAMP in the lysate using the chosen assay kit's protocol.
-
The decrease in the forskolin-stimulated cAMP level indicates activation of the Gi/o-coupled receptor.
-
Plot the percentage of inhibition of the forskolin response as a function of the test compound concentration to determine the EC₅₀ value.
-
Conclusion
The in vitro pharmacological profile of this compound is not as extensively documented as its meta-isomer, mCPP. The available data on pCPP derivatives suggest a potential for high-affinity interactions with dopamine receptors, particularly the D₄ subtype. However, a comprehensive understanding of its binding affinity and functional activity at a broader range of CNS receptors is still lacking. The experimental protocols detailed in this guide provide a framework for the systematic in vitro characterization of pCPP. Further research utilizing these methodologies is crucial to fully elucidate the mechanism of action of pCPP and to determine its potential as a pharmacological tool or a lead compound in drug discovery. This guide serves as a foundational resource to direct future in vitro investigations into this intriguing phenylpiperazine derivative.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-Chlorophenylpiperazine (pCPP): Discovery, History, and Pharmacological Profile
Disclaimer: Publicly available scientific literature on p-chlorophenylpiperazine (pCPP) is notably limited, especially when compared to its more extensively studied isomer, m-chlorophenylpiperazine (mCPP). While this guide synthesizes the available information, significant gaps remain in the understanding of its detailed pharmacology, receptor binding profile, and pharmacokinetics. Much of the experimental methodology described is based on protocols for similar phenylpiperazine compounds due to the absence of detailed pCPP-specific procedures in the available literature.
Introduction
p-Chlorophenylpiperazine (pCPP), also known as 1-(4-chlorophenyl)piperazine, is a psychoactive compound belonging to the phenylpiperazine class of drugs. It is structurally characterized by a piperazine (B1678402) ring attached to a benzene (B151609) ring substituted with a chlorine atom at the para position. While its isomer, mCPP, is a well-documented metabolite of the antidepressant trazodone (B27368) and has been investigated as a pharmacological probe and a recreational drug, pCPP remains a relatively obscure entity within the scientific community. This guide aims to consolidate the existing knowledge on the discovery, history, and pharmacological characteristics of pCPP for researchers, scientists, and drug development professionals.
Discovery and History
The precise first synthesis and discovery of p-chlorophenylpiperazine are not well-documented in readily accessible historical literature. The broader class of arylpiperazines gained prominence in the mid-20th century as medicinal chemists explored their potential for a range of therapeutic applications.
Early pharmacological investigation into pCPP emerged in the late 1970s and early 1980s. Notably, studies by Maj and Lewandowska in 1980 explored the central serotonin-mimetic actions of several phenylpiperazine derivatives, including pCPP. Their work suggested that pCPP, like its meta-isomer, could stimulate the central serotonin (B10506) system. Around the same time, Fuller and Snoddy (1980) compared the neurochemical effects of pCPP to those of p-chloroamphetamine (PCA), a known serotonergic neurotoxin. These early studies established pCPP as a compound with significant effects on the serotonin system, distinguishing its profile from other psychoactive substances.
Synthesis
A definitive first-synthesis report for p-chlorophenylpiperazine has not been identified in the surveyed literature. However, the general synthesis of 1-arylpiperazines is a well-established chemical process. A common method involves the nucleophilic substitution reaction between piperazine and an activated aryl halide.
A plausible synthetic route for pCPP, based on general principles of arylpiperazine synthesis, is the reaction of piperazine with 1-chloro-4-nitrobenzene, followed by reduction of the nitro group, or more directly, the reaction of piperazine with 1,4-dichlorobenzene (B42874) under conditions that favor monosubstitution. Another established method is the reaction of 4-chloroaniline (B138754) with bis(2-chloroethyl)amine.
Below is a generalized workflow for the synthesis of an N-arylpiperazine, which would be applicable to the synthesis of pCPP.
Figure 1: Generalized workflow for the synthesis of p-chlorophenylpiperazine.
Pharmacological Profile
The pharmacological activity of pCPP is primarily characterized by its interaction with the serotonin system. It is generally considered a non-selective serotonin receptor agonist and/or a serotonin releasing agent.
Mechanism of Action
Early in vivo studies in rodents demonstrated that pCPP produces a behavioral syndrome consistent with central serotonin stimulation, which could be blocked by serotonin receptor antagonists[1]. This suggests a direct or indirect agonistic effect at central serotonin receptors.
The compound has also been shown to influence serotonin turnover. A study by Fuller and Snoddy in 1980 found that pCPP transiently increased brain serotonin levels and decreased levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in rats. This neurochemical profile is distinct from that of p-chloroamphetamine, which causes a long-lasting depletion of brain serotonin.
Receptor Binding Profile
Quantitative data on the binding affinity of pCPP for a wide range of neurotransmitter receptors is scarce in the literature. Most comprehensive binding studies on chlorophenylpiperazines have focused on the meta-isomer, mCPP. However, one study investigating phenylpiperazines as targeting agents for neuroblastoma provided an IC50 value for pCPP (referred to as CPP in the study) in an uptake inhibition assay.
| Assay | Cell Line | Ligand | IC50 (µM) | Reference |
| [125I]IPP Uptake Inhibition | SK-N-SH, SK-N-BE(2C) | [125I]Iodophenylpiperazine | 7.0 - 9.0 | Babich et al.[2] |
This limited data suggests that pCPP has a micromolar affinity for the norepinephrine (B1679862) transporter, which is responsible for MIBG and IPP uptake in these cells. A comprehensive analysis of its binding affinities at various serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), dopamine, and adrenergic receptors is necessary to fully elucidate its pharmacological profile.
Below is a simplified diagram illustrating the presumed signaling pathway of a non-selective serotonin agonist like pCPP.
Figure 2: Simplified Gq-coupled serotonin receptor signaling pathway activated by pCPP.
Experimental Protocols
Detailed experimental protocols from studies specifically investigating p-chlorophenylpiperazine are not available in the reviewed literature. The following sections describe generalized protocols for key experimental procedures used in the pharmacological characterization of phenylpiperazine compounds. These are intended to serve as a methodological framework for future studies on pCPP.
Radioligand Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., pCPP) for a specific neurotransmitter receptor.
1. Membrane Preparation:
-
Tissues (e.g., rodent brain regions) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors).
-
A range of concentrations of the unlabeled test compound (pCPP).
-
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the receptor is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assessment in Rodents (General Protocol)
This protocol outlines a general procedure to assess the behavioral effects of pCPP in rodents, such as the induction of a serotonin-related behavioral syndrome.
1. Animals:
-
Male Wistar rats or Swiss mice are commonly used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Animals are allowed to acclimate to the experimental room before testing.
2. Drug Administration:
-
p-Chlorophenylpiperazine is dissolved in a suitable vehicle (e.g., saline).
-
The compound is administered via a specific route, typically intraperitoneally (i.p.).
-
A control group receives the vehicle only.
3. Behavioral Observation:
-
Following administration, animals are placed individually in observation cages.
-
Specific behaviors associated with the serotonin syndrome are scored by a trained observer who is blind to the treatment conditions. These behaviors can include:
-
Head weaving
-
Forepaw treading
-
Hindlimb abduction
-
Straub tail
-
Tremors
-
Hyperlocomotion or hypo-locomotion
-
-
Observations are typically made at set time intervals (e.g., every 10 minutes for 1-2 hours).
4. Data Analysis:
-
The scores for each behavior are summed to obtain a total score for the serotonin syndrome at each time point.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of pCPP with the vehicle control.
Conclusion
p-Chlorophenylpiperazine is a pharmacologically active compound with known effects on the central serotonin system. However, a comprehensive understanding of its mechanism of action, receptor binding profile, and pharmacokinetics is severely limited by the scarcity of dedicated research. The available data suggests it acts as a serotonin agonist or releasing agent, but its full potential as a research tool or therapeutic agent remains to be elucidated. Further in-depth studies, including comprehensive receptor screening, detailed in vivo characterization, and pharmacokinetic profiling, are warranted to fully characterize this relatively unexplored member of the phenylpiperazine family.
References
1-(4-Chlorophenyl)piperazine: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 1-(4-Chlorophenyl)piperazine (pCPP), a chemical intermediate and psychoactive substance of the phenylpiperazine class. Due to its use in the synthesis of Central Nervous System (CNS) drugs, including potential Dopamine (B1211576) D2 Receptor (D2R) ligands, and its known effects on the serotonergic system, a thorough understanding of its hazard profile and proper handling procedures is critical for the safety of laboratory and drug development personnel.[1]
Chemical and Physical Properties
This compound is a crystalline solid.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₃ClN₂ | [3] |
| Molecular Weight | 196.68 g/mol | [2] |
| CAS Number | 38212-33-8 | [3] |
| Appearance | Crystals, White to Beige Solid | [2] |
| Melting Point | 76-79 °C | [2] |
| Boiling Point | 113 °C at 0.27 mmHg | [4] |
| Solubility | Soluble in water, chloroform, methanol, and dichloromethane. | [4][5] |
| pKa | 8.88 ± 0.10 | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is summarized below, though it's important to note that some suppliers of related compounds provide more severe classifications, including skin corrosion and potential reproductive toxicity.[6][7]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[8]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Toxicological Data
Comprehensive toxicological data for this compound is limited. Most safety data sheets indicate that acute toxicity has not been fully investigated.[6][9]
| Toxicity Endpoint | Species | Route | Value | Reference(s) |
| Acute Oral Toxicity (LD50) | Rat | Oral | 142 mg/kg (for 1-(3-Chlorophenyl)piperazine HCl) | [5] |
| Acute Dermal Toxicity (LD50) | - | - | No data available | [4][9] |
| Acute Inhalation Toxicity (LC50) | - | - | No data available | [4][9] |
Note: The oral LD50 value provided is for the meta-isomer, 1-(3-Chlorophenyl)piperazine hydrochloride, as no specific data for the para-isomer is publicly available. This information should be used for reference purposes with caution.
Experimental Protocols for Safety Assessment
To address the lack of specific toxicological data, standardized experimental protocols should be followed to assess the safety of this compound. The following methodologies are based on OECD guidelines.
Acute Oral Toxicity Assessment (Following OECD Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of the substance and classify it according to the GHS.
-
Test Animals: Healthy, young adult rats of a single sex (preferably females).
-
Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water, except for a brief fasting period before dosing.
-
Dose Administration: The substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Procedure: A stepwise procedure is used where a group of three animals is dosed at a specific level. The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the next group is dosed at a lower level.
-
If no mortality occurs, the next group is dosed at a higher level.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.
Dermal Irritation Assessment (Following OECD Guideline 439: In Vitro Skin Irritation)
-
Objective: To assess the skin irritation potential using a reconstructed human epidermis (RhE) model.
-
Test System: Commercially available RhE models that mimic the properties of the human epidermis.
-
Procedure:
-
A small amount of the test substance (liquid or solid) is applied directly to the surface of the RhE tissue.
-
The tissue is exposed to the substance for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is rinsed and incubated for a recovery period (e.g., 42 hours).
-
-
Viability Assessment: Tissue viability is measured using a cell viability assay, such as the MTT assay. The amount of formazan (B1609692) produced is proportional to the number of living cells.
-
Classification:
-
Irritant (GHS Category 2): If the tissue viability is reduced to ≤ 50% of the negative control.
-
Non-Irritant: If the tissue viability is > 50% of the negative control.
-
Eye Irritation Assessment (Following OECD Guideline 405: Acute Eye Irritation/Corrosion)
-
Objective: To determine the potential for the substance to cause eye irritation or corrosion.
-
Test Animals: Healthy, young adult albino rabbits.
-
Procedure:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.
-
The eyes are not washed out for at least 24 hours after application unless immediate corrosive effects are observed.
-
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations for corneal opacity, iris lesions, and conjunctival redness and swelling are scored. The observation period can be extended up to 21 days to assess the reversibility of effects.
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.[9]
-
Use of an exhaust booth with an integrated high-efficiency particulate air (HEPA) filter is recommended.[9]
-
An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[9]
Emergency and First-Aid Procedures
In case of exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
Accidental Release and Disposal
-
Accidental Release: Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. The spill area can be washed with a sodium hypochlorite (B82951) solution.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.[9]
Potential Signaling Pathways and Mechanism of Action
This compound is known to be a psychoactive compound that interacts with neurotransmitter systems in the CNS.[3] Phenylpiperazines, as a class, are known to have effects on both the serotonin (B10506) and dopamine systems.
Serotonergic System Interaction
Scientific literature indicates that pCPP and its isomers act as non-selective serotonin receptor agonists and/or releasing agents. This interaction can lead to a variety of physiological and psychological effects. The diagram below illustrates a generalized serotonin receptor signaling pathway.
Caption: Serotonin (5-HT) Signaling Pathway and the Agonistic Action of pCPP.
Dopaminergic System Interaction
This compound is also used as a chemical intermediate for the synthesis of Dopamine D2 Receptor (D2R) ligands.[1] This suggests that the molecule or its derivatives have an affinity for dopamine receptors. The diagram below outlines the signaling cascade associated with D1-like and D2-like dopamine receptors.
Caption: Dopamine Receptor Signaling Pathways and the Potential Role of pCPP Derivatives.
Logical Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound from procurement to disposal.
Caption: Logical Workflow for Safe Handling of this compound.
References
- 1. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. (-)-1-[(4-Chlorophenyl) Phenylmethyl] Piperazine - Safety Data Sheet [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. georganics.sk [georganics.sk]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. RTECS NUMBER-OB1640000-Chemical Toxicity Database [drugfuture.com]
Spectroscopic Profile of p-Chlorophenylpiperazine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for p-chlorophenylpiperazine (p-CPP). The information is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and visualizations to support identification, characterization, and quality control of this compound.
Introduction to p-Chlorophenylpiperazine
1-(4-Chlorophenyl)piperazine, a derivative of piperazine (B1678402), is a chemical intermediate used in the synthesis of various pharmaceutical agents. Its structural characterization is crucial for ensuring the purity and identity of starting materials and final products in drug development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for elucidating the molecular structure and confirming the identity of p-chlorophenylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the p-chlorophenylpiperazine molecule. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d6).[1]
¹H NMR Spectral Data
The ¹H NMR spectrum of p-chlorophenylpiperazine exhibits distinct signals corresponding to the aromatic protons on the chlorophenyl ring and the methylene (B1212753) protons of the piperazine ring.
Table 1: ¹H NMR Spectral Data for p-Chlorophenylpiperazine in DMSO-d6 [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.29 | d | 2H | Ar-H (ortho to Cl) |
| 6.83 | d | 2H | Ar-H (meta to Cl) |
| 3.16 | t | 4H | -CH₂- (piperazine, adjacent to N-aryl) |
| 2.92 | t | 4H | -CH₂- (piperazine, adjacent to NH) |
| 1.88 | s | 1H | -NH- (piperazine) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer than 10 carbon signals are observed.[1]
Table 2: ¹³C NMR Spectral Data for p-Chlorophenylpiperazine in DMSO-d6 [1]
| Chemical Shift (δ, ppm) | Assignment |
| 149.8 | Ar-C (C-N) |
| 128.9 | Ar-C (C-H, ortho to Cl) |
| 123.5 | Ar-C (C-Cl) |
| 117.4 | Ar-C (C-H, meta to Cl) |
| 49.3 | -CH₂- (piperazine, adjacent to N-aryl) |
| 45.5 | -CH₂- (piperazine, adjacent to NH) |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in p-chlorophenylpiperazine by measuring the absorption of infrared radiation at specific wavenumbers.
IR Spectral Data
The IR spectrum of p-chlorophenylpiperazine shows characteristic absorption bands for N-H, C-H, C-N, and C-Cl bonds, as well as aromatic C-C stretching vibrations.[1][2]
Table 3: FT-IR Spectral Data for p-Chlorophenylpiperazine (KBr Pellet) [1][2]
| Wavenumber (cm⁻¹) | Assignment |
| 3184 | N-H stretching |
| 3099 | Aromatic C-H stretching |
| 2954, 2896, 2831 | Aliphatic C-H stretching (piperazine ring) |
| 1629, 1593, 1496, 1450 | Aromatic C-C stretching |
| 1238, 1149, 929 | C-N stretching |
| ~850 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of p-chlorophenylpiperazine, aiding in its identification and structural confirmation. Electron ionization (EI) is a common method used for this analysis.
Mass Spectral Data
The mass spectrum of p-chlorophenylpiperazine shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.
Table 4: Mass Spectral Data for p-Chlorophenylpiperazine
| m/z | Relative Intensity (%) | Proposed Fragment |
| 196/198 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 154/156 | High | [M - C₂H₄N]⁺ |
| 138/140 | Moderate | [M - C₃H₆N]⁺ |
| 111/113 | Moderate | [Cl-C₆H₄]⁺ |
| 56 | High | [C₃H₆N]⁺ |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented in this guide.
NMR Spectroscopy
5.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of p-chlorophenylpiperazine into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
5.1.2. Data Acquisition
-
The NMR spectra are recorded on a spectrometer operating at a frequency of 500.13 MHz for ¹H and 125.76 MHz for ¹³C nuclei.[1]
-
The spectrometer is locked to the deuterium (B1214612) signal of the solvent.
-
For ¹H NMR, the acquisition parameters typically include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon types.
Infrared (IR) Spectroscopy
5.2.1. KBr Pellet Preparation [2][3][4][5]
-
Thoroughly clean and dry an agate mortar and pestle.
-
Place approximately 1-2 mg of p-chlorophenylpiperazine and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) into the mortar.[3]
-
Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]
-
Carefully remove the pellet from the die.
5.2.2. Data Acquisition
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[1]
Mass Spectrometry (GC-MS)
5.3.1. Sample Preparation
-
Prepare a stock solution of p-chlorophenylpiperazine in a suitable volatile solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
5.3.2. Data Acquisition [6][7]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230-250 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like p-chlorophenylpiperazine.
Caption: General workflow for spectroscopic analysis of p-chlorophenylpiperazine.
References
- 1. scispace.com [scispace.com]
- 2. shimadzu.com [shimadzu.com]
- 3. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. books.rsc.org [books.rsc.org]
The Solubility Profile of 1-(4-Chlorophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-(4-Chlorophenyl)piperazine (pCPP), a significant chemical intermediate in the pharmaceutical industry. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and illustrates a key synthetic pathway involving this compound.
Quantitative Solubility Data
The solubility of this compound has been determined in various organic solvents and an aqueous buffer solution. The following table summarizes the available quantitative data. It is important to note that the temperature at which these solubilities were measured was not specified in the source material.
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) (approx.) |
| Dimethylformamide (DMF) | 30 | 0.152 |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 | 0.152 |
| Ethanol | 30 | 0.152 |
| Methanol | 1 | 0.005 |
| Phosphate-Buffered Saline (PBS), pH 7.2 (1:2 with DMF) | 0.33 | 0.0017 |
Molar solubility was calculated based on the molecular weight of this compound (196.68 g/mol ). The value for the DMF:PBS solution is an approximation of the solubility in the aqueous component.
Qualitative Solubility Information
In addition to the quantitative data, qualitative solubility information for this compound is available for several other solvents:
-
Soluble in: Chloroform, Dichloromethane.[1]
-
Slightly soluble in: Water.[1]
-
General Solubility in Water: Some sources describe it as soluble in water, though quantitative data for pure water is scarce.[1][2]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most widely recognized and reliable method for determining the equilibrium solubility of a chemical compound is the shake-flask method. This protocol is in general alignment with the OECD Test Guideline 105 for determining water solubility.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid, crystalline form)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Glass flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
-
Syringe filters (if necessary)
Procedure:
-
Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: The flasks are sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established, which is indicated by a constant concentration in consecutive measurements.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. To ensure the complete removal of solid particles from the liquid phase, the supernatant is then centrifuged or filtered.
-
Sample Analysis: A precise volume of the clear, saturated solution is carefully withdrawn. This sample is then diluted with an appropriate solvent to a concentration within the working range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100g of solvent, or mol/L.
Visualization of a Key Synthetic Pathway
This compound is a critical building block in the synthesis of several widely used pharmaceutical drugs. One prominent example is its use in the synthesis of the antidepressant drug, Trazodone. The following diagram illustrates a common synthetic workflow for Trazodone starting from this compound.
Caption: Synthetic workflow for Trazodone from this compound.
This workflow demonstrates a two-step process. Initially, this compound undergoes an alkylation reaction with a dihalogenated propane, such as 1-bromo-3-chloropropane, in the presence of a base and a suitable solvent to form the key intermediate, 1-(3-chloropropyl)-4-(4-chlorophenyl)piperazine.[3] This intermediate is then reacted with s-Triazolo[4,3-a]pyridin-3(2H)-one via a nucleophilic substitution reaction, again in the presence of a base and solvent, to yield the final product, Trazodone.[3]
References
An In-depth Technical Guide on the Potential Therapeutic Targets of p-Chlorophenylpiperazine (pCPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
para-Chlorophenylpiperazine (pCPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. Scientific research has identified its primary mechanism of action as a non-selective agonist at serotonin (B10506) (5-HT) receptors and as a potential serotonin releasing agent. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of pCPP, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. Due to the limited availability of specific data for pCPP, information from the closely related and more extensively studied compound, meta-chlorophenylpiperazine (mCPP), is included for comparative purposes and to infer potential properties of pCPP.
Core Therapeutic Target: The Serotonergic System
The principal therapeutic targets of pCPP reside within the serotonergic system. Evidence suggests that pCPP's effects are mediated through two primary mechanisms: direct agonism at postsynaptic serotonin receptors and modulation of presynaptic serotonin release.
Serotonin Receptor Agonism
pCPP is characterized as a non-selective serotonin receptor agonist, implying it can bind to and activate multiple 5-HT receptor subtypes. While a detailed binding profile for pCPP is not extensively documented in publicly available literature, the pharmacological profile of the related compound, mCPP, provides valuable insights into the potential receptor affinities of pCPP.
Table 1: Comparative Binding Affinities (Ki, nM) of m-Chlorophenylpiperazine (mCPP) for Serotonin Receptor Subtypes
| Receptor Subtype | Ki (nM) | Functional Activity | Reference |
| 5-HT1A | 130 | Agonist | [1] |
| 5-HT1B | 160 | Agonist | [1] |
| 5-HT1D | 290 | Agonist | [1] |
| 5-HT2A | 32.1 | Partial Agonist | [1] |
| 5-HT2B | 28.8 | Antagonist | [1] |
| 5-HT2C | 3.4 | Partial Agonist | [1] |
| 5-HT3 | 330 | Agonist | [1] |
| 5-HT7 | 100 | Antagonist | [2] |
The agonistic activity of pCPP at various 5-HT receptors, particularly the 5-HT2C receptor, is likely responsible for its observed psychoactive and behavioral effects. Agonism at these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades, as detailed in Section 3.
Serotonin Releasing Properties
In addition to direct receptor agonism, phenylpiperazines like pCPP are known to act as serotonin releasing agents (SRAs). This mechanism involves the reversal of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.
Table 2: Activity of mCPP at Monoamine Transporters
| Transporter | IC50 (nM) | Functional Activity | Reference |
| SERT | 230 | Releasing Agent/Reuptake Inhibitor | [3] |
| DAT | >10,000 | Inactive | [4] |
| NET | >10,000 | Inactive | [4] |
Note: This data is for mCPP. pCPP is also suggested to act as a serotonin releasing agent, but specific quantitative data on its transporter affinity is limited.
Secondary and Potential Off-Target Interactions
While the primary targets of pCPP are within the serotonergic system, interactions with other neurotransmitter systems, although likely weaker, cannot be disregarded, especially at higher concentrations. Data for mCPP suggests some affinity for adrenergic receptors.
Table 3: Binding Affinities (IC50, nM) of mCPP for Adrenergic and Dopaminergic Receptors
| Receptor | IC50 (nM) | Reference |
| α1-Adrenergic | 2500 | [4] |
| α2-Adrenergic | 570 | [4] |
| β-Adrenergic | >10,000 | [4] |
| Dopamine (D2-like) | >10,000 | [5] |
Note: This data is for mCPP and is presented to indicate potential, though likely weaker, off-target interactions for pCPP.
Signaling Pathways
The interaction of pCPP with its primary targets, the serotonin receptors, initiates intracellular signaling cascades. As most serotonin receptors are G protein-coupled receptors (GPCRs), the downstream effects are mediated by second messengers.
Gq/11-Coupled 5-HT2 Receptor Signaling
Agonism at 5-HT2A and 5-HT2C receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
References
- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-(4-Chlorophenyl)piperazine in Modern Drug Synthesis: A Technical Guide
Introduction
1-(4-Chlorophenyl)piperazine (pCPP) is a critical chemical intermediate that serves as a foundational building block in the synthesis of a diverse range of pharmaceutical agents.[1] Its unique molecular architecture, featuring a piperazine (B1678402) ring coupled with a 4-chlorophenyl group, imparts specific electronic and steric properties that are instrumental in designing molecules to interact with various neurotransmitter receptors.[1] This technical guide provides an in-depth exploration of pCPP's role in drug synthesis, focusing on its application in the development of central nervous system (CNS) drugs, including antidepressants, anxiolytics, and antipsychotics.[1] Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of pCPP is essential for its effective use in synthetic chemistry. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Reference |
| CAS Number | 38212-33-8 | [2] |
| Molecular Formula | C₁₀H₁₃ClN₂ | [2][3] |
| Molar Mass | 196.68 g/mol | [3] |
| Melting Point | 76-79°C | [3] |
| Boiling Point | 113°C at 0.27 mmHg | [3] |
| Density | 1.1428 g/cm³ (estimate) | [3] |
| Solubility | Soluble in water, DMF, DMSO, and Ethanol. | [2][3] |
| Appearance | Crystalline solid | [2] |
This compound in the Synthesis of Marketed Drugs
The structural motif of pCPP is integral to the pharmacophore of several key drugs. The piperazine moiety often serves as a versatile scaffold that can be functionalized to modulate the pharmacological activity and pharmacokinetic properties of the final compound. The 4-chlorophenyl group can enhance binding affinity to target receptors and influence metabolic stability.
Trazodone (B27368): An Antidepressant
Trazodone is a widely prescribed antidepressant that functions as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[4] While many syntheses of trazodone utilize the meta-substituted isomer, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), the synthetic principles are analogous and instructive. The synthesis involves the N-alkylation of the piperazine ring.
Experimental Protocol: Synthesis of a Trazodone Analog
A general method for the synthesis of trazodone and its derivatives involves the reaction of a suitably substituted piperazine with a triazolopyridine moiety.[5] A microwave-assisted, one-pot synthesis has been developed to improve efficiency.[5]
-
Reaction Setup : In a microwave reactor, combine 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1) and 1-bromo-3-chloropropane (B140262) (2a).
-
First Microwave Irradiation : Heat the mixture under microwave radiation for 50 seconds.
-
Addition of Piperazine : To the reaction mixture, add this compound.
-
Second Microwave Irradiation : Subject the mixture to a second round of microwave irradiation for 90 seconds.
-
Work-up and Purification : After cooling, the reaction mixture is subjected to standard work-up procedures, including extraction and purification by chromatography to yield the final product.
| Reaction Parameter | Value | Reference |
| Reactant 1 | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | [5] |
| Reactant 2 | 1-bromo-3-chloropropane | [5] |
| Reactant 3 | 1-(3-chlorophenyl)piperazine | [5] |
| Catalyst/Base | Potassium Carbonate | [5] |
| Solvent | Acetonitrile | [5] |
| Method | Microwave-assisted one-pot synthesis | [5] |
| Yield | 31-71% | [5] |
Signaling Pathway of Trazodone
Trazodone's therapeutic effects are primarily mediated through its interaction with the serotonergic system. It acts as an antagonist at 5-HT2A and 5-HT2C receptors and as a weak serotonin reuptake inhibitor.[6] Its active metabolite, m-chlorophenylpiperazine (mCPP), is an agonist at 5-HT2C receptors.[6] Trazodone also has antagonist activity at α1-adrenergic and histamine (B1213489) H1 receptors.[6]
Trazodone's multifaceted interaction with neurotransmitter receptors.
Aripiprazole (B633): An Atypical Antipsychotic
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[7] Its synthesis involves the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine (B491241).[8][9] While the commercially used intermediate is dichlorinated, the fundamental reaction chemistry is relevant to pCPP-based syntheses.
Experimental Protocol: Synthesis of Aripiprazole
A common synthetic route to aripiprazole involves the N-alkylation of a substituted phenylpiperazine with a bromobutoxy-quinolinone derivative.[10]
-
Reaction Setup : A suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride is prepared in technical ethanol.
-
Addition of Base : Powdered anhydrous sodium carbonate is added to the mixture.
-
Reflux : The reaction mixture is refluxed for 12 hours.
-
Work-up : The resulting solid is filtered, taken up in fresh ethanol, and refluxed for 10 minutes.
-
Purification : The insoluble inorganic residue is filtered off, and the combined filtrates are refluxed and then left at room temperature for crystallization for 12 hours. The crystalline aripiprazole is filtered and dried.
| Reaction Parameter | Value | Reference |
| Reactant 1 | 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one | [10] |
| Reactant 2 | 1-(2,3-dichlorophenyl)piperazine hydrochloride | [10] |
| Base | Sodium Carbonate | [10] |
| Solvent | Ethanol | [10] |
| Reaction Time | 12 hours | [10] |
| Yield | 85% | [10] |
| Purity (HPLC) | 99.32% | [10] |
Signaling Pathway of Aripiprazole
Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 receptors and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [chembk.com]
- 4. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 5. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Aripiprazole synthesis - chemicalbook [chemicalbook.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of 1-(4-Chlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the qualitative and quantitative analysis of 1-(4-Chlorophenyl)piperazine (pCPP) using Gas Chromatography-Mass Spectrometry (GC-MS). pCPP is a psychoactive substance of the piperazine (B1678402) class and an isomer of 1-(3-chlorophenyl)piperazine (B195711) (mCPP).[1] Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices, including seized materials and biological samples, for forensic, clinical, and research purposes. This document outlines methodologies for sample preparation, derivatization, GC-MS instrumentation, and data analysis.
Introduction
This compound, also known as pCPP or 4-CPP, is a synthetic compound with the chemical formula C₁₀H₁₃ClN₂ and a molecular weight of 196.68 g/mol .[2] Piperazine derivatives have become prevalent as recreational drugs, often marketed as alternatives to substances like MDMA.[3] They primarily act as central nervous system stimulants. The analysis of these compounds is essential for law enforcement, toxicological screening, and in the development of new pharmaceutical agents. GC-MS is a powerful and widely adopted technique for the analysis of piperazines due to its high chromatographic resolution and sensitive mass spectrometric detection.[4]
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is dependent on the sample matrix.
1.1. Solid Samples (e.g., Powders, Tablets)
-
Homogenize the sample using a mortar and pestle.
-
Accurately weigh approximately 10 mg of the homogenized sample.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex the mixture for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
1.2. Biological Samples (e.g., Urine, Plasma)
A solid-phase extraction (SPE) is recommended for cleaning up biological samples.
-
To 1 mL of the biological sample, add an appropriate internal standard (e.g., a deuterated analog).
-
If analyzing urine, perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents (e.g., deionized water, acidic buffer, and methanol) to remove interferences.
-
Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
The dried extract is now ready for derivatization.
Derivatization (Optional but Recommended)
Derivatization of the secondary amine in the piperazine ring can improve peak shape and thermal stability. Perfluoroacylation is a common method.
-
To the dried extract from the sample preparation step, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).[5]
-
Tightly cap the vial and heat at 70°C for 30 minutes.[6]
-
After incubation, cool the sample to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.[5][6] The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. These should be optimized for the specific instrument in use.
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Mass selective detector.
-
Column: 5% phenyl/95% methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector: Splitless mode at 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 180°C at 12°C/min, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min, hold for 5 minutes.[3]
-
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Scan Range: m/z 40-550.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the analysis of this compound. Retention times and ion abundances are subject to variation based on the specific instrumentation and analytical conditions.
| Parameter | Value | Reference |
| Retention Time (min) | 12.639 | [3] |
| Molecular Ion (M+) | m/z 196/198 | |
| Major Fragment Ions (m/z) | 154, 138, 56 | |
| Limit of Detection (LOD) | 0.002 - 0.004 µg/mL (in biological matrices for similar piperazines) | [5] |
| Limit of Quantification (LOQ) | 0.008 - 0.016 µg/mL (in biological matrices for similar piperazines) | [5] |
Note on Fragmentation: The mass spectrum of pCPP is characterized by the molecular ion peak cluster at m/z 196 and 198, indicative of the presence of a chlorine atom. A characteristic fragment at m/z 56 is common for piperazine derivatives, representing the C₃H₆N⁺ ion.[1]
Mandatory Visualizations
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Postulated Metabolic Pathway
The metabolism of pCPP is likely to be similar to that of its isomer, mCPP, which is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[7][8] The main metabolic transformations are expected to be hydroxylation of the aromatic ring and degradation of the piperazine moiety.
Caption: Postulated metabolic pathway of this compound.
References
- 1. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound = 98.0 GC 38212-33-8 [sigmaaldrich.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scholars.direct [scholars.direct]
- 6. benchchem.com [benchchem.com]
- 7. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of p-Chlorophenylpiperazine (pCPP) using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantitative analysis of p-chlorophenylpiperazine (pCPP) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for the determination of pCPP in various matrices, including in-process control samples and final drug products.
Introduction
1-(4-chlorophenyl)piperazine, commonly known as p-chlorophenylpiperazine (pCPP), is a psychoactive compound belonging to the phenylpiperazine class. It is a known metabolite of certain antidepressant drugs, such as trazodone (B27368), and is also encountered as a designer drug. Accurate and robust analytical methods are crucial for the quantification of pCPP to ensure product quality, monitor metabolic pathways, and for forensic analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors offers the necessary selectivity and sensitivity for this purpose.
This document details two primary HPLC-based methods for pCPP quantification: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more widely accessible HPLC with Ultraviolet (UV) detection method.
Method 1: High-Sensitivity Quantification of pCPP by LC-MS/MS
This method is adapted from a validated procedure for a structurally related compound and is ideal for trace-level quantification.
Experimental Protocol
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer.
-
Electrospray Ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 symmetry (100 mm × 4.6 mm, 3.5 μm).
-
Mobile Phase: 5.0 mM ammonium (B1175870) acetate (B1210297) in acetonitrile (B52724) (30:70, v/v).
-
Flow Rate: 0.8 mL/min (Adjustable based on system pressure and peak shape).
-
Injection Volume: 10 μL.
-
Column Temperature: 30°C.
-
Run Time: Approximately 10 minutes.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 197.1
-
Product Ion (m/z): 155.1 (This is a predicted transition; it should be optimized by direct infusion of a pCPP standard).
-
-
Ion Spray Voltage: 5500 V.
-
Declustering Potential (DP): 50 V.
-
Entrance Potential (EP): 10 V.
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pCPP reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.01 µg/mL to 1.5 µg/mL.
-
Sample Preparation: Dissolve the sample containing pCPP in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.03 - 1.5 ppm (µg/mL) | [1] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Limit of Detection (LOD) | ~0.01 ppm (µg/mL) | [1] |
| Limit of Quantification (LOQ) | ~0.03 ppm (µg/mL) | [1] |
Note: The data presented is for a closely related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, and serves as a strong starting point for method development for pCPP.[1]
Method 2: Quantification of pCPP by HPLC with UV Detection
This method is suitable for routine analysis where high sensitivity is not the primary requirement. It is based on methods developed for the analysis of chlorophenylpiperazine (B10847632) isomers.[2]
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). A typical starting gradient could be 70:30 (Buffer:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 236 nm.[2]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of pCPP reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing pCPP in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 20 - 200 µg/mL | [2] |
| Correlation Coefficient (r²) | >0.999 | [2] |
| Limit of Detection (LOD) | 3.5 µg/mL | [2] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analysis and the key relationships influencing the separation process.
References
- 1. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 2. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Chlorophenylpiperazine (pCPP) in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chlorophenylpiperazine (pCPP), also known as meta-chlorophenylpiperazine (mCPP), is a psychoactive compound belonging to the phenylpiperazine class. It is a non-selective serotonin (B10506) (5-HT) receptor agonist and a known active metabolite of the antidepressant drug trazodone (B27368).[1][2][3] Its multifaceted interaction with the serotonergic system makes it a valuable tool in neuropharmacology research for investigating the roles of various serotonin receptor subtypes in behavior and disease. These application notes provide an overview of pCPP's utility in preclinical research, particularly in the study of anxiety and obsessive-compulsive disorder (OCD), and offer detailed protocols for its use in key experimental paradigms.
Mechanism of Action and Receptor Profile
pCPP exhibits a broad binding profile, acting as an agonist at multiple serotonin receptors. Its primary mechanism of action is the direct stimulation of postsynaptic 5-HT receptors.[4][5] Additionally, pCPP can inhibit serotonin reuptake and promote serotonin release, further modulating serotonergic neurotransmission.[6] The compound's affinity for various receptor subtypes allows researchers to dissect the contribution of each to specific physiological and behavioral effects.
Receptor Binding Affinity of pCPP
The following table summarizes the binding affinities (Ki, nM) of pCPP for various human and rat neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Species | Ki (nM) | Reference(s) |
| 5-HT1A | Human | 360 - 1300 | [7] |
| 5-HT1B | Human | 360 - 1300 | [7] |
| 5-HT1D | Human | - | - |
| 5-HT2A | Human | 360 - 1300 | [7] |
| 5-HT2B | Human | - | - |
| 5-HT2C | Human | 360 - 1300 | [7] |
| 5-HT Transporter (SERT) | Human | >100,000 | [7] |
| α2-Adrenergic | Human | 570 | [7] |
| Dopamine D2 | Rat | >10,000 | [6] |
Note: Ki values can vary between studies due to different experimental conditions.
Applications in Neuropharmacology Research
pCPP is widely used in preclinical models to investigate the neurobiology of psychiatric disorders where the serotonergic system is implicated.
-
Anxiety Research: pCPP has been shown to induce anxiety-like behaviors in animal models, making it a useful tool to study the mechanisms of anxiety and to screen for potential anxiolytic compounds.[8][9]
-
Obsessive-Compulsive Disorder (OCD) Research: In both human and animal studies, pCPP has been observed to exacerbate OCD-like symptoms, suggesting its utility in models of this disorder.[10][11][12][13][14]
-
Drug Discrimination Studies: The discriminative stimulus effects of pCPP are used to investigate the subjective effects of serotonergic agents and the role of specific 5-HT receptor subtypes in mediating these effects.[9]
-
Metabolite of Trazodone: As an active metabolite of trazodone, studying pCPP helps to understand the overall pharmacological profile and therapeutic effects of the parent drug.[15][16][17]
In Vivo Behavioral Effects of pCPP in Rodents
The following table summarizes the behavioral effects of pCPP administration in common rodent models.
| Animal Model | Species | pCPP Dose (mg/kg) | Route | Behavioral Outcome | Reference(s) |
| Social Interaction Test | Rat | 0.1 - 1.0 | i.p. | Reduced social interaction time (anxiogenic-like effect) | [8] |
| Elevated Plus Maze | Rat | - | - | Reduced time spent in open arms (anxiogenic-like effect) | [9] |
| Marble Burying | Mouse | 1.0 | i.p. | Increased marble burying (compulsive-like behavior) | [10] |
| Drug Discrimination | Rat | 1.4 (training dose) | i.p. | Established a discriminative stimulus | [9] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing pCPP in neuropharmacology research.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of pCPP for a specific serotonin receptor subtype.
Objective: To determine the inhibitory constant (Ki) of pCPP for a target serotonin receptor.
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
p-Chlorophenylpiperazine (pCPP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of pCPP in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of either assay buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or a dilution of pCPP.
-
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each pCPP concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of pCPP that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol describes how to measure changes in extracellular serotonin levels in a specific brain region of a freely moving rat following pCPP administration.
Objective: To assess the effect of pCPP on serotonin release in the brain.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12).
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.
-
p-Chlorophenylpiperazine (pCPP).
-
HPLC system with electrochemical detection.
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for at least 2 hours to allow for equilibration and stabilization of the baseline.
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of extracellular serotonin.
-
pCPP Administration: Administer pCPP via the desired route (e.g., intraperitoneal injection).
-
Post-injection Collection: Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline and analyze the data using appropriate statistical methods (e.g., ANOVA).
Behavioral Pharmacology: Elevated Plus Maze (EPM)
This protocol details the use of the EPM to assess the anxiogenic-like effects of pCPP in rodents.
Objective: To evaluate the effect of pCPP on anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus.
-
Rodents (mice or rats).
-
p-Chlorophenylpiperazine (pCPP).
-
Vehicle (e.g., saline).
-
Video tracking software.
Procedure:
-
Habituation: Handle the animals for several days before the experiment to reduce stress. Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer pCPP or vehicle to the animals (e.g., 30 minutes before the test if given intraperitoneally).
-
Testing: Place the animal in the center of the EPM, facing one of the open arms.
-
Recording: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Statistical Analysis: Compare the behavioral parameters between the pCPP-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the time spent in and/or entries into the open arms is indicative of an anxiogenic-like effect.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes how to record the effects of pCPP on the electrical activity of serotonergic neurons in brain slices.
Objective: To investigate the direct effects of pCPP on the firing rate and membrane properties of serotonergic neurons.
Materials:
-
Vibrating microtome.
-
Brain slice chamber.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
-
Micromanipulators.
-
Glass capillaries for patch pipettes.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
-
Internal pipette solution.
-
p-Chlorophenylpiperazine (pCPP).
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., dorsal raphe nucleus) using a vibrating microtome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature.
-
Recording: Transfer a slice to the recording chamber under the microscope and perfuse with oxygenated aCSF.
-
Patching: Using a micromanipulator, approach a neuron with a glass pipette filled with internal solution. Form a high-resistance seal (gigaohm seal) with the cell membrane and then rupture the membrane to obtain the whole-cell configuration.
-
Baseline Recording: Record the baseline electrical activity of the neuron in current-clamp mode (to measure firing rate and membrane potential) or voltage-clamp mode (to measure synaptic currents).
-
pCPP Application: Bath-apply pCPP at a known concentration to the slice.
-
Recording During Application: Record the changes in the neuron's electrical activity during and after pCPP application.
-
Data Analysis: Analyze the changes in firing frequency, membrane potential, and synaptic currents using appropriate software.
Signaling Pathway
pCPP, as a serotonin receptor agonist, initiates intracellular signaling cascades upon binding to its target receptors, which are predominantly G-protein coupled receptors (GPCRs). The specific downstream effects depend on the receptor subtype and the G-protein to which it couples.
Conclusion
p-Chlorophenylpiperazine is a versatile pharmacological tool for probing the complexities of the serotonergic system. Its well-characterized interactions with multiple serotonin receptor subtypes make it invaluable for preclinical research into the pathophysiology of anxiety, OCD, and other neuropsychiatric disorders. The protocols provided herein offer a foundation for researchers to effectively utilize pCPP in their experimental designs to further elucidate the role of serotonin in brain function and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ClinPGx [clinpgx.org]
- 3. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anilocus.com [anilocus.com]
- 5. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of meta-chlorophenylpiperazine on cerebral blood flow in obsessive-compulsive disorder and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low versus standard dose mCPP challenge in obsessive-compulsive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m-Chlorophenylpiperazine in patients with obsessive-compulsive disorder: absence of symptom exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroendocrine and behavioral responses to mCPP in Obsessive-Compulsive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylp" by C. Lindsay Devane, David W. Boulton et al. [medica-musc.researchcommons.org]
Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)piperazine and its derivatives represent a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous biologically active agents.[1][2] These compounds are integral to the structure of antihistamines like Cetirizine[3], antipsychotics, antidepressants[1], and anticancer agents[1]. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a versatile linker and pharmacophore, and its substitution allows for the fine-tuning of pharmacological properties.[2][4][5] This document provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization through common and effective synthetic methodologies.
Synthetic Strategies Overview
The synthesis of the this compound scaffold can be achieved through several key synthetic routes. The most prevalent methods include the Buchwald-Hartwig amination, offering high versatility and mild reaction conditions[6][7][8], and classical methods such as the reaction of 4-chloroaniline (B138754) with bis(2-chloroethyl)amine. Derivatization of the core structure is typically achieved through N-alkylation or N-acylation at the secondary amine of the piperazine ring.
A general workflow for the synthesis and derivatization is outlined below:
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application of p-Chlorophenylpiperazine (pCPP) in Serotonin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chlorophenylpiperazine (pCPP) is a phenylpiperazine derivative that acts as a non-selective serotonin (B10506) (5-HT) receptor ligand. It is an active metabolite of several antidepressant drugs, including trazodone (B27368) and nefazodone. Due to its broad affinity for various serotonin receptor subtypes, pCPP is a valuable research tool for characterizing receptor binding profiles, investigating receptor function, and as a reference compound in the development of novel serotonergic agents. These application notes provide detailed protocols and data for the use of pCPP in serotonin receptor binding assays, aiding researchers in pharmacology and drug discovery.
Data Presentation: pCPP Binding Affinities
The binding affinity of pCPP (primarily the meta-isomer, mCPP) for various human serotonin receptor subtypes has been characterized in numerous studies. The following table summarizes the inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, providing a comparative overview of its receptor binding profile. Lower values indicate higher binding affinity.
| Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference Tissue/Cell Line |
| 5-HT₁ₐ | [³H]8-OH-DPAT | - | ~1800 | Human recombinant (HEK293 cells)[1] |
| 5-HT₂ₐ | [³H]Ketanserin | - | 360 - 1300 | Human brain membranes[2] |
| 5-HT₂ₙ | - | - | - | mCPP acts as an antagonist at the cloned human 5-HT₂ₙ receptor.[3] |
| 5-HT₂ⲥ | [³H]Mesulergine | - | 360 - 1300 | Human brain membranes[2] |
| Serotonin Transporter (SERT) | [¹²⁵I]RTI-55 | - | 230 | Human occipital cortex[4] |
Note: Data for pCPP can vary based on the specific isomer (ortho-, meta-, para-) and the experimental conditions.
Experimental Protocols
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. A competitive binding assay, where an unlabeled compound (like pCPP) competes with a radiolabeled ligand for binding to the receptor, is commonly used.
General Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Protocol 1: 5-HT₂ₐ Receptor Binding Assay using [³H]Ketanserin
This protocol is designed to determine the binding affinity of pCPP for the human 5-HT₂ₐ receptor.
Materials:
-
Human recombinant 5-HT₂ₐ receptor expressed in cell membranes (e.g., from HEK293 cells).
-
[³H]Ketanserin (Radioligand).
-
p-Chlorophenylpiperazine (pCPP) stock solution.
-
Mianserin or another suitable antagonist for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the 5-HT₂ₐ receptor and dilute them in the assay buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 5-10 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 20 µM Mianserin (for non-specific binding).
-
25 µL of varying concentrations of pCPP (e.g., 10⁻¹⁰ to 10⁻⁵ M). For total and non-specific binding wells, add 25 µL of assay buffer.
-
25 µL of [³H]Ketanserin at a concentration near its Kₔ value (e.g., 1-2 nM).
-
500 µL of the diluted receptor membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the pCPP concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: 5-HT₁ₐ Receptor Binding Assay using [³H]8-OH-DPAT
This protocol is for determining the binding affinity of pCPP for the human 5-HT₁ₐ receptor.
Materials:
-
Human recombinant 5-HT₁ₐ receptor expressed in cell membranes (e.g., from HeLa or CHO cells).
-
[³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) (Radioligand).
-
p-Chlorophenylpiperazine (pCPP) stock solution.
-
Serotonin (5-HT) or a selective 5-HT₁ₐ antagonist (e.g., WAY-100635) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.1% ascorbic acid.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Standard equipment as listed in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare the receptor membranes as described in Protocol 1, diluting them to an appropriate concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the components in a similar manner to Protocol 1, adjusting for the specific reagents:
-
Buffer or a high concentration of unlabeled 5-HT (e.g., 10 µM) for non-specific binding.
-
Varying concentrations of pCPP.
-
[³H]8-OH-DPAT at a concentration near its Kₔ value (e.g., 0.5-1.0 nM).
-
Diluted receptor membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration, Washing, and Quantification: Follow the same steps as outlined in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Kᵢ values of pCPP for the 5-HT₁ₐ receptor.
Serotonin Receptor Signaling Pathways
pCPP's interaction with different serotonin receptor subtypes can trigger or inhibit distinct intracellular signaling cascades. The majority of serotonin receptors are G-protein coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.
G-Protein Coupled Serotonin Receptor Signaling
The following diagram illustrates the primary signaling pathways for the G-protein coupled serotonin receptor families.
Caption: Major G-protein coupled serotonin receptor signaling pathways.
5-HT₃ Receptor Signaling
The 5-HT₃ receptor is a ligand-gated ion channel. Its activation leads to rapid depolarization of the neuron.
Caption: Signaling mechanism of the 5-HT₃ ligand-gated ion channel.
Conclusion
pCPP serves as a critical pharmacological tool for the in vitro characterization of serotonin receptor binding. The provided protocols offer a robust framework for researchers to determine the binding affinities of pCPP and other test compounds at specific serotonin receptor subtypes. Understanding the binding profile of compounds like pCPP is essential for elucidating their mechanism of action and for the development of more selective and effective therapeutics targeting the serotonergic system. The non-selective nature of pCPP makes it an important compound for initial screening and for understanding the broader pharmacological effects related to the serotonin system.
References
- 1. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for 1-(4-Chlorophenyl)piperazine (pCPP) as a Reference Standard in Forensic Analysis
Abstract
These application notes provide detailed protocols for the identification and quantification of 1-(4-Chlorophenyl)piperazine (pCPP) in forensic samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). pCPP is a psychoactive substance of the phenylpiperazine class encountered in forensic casework[1]. As a reference standard, it is crucial for the accurate identification and quantification of the analyte in seized materials and biological specimens. This document outlines complete workflows, from sample preparation to data analysis, and includes information on the pharmacological context of the compound.
Introduction to this compound (pCPP)
This compound, also known as pCPP or 4-CPP, is a psychoactive drug belonging to the phenylpiperazine class[1][2]. It is an isomer of the more commonly known 1-(3-chlorophenyl)piperazine (B195711) (mCPP)[2]. While mCPP is a known active metabolite of the antidepressant drug trazodone (B27368), pCPP is more frequently encountered as a recreational drug in its own right, sometimes found in illicit capsules[1][3]. Scientific studies have shown that pCPP exhibits serotonergic effects, likely functioning as a non-selective serotonin (B10506) receptor agonist or releasing agent[1]. Its presence in forensic samples necessitates validated analytical methods for unambiguous identification and quantification.
A reference standard, such as that for pCPP, is a highly purified compound used to confirm the identity and determine the concentration of the substance in an unknown sample[4]. It is essential for quality control and assurance in forensic laboratories[4].
Chemical and Physical Properties of pCPP:
-
Formal Name: 1-(4-chlorophenyl)-piperazine[2]
-
Molecular Formula: C₁₀H₁₃ClN₂[2]
-
Formula Weight: 196.7 g/mol [2]
-
Appearance: Crystalline solid[2]
-
Melting Point: 76-79 °C[5]
Application Note I: Analysis of Seized Material by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique for the identification of controlled substances in seized materials[6]. The method provides excellent chromatographic separation and highly specific mass spectral data for definitive identification[6].
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Seized Powders/Tablets):
- Homogenize the sample material (e.g., tablet or powder).
- Accurately weigh approximately 1 mg of the homogenized powder and dissolve it in 1 mL of a suitable solvent such as acetonitrile (B52724) or methanol[7].
- Vortex the mixture for 1 minute to ensure complete dissolution.
- Use an ultrasonic bath for 10 minutes to aid dissolution if necessary[7].
- Centrifuge the sample to pellet any insoluble excipients.
- Dilute the supernatant to a suitable concentration (e.g., 100 µg/mL) for analysis.
2. Instrument and Method Parameters:
- A reference standard of pCPP should be prepared in the same solvent and run alongside the unknown samples for retention time and mass spectrum comparison.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | Zebron ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm) or similar[7] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[7] |
| Injector Temperature | 250 °C[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Oven Program | Initial 75 °C, hold 1 min; ramp 20 °C/min to 180 °C, hold 3 min; ramp 20 °C/min to 320 °C, hold 7 min[7] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Ion Source Temp. | 230 °C[7] |
| Transfer Line Temp. | 280 °C[7] |
| Scan Range | m/z 40-550 |
Application Note II: Analysis of Biological Samples by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for detecting and quantifying drugs and their metabolites in complex biological matrices like urine and blood[8][9].
Experimental Protocol: LC-MS/MS Analysis of Urine
1. Sample Preparation (Urine):
- Pipette 1 mL of urine into a glass tube.
- Add an appropriate internal standard (e.g., pCPP-d8).
- For hydrolysis of potential glucuronide conjugates, adjust the pH to 5.2 and add β-glucuronidase, then incubate at 37°C[10]. This step is more relevant for metabolites but can be included in a comprehensive screen.
- Perform Solid-Phase Extraction (SPE) for sample cleanup and concentration[9][11]. A mixed-mode cation exchange cartridge is suitable for piperazines.
- Condition the SPE cartridge with methanol (B129727) followed by deionized water and buffer.
- Load the pre-treated urine sample.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for injection.
2. Instrument and Method Parameters:
- A calibration curve should be prepared by spiking drug-free urine with the pCPP reference standard at various concentrations.
| Parameter | Recommended Setting |
| Liquid Chromatograph | Shimadzu Nexera or equivalent[9] |
| Column | Symmetry C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent[8] |
| Mobile Phase | A: 5.0 mM Ammonium Acetate in Water; B: Acetonitrile[8] |
| Gradient | Isocratic or gradient elution depending on the number of analytes. Example: 70% B[8] |
| Flow Rate | 0.8 mL/min (may be split before MS source)[8] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 10 µL[8] |
| Mass Spectrometer | Sciex 5500 Triple Quadrupole or equivalent[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 197.1 (for [M+H]⁺ of pCPP) |
| Product Ions (Q3) | Specific transitions to be determined by infusing pCPP standard (e.g., m/z 155.1, 128.1) |
| Ion Spray Voltage | 5500 V[8] |
| Source Temperature | 500 °C |
Quantitative Data
The use of a certified reference standard is mandatory for quantitative analysis. Calibration standards are prepared by diluting the reference material to generate a concentration curve against which unknown samples are measured. While specific concentrations of pCPP in forensic casework are not widely documented in literature, the following table provides typical concentration ranges used for calibrating piperazine (B1678402) assays in urine, which can be adapted for pCPP[11].
| Analyte | Matrix | Calibrator Concentrations (mg/L) | Analytical Technique |
| pCPP (Example) | Urine | 0.01, 0.05, 0.10, 0.50, 1.0, 2.5, 5.0 | LC-MS/MS |
| pCPP (Example) | Blood | 0.01, 0.05, 0.10, 0.50, 1.0, 2.5, 5.0 | LC-MS/MS |
Visualized Workflows and Pathways
General Forensic Analysis Workflow
The following diagram illustrates the typical workflow for the analysis of a seized substance suspected to contain pCPP.
Caption: General workflow for forensic analysis of pCPP.
Plausible Pharmacological Signaling Pathway
pCPP is known to have serotonergic effects, likely acting as a serotonin (5-HT) receptor agonist[1]. Phenylpiperazines often interact with various 5-HT receptor subtypes, such as 5-HT₁ and 5-HT₂ families, which are G-protein coupled receptors (GPCRs)[12]. The diagram below illustrates a generalized signaling pathway following the activation of a Gq-coupled serotonin receptor.
Caption: Generalized serotonergic signaling pathway for pCPP.
References
- 1. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 1-(4-氯苯基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 9. biotage.com [biotage.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Studies with p-Chlorophenylalanine (pCPP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies using p-chloro-phenylalanine (pCPP), a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) (5-HT) biosynthesis. By depleting central serotonin levels, pCPP serves as a critical tool for investigating the role of the serotonergic system in various physiological and pathological processes.
Mechanism of Action
p-Chlorophenylalanine acts as a selective inhibitor of tryptophan hydroxylase, the enzyme responsible for converting L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP)[1]. This is the initial and rate-limiting step in the synthesis of serotonin[2][3]. By irreversibly binding to TPH, pCPP effectively reduces the synthesis of serotonin in the brain and peripheral tissues, leading to a profound and sustained depletion of 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA)[4][5].
tryptophan [label="L-Tryptophan", fillcolor="#F1F3F4"]; htp [label="5-Hydroxytryptophan (5-HTP)", fillcolor="#F1F3F4"]; serotonin [label="Serotonin (5-HT)", fillcolor="#F1F3F4"]; pcpp [label="p-Chlorophenylalanine (pCPP)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tph [label="Tryptophan Hydroxylase (TPH)", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aadc [label="Aromatic L-Amino Acid\nDecarboxylase (AADC)", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
tryptophan -> tph [label="Substrate"]; tph -> htp [label="Product"]; htp -> aadc [label="Substrate"]; aadc -> serotonin [label="Product"]; pcpp -> tph [label="Inhibits", arrowhead="tee", color="#EA4335"]; }
Figure 1: Serotonin synthesis pathway and the inhibitory action of pCPP.
Data Presentation: Quantitative Data Summary
The following tables summarize typical dosages and the expected neurochemical effects of pCPP administration in rodents.
Table 1: Recommended pCPP Dosage and Administration
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Treatment Duration | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 150 - 300 | 1-3 consecutive days | [4][6] |
| Mouse | Intraperitoneal (i.p.) | 100 - 400 | 1-4 consecutive days | |
| Mouse | Oral | 250 - 500 | 7 consecutive days |
Note: The optimal dosage and treatment duration should be determined empirically for each specific experimental paradigm.
Table 2: Expected Neurochemical Effects of pCPP in Rodent Brain
| Brain Region | Neurochemical | Expected Change | Time Point Post-Treatment | Reference(s) |
| Hippocampus | Serotonin (5-HT) | ~85% decrease (oral) | 24 hours after last dose | |
| ~55% decrease (i.p.) | ||||
| Prefrontal Cortex | Serotonin (5-HT) | ~65% decrease (oral) | 24 hours after last dose | |
| ~50% decrease (i.p.) | ||||
| Frontal Cortex | 5-HIAA | Significant decrease | 24 hours after last dose | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: pCPP Administration
This protocol describes the preparation and administration of pCPP for in vivo studies.
Materials:
-
p-Chlorophenylalanine (pCPP)
-
Sterile 0.9% saline solution
-
Vehicle (e.g., 0.9% saline with a few drops of Tween 80)
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
Procedure:
-
Preparation of pCPP Solution:
-
Weigh the required amount of pCPP based on the desired dosage and the number of animals.
-
Suspend pCPP in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately to calculate the precise volume of the pCPP suspension to be administered.
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the animal.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the pCPP suspension.
-
-
Oral Administration (Gavage):
-
Use a proper gavage needle with a ball tip to prevent injury.
-
Gently insert the gavage needle into the esophagus and deliver the pCPP suspension directly into the stomach.
-
-
prep [label="Prepare pCPP Suspension"]; weigh [label="Weigh Animal"]; calculate [label="Calculate Dose Volume"]; administer [label="Administer pCPP\n(i.p. or Oral)"]; monitor [label="Monitor Animal"];
prep -> weigh; weigh -> calculate; calculate -> administer; administer -> monitor; }
Figure 2: Workflow for pCPP administration in in vivo studies.
Protocol 2: Forced Swim Test (FST)
The FST is a widely used behavioral assay to assess depressive-like behavior in rodents.
Apparatus:
-
A cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the habituation session, place the mouse back into the cylinder for a 6-minute test session.
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
Protocol 3: Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm for mice).
-
Two sets of identical objects (familiar objects) and one novel object. The objects should be of similar size and material but differ in shape and appearance.
Procedure:
-
Habituation:
-
Allow each mouse to freely explore the empty arena for 5-10 minutes on two consecutive days prior to the test.
-
-
Training/Familiarization Phase:
-
Place two identical (familiar) objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Return the mouse to its home cage.
-
-
Test Phase:
-
After a retention interval (e.g., 1 to 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring each object for a set period (e.g., 5 minutes). Exploration is defined as sniffing or touching the object with the nose.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
Protocol 4: Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug. In the context of pCPP, it can be used to study how serotonin depletion affects the rewarding properties of other substances.
Apparatus:
-
A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place the animal in the chamber with free access to both compartments for 15 minutes and record the time spent in each.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug-pairing days, administer the substance of interest (e.g., a rewarding drug) and confine the animal to one compartment for a set period (e.g., 30 minutes).
-
On vehicle-pairing days, administer the vehicle and confine the animal to the opposite compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning (Test):
-
On the test day, place the animal in the chamber with free access to both compartments (in a drug-free state) and record the time spent in each compartment for 15 minutes.
-
-
Data Analysis:
-
Compare the time spent in the drug-paired compartment during the post-conditioning test to the time spent in the same compartment during the pre-conditioning phase. An increase in time indicates a conditioned place preference.
-
Protocol 5: Neurochemical Analysis by HPLC-ED
This protocol outlines the measurement of serotonin (5-HT) and 5-HIAA in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent)
-
Perchloric acid
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Tissue Collection and Preparation:
-
Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold surface.
-
Weigh the tissue sample.
-
Homogenize the tissue in a specific volume of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
HPLC-ED Analysis:
-
Filter the supernatant and inject a known volume into the HPLC system.
-
Separate 5-HT and 5-HIAA on the C18 column using the appropriate mobile phase and flow rate.
-
Detect the analytes using an electrochemical detector set at an optimal oxidation potential.
-
-
Data Analysis:
-
Quantify the concentrations of 5-HT and 5-HIAA by comparing the peak areas of the samples to those of known standards.
-
Normalize the data to the weight of the tissue sample.
-
start [label="Start of Experiment", shape=ellipse, style=filled, fillcolor="#FBBC05"]; pcpp_admin [label="pCPP Administration\n(e.g., 3 days, i.p.)"]; washout [label="Washout Period\n(e.g., 24 hours)"]; behavior [label="Behavioral Testing\n(e.g., FST, NOR, CPP)"]; euthanasia [label="Euthanasia & Tissue Collection"]; hplc [label="Neurochemical Analysis\n(HPLC-ED)"]; data_analysis [label="Data Analysis & Interpretation"]; end [label="End of Experiment", shape=ellipse, style=filled, fillcolor="#FBBC05"];
start -> pcpp_admin; pcpp_admin -> washout; washout -> behavior; behavior -> euthanasia; euthanasia -> hplc; hplc -> data_analysis; data_analysis -> end; }
Figure 3: General experimental workflow for an in vivo pCPP study.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively design and execute in vivo studies to investigate the multifaceted roles of serotonin in the central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and simple method to determine the specific activities of serotonin, 5-hydroxyindoleacetic acid, and 5-hydroxytryptophan in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and simple method to determine the specific activities of serotonin, 5-hydroxyindoleacetic acid, and 5-hydroxytryptophan in brain by HPLC with electrochemical detection (Journal Article) | OSTI.GOV [osti.gov]
- 5. Determination of 5-hydroxytryptophan, 5-hydroxytryptamine, and 5-hydroxyindoleacetic acid in 20 rat brain nuclei using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 1-(4-Chlorophenyl)piperazine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)piperazine (pCPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals.[1] While its direct pharmacological profile is not as extensively characterized as its isomer, meta-chlorophenylpiperazine (mCPP), pCPP is a crucial chemical intermediate in the synthesis of numerous drugs targeting the central nervous system (CNS).[2][3] Scientific evidence suggests that pCPP itself possesses serotonergic properties, likely acting as a non-selective serotonin (B10506) receptor agonist or releasing agent.[1] This dual role as a potential pharmacophore and a key synthetic building block makes pCPP a molecule of significant interest in CNS drug discovery.
These application notes provide an overview of the known pharmacological effects of pCPP, its primary application as a synthetic precursor for major CNS drugs, and detailed protocols for its characterization.
Pharmacological Profile of this compound
While comprehensive quantitative data on the binding affinities and functional potencies of pCPP at various CNS receptors are limited in publicly available literature, preliminary studies indicate its interaction with the serotonergic system.
In Vivo Effects
Studies in animal models have demonstrated that pCPP influences locomotor activity, a behavioral endpoint often used to assess the CNS effects of psychoactive compounds.
Table 1: Summary of In Vivo Effects of this compound
| Species | Assay | Effect | Implied Mechanism of Action |
| Rat | Spontaneous Ambulatory Behavior | Dose-dependent suppression | Serotonin (5-HT) receptor agonism |
The observed suppression of locomotor activity is consistent with the effects of other serotonin receptor agonists, suggesting that pCPP may act on one or more 5-HT receptor subtypes to modulate motor function.
Application as a Synthetic Intermediate in CNS Drug Manufacturing
A primary and well-documented application of this compound and its derivatives is as a key building block in the synthesis of several commercially successful CNS drugs. The chlorophenylpiperazine (B10847632) moiety is a common scaffold in molecules designed to interact with neurotransmitter receptors.
Synthesis of Aripiprazole (B633)
Aripiprazole, an atypical antipsychotic, features a dichlorophenylpiperazine moiety. The synthesis of aripiprazole can be achieved through the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine. While this specific precursor is not pCPP, the synthetic strategy highlights the importance of the chlorophenylpiperazine scaffold.
Synthesis of Trazodone
Trazodone, an antidepressant, is synthesized using 1-(3-chlorophenyl)piperazine (B195711), an isomer of pCPP. The synthesis involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.[2][4] This reaction scheme demonstrates the utility of chlorophenylpiperazine derivatives in constructing complex heterocyclic systems with CNS activity.
Experimental Protocols
Due to the limited availability of specific pharmacological data for pCPP, the following protocols are provided as detailed, adaptable methodologies for researchers aiming to characterize its binding and functional activity at key CNS receptors.
Protocol 1: Competitive Radioligand Binding Assay for Serotonin Receptor Affinity (e.g., 5-HT1A, 5-HT2A)
This protocol allows for the determination of the binding affinity (Ki) of pCPP for specific serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT1A or 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A; [³H]-Ketanserin for 5-HT2A).
-
This compound (pCPP) stock solution.
-
Non-specific binding control (e.g., a high concentration of a known antagonist for the target receptor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of pCPP in assay buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Dilute the radioligand in assay buffer to a concentration equivalent to its Kd.
-
Dilute the cell membrane preparation in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of the non-specific binding control.
-
pCPP Competition: 25 µL of each pCPP dilution.
-
-
Add 25 µL of the diluted radioligand to all wells.
-
Initiate the binding reaction by adding 50 µL of the diluted cell membrane preparation to all wells. The final assay volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of pCPP.
-
Determine the IC₅₀ value (the concentration of pCPP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for G-Protein Coupled Receptor (GPCR) Activity
This protocol can be used to determine if pCPP acts as an agonist or antagonist at Gs- or Gi-coupled serotonin receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
HEK293 or CHO cells stably expressing the human serotonin receptor of interest.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound (pCPP) stock solution.
-
A known agonist for the target receptor.
-
Forskolin (B1673556) (for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, LANCE, or similar).
-
384-well white, opaque microplates.
-
Plate reader compatible with the cAMP detection kit.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 384-well plate at an appropriate density and incubate overnight.
-
-
Compound Addition (Agonist Mode):
-
Prepare serial dilutions of pCPP in assay buffer.
-
Add the pCPP dilutions to the wells.
-
For control wells, add a known agonist and assay buffer alone.
-
-
Compound Addition (Antagonist Mode for Gs-coupled receptors):
-
Prepare serial dilutions of pCPP.
-
Add the pCPP dilutions to the wells.
-
Add a known agonist at its EC₈₀ concentration to all wells except the basal control.
-
-
Compound Addition (Antagonist Mode for Gi-coupled receptors):
-
Prepare serial dilutions of pCPP.
-
Add the pCPP dilutions to the wells.
-
Add a known agonist at its EC₈₀ concentration and forskolin to all wells except the basal control.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
Agonist Mode: Plot the cAMP signal against the log concentration of pCPP to determine the EC₅₀ value.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP signal against the log concentration of pCPP to determine the IC₅₀ value.
-
References
Application Notes and Protocols for Cell-Based Assays with p-Chlorophenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the cellular effects of p-chlorophenylpiperazine (pCPP), a psychoactive compound belonging to the phenylpiperazine class. Due to its structural similarity to meta-chlorophenylpiperazine (mCPP), a known serotonin (B10506) (5-HT) receptor agonist, the primary focus of these assays is to elucidate the activity of pCPP at various 5-HT receptor subtypes and to assess its general cellular toxicity.[1][2][3]
Introduction
p-Chlorophenylpiperazine (pCPP) is a derivative of phenylpiperazine. Its isomer, m-chlorophenylpiperazine (mCPP), is a known non-selective serotonin receptor agonist and has been extensively studied as a probe for 5-HT receptor function.[3][4] mCPP interacts with multiple 5-HT receptor subtypes, including 5-HT1, 5-HT2, and 5-HT3 families, and also exhibits affinity for the serotonin transporter.[2][5][6] The protocols outlined below are designed to investigate whether pCPP shares a similar pharmacological profile and to determine its potency and functional activity in cell-based systems.
Data Presentation
The following table summarizes the reported binding affinities of the related compound, m-chlorophenylpiperazine (mCPP), for various neurotransmitter receptors in human brain membranes. This data serves as a reference for the expected range of activities that might be observed for pCPP.
| Receptor Subtype | Ligand | IC50 (nM) of mCPP |
| 5-HT1A | [3H]8-OH-DPAT | ~360 - 1300 |
| 5-HT1B/1D | [3H]5-HT | ~360 - 1300 |
| 5-HT2A | [3H]Ketanserin | ~360 - 1300 |
| 5-HT2C | [3H]Mesulergine | ~360 - 1300 |
| α2-Adrenergic | [3H]Rauwolscine | ~570 |
| Serotonin Transporter | [125I]RTI-55 | ~230 |
Data is compiled from multiple sources and represents a range of reported values.[2][5]
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol is designed to determine the binding affinity of pCPP for various serotonin receptor subtypes expressed in cultured cells.
Objective: To determine the inhibitory constant (Ki) of pCPP for specific 5-HT receptor subtypes.
Materials:
-
Cell lines stably expressing the human 5-HT receptor of interest (e.g., HEK293, CHO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)
-
Non-labeled competing ligand (for non-specific binding determination)
-
p-Chlorophenylpiperazine (pCPP)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target 5-HT receptor to high density.
-
Harvest the cells and wash with cold PBS.
-
Homogenize the cells in membrane preparation buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of pCPP.
-
For total binding, omit pCPP. For non-specific binding, add a high concentration of a non-labeled competing ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of pCPP.
-
Determine the IC50 value (the concentration of pCPP that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays: Second Messenger Readouts
This assay measures the ability of pCPP to stimulate intracellular calcium mobilization, a hallmark of Gq-coupled receptor activation.[7][8]
Objective: To determine if pCPP acts as an agonist or antagonist at Gq-coupled 5-HT receptors.
Materials:
-
Cells stably expressing the target 5-HT receptor (e.g., HEK293-5HT2A, CHO-5HT2C)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[9][10][11]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
pCPP and a known agonist (e.g., serotonin)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates and allow them to adhere overnight.[12]
-
-
Dye Loading:
-
Prepare a working solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 60 minutes at 37°C in the dark.[12]
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of pCPP (for agonist mode) or a fixed concentration of a known agonist in the presence of varying concentrations of pCPP (for antagonist mode).
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the log concentration of pCPP to determine the EC50 value.
-
For antagonist activity, plot the response to the known agonist against the log concentration of pCPP to determine the IC50 value.
-
This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which are modulated by Gs (stimulatory) and Gi (inhibitory) coupled receptors.
Objective: To determine if pCPP modulates cAMP production through Gs or Gi-coupled 5-HT receptors.
Materials:
-
Cells stably expressing the target 5-HT receptor
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[13]
-
pCPP and a known agonist/antagonist
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptor assays)
-
Cell lysis buffer (provided with the kit)
Procedure:
-
Cell Stimulation:
-
Plate the cells and grow overnight.
-
For Gi-coupled receptors , pre-treat the cells with forskolin to induce cAMP production. Then, add varying concentrations of pCPP.
-
For Gs-coupled receptors , directly add varying concentrations of pCPP to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.[14]
-
-
Data Analysis:
-
For Gi agonism, a decrease in forskolin-stimulated cAMP levels will be observed. Plot the percentage of inhibition against the log concentration of pCPP to determine the EC50.
-
For Gs agonism, an increase in basal cAMP levels will be observed. Plot the increase in cAMP against the log concentration of pCPP to determine the EC50.
-
Cytotoxicity Assays
These assays are crucial to determine if the observed effects of pCPP are due to specific receptor interactions or general cellular toxicity.[15][16]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17]
Objective: To assess the effect of pCPP on cell viability.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of pCPP concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability against the log concentration of pCPP to determine the CC50 (cytotoxic concentration 50%).
-
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.[18][19]
Objective: To quantify pCPP-induced cell membrane damage.
Materials:
-
Cell line of interest
-
LDH assay kit
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Treatment:
-
Plate cells and treat with a range of pCPP concentrations as in the MTT assay.
-
-
Sample Collection:
-
After the incubation period, collect a sample of the cell culture supernatant from each well.
-
-
LDH Measurement:
-
Perform the LDH activity measurement on the supernatant according to the kit manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product.
-
-
Data Analysis:
-
Measure the absorbance of the product.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
-
Plot LDH release against the log concentration of pCPP to determine the CC50.
-
Downstream Signaling: ERK Phosphorylation Assay
Activation of some 5-HT receptors can lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[20][21]
Objective: To determine if pCPP induces ERK phosphorylation.
Materials:
-
Cell line expressing the target 5-HT receptor
-
pCPP
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Plate cells and grow to near confluence.
-
Treat the cells with pCPP for various time points (e.g., 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Lyse the cells in cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal to determine the fold change in ERK phosphorylation relative to untreated cells.
-
Visualizations
Caption: General workflow for cell-based assays with pCPP.
Caption: Gq-coupled 5-HT receptor signaling pathway.
Caption: Gi and Gs-coupled 5-HT receptor signaling pathways.
References
- 1. Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. bu.edu [bu.edu]
- 10. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 11. Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular Ca2+ [protocols.io]
- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of extracellular signal-regulated kinase (ERK) signaling in the pedunculopontine tegmental (PPT) cells is involved in the maintenance of sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing p-Chlorophenylpiperazine Detection: A Guide to Enhanced Sensitivity through Derivatization
For Immediate Release
Shanghai, China – December 7, 2025 – In the landscape of pharmaceutical research and drug development, the precise and sensitive detection of active pharmaceutical ingredients (APIs) and their metabolites is paramount. p-Chlorophenylpiperazine (pCPP), a key intermediate and metabolite of several psychoactive drugs, presents a significant analytical challenge due to its polarity and relatively low volatility. This application note details robust derivatization protocols designed to significantly improve the detection limits and chromatographic performance of pCPP in various analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
1-(4-Chlorophenyl)piperazine, commonly known as pCPP, is a phenylpiperazine derivative that serves as a crucial building block in the synthesis of various pharmaceuticals. It is also a primary metabolite of drugs such as trazodone, nefazodone, and etoperidone. Accurate quantification of pCPP is essential for pharmacokinetic studies, drug metabolism research, and quality control in drug manufacturing. However, the inherent chemical properties of pCPP can lead to poor chromatographic peak shape and low sensitivity, particularly in GC-based methods.
Chemical derivatization offers a powerful solution by modifying the analyte to enhance its volatility, thermal stability, and detectability. This note provides detailed protocols for the acylation and fluorescent labeling of pCPP, leading to substantial improvements in analytical sensitivity.
Derivatization Strategies for Enhanced pCPP Detection
Two primary derivatization strategies are presented: acylation for GC-MS analysis and fluorescent labeling for HPLC-based detection.
Acylation for GC-MS Analysis
Acylation involves the introduction of an acyl group into the pCPP molecule, typically at the secondary amine position of the piperazine (B1678402) ring. This process neutralizes the polar N-H group, thereby increasing the volatility and thermal stability of the analyte, making it more amenable to GC analysis. The resulting derivatives also exhibit characteristic mass fragmentation patterns, aiding in their identification and quantification by mass spectrometry.
Two common acylating agents are acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA).
-
Acetylation: Reacting pCPP with acetic anhydride in the presence of a catalyst like pyridine (B92270) yields the N-acetyl-pCPP derivative.
-
Trifluoroacetylation: Using TFAA results in the formation of the N-trifluoroacetyl-pCPP derivative. The fluorine atoms in the trifluoroacetyl group can enhance the electron capture detection (ECD) response, although mass spectrometry is more commonly employed.
Fluorescent Labeling for HPLC
For liquid chromatography, derivatization with a fluorescent tag can dramatically enhance detection sensitivity, allowing for quantification at much lower concentrations than standard UV detection. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent labeling agent that reacts with the secondary amine of pCPP to form a highly fluorescent derivative. This allows for the use of a fluorescence detector, which is inherently more sensitive and selective than UV detection.
Quantitative Data Summary
The following tables summarize the reported limits of detection (LOD) and limits of quantification (LOQ) for pCPP and related piperazine derivatives using various analytical methods, both with and without derivatization.
Table 1: Comparison of Detection Limits for p-Chlorophenylpiperazine (pCPP) and Analogs
| Analyte | Analytical Method | Derivatization Reagent | Matrix | LOD | LOQ | Reference |
| mCPP | LC-MS/MS | None | Human Plasma | - | 0.2 ng/mL | [1] |
| mCPP | LC-MS | None | - | pg levels | ng levels | [2] |
| mCPP | Potentiometric Sensor | None | Aqueous Solution | 5.0 x 10⁻⁷ M | - | [3][4] |
| Piperazines | GC-MS | Trifluoroacetic Anhydride (TFAA) | - | 2.5 - 5.0 µg/mL | - | [5] |
| BZP & TFMPP | HPLC-Fluorescence | DIB-Cl | Rat Plasma | 0.9 - 4.6 ng/mL | - | [6] |
| Piperazine | HPLC-UV | NBD-Cl | API | - | ~30 ppm | [7] |
| Piperazine | UHPLC-FLD | Dansyl Chloride | Chicken/Pork Tissue | 0.50 - 1.20 µg/kg | 1.80 - 3.50 µg/kg | [7] |
Note: mCPP (meta-chlorophenylpiperazine) is an isomer of pCPP and is expected to have similar analytical behavior. BZP (Benzylpiperazine) and TFMPP (Trifluoromethylphenylpiperazine) are structurally related piperazine derivatives. DIB-Cl and NBD-Cl are fluorescent labeling agents.
Experimental Protocols
Protocol 1: Acetylation of pCPP for GC-MS Analysis
Objective: To convert pCPP into its more volatile acetyl derivative for improved GC-MS detection.
Materials:
-
pCPP standard or extracted sample residue
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Microwave irradiation system (optional)
-
GC-MS system
Procedure:
-
To the dry residue of the extracted sample containing pCPP, add 100 µL of a freshly prepared acetic anhydride/pyridine mixture (3:2, v/v).[8]
-
Seal the reaction vial and heat for 5 minutes under microwave irradiation at approximately 440 W. Alternatively, heat at 60-70°C for 30 minutes in a heating block.[8][9]
-
After the reaction is complete, evaporate the derivatization mixture to dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in 100 µL of methanol.[8]
-
Inject 1-2 µL of the solution into the GC-MS system.[8]
Protocol 2: Trifluoroacetylation of pCPP for GC-MS Analysis
Objective: To derivatize pCPP with TFAA for enhanced volatility and potentially improved detection characteristics in GC-MS.
Materials:
-
pCPP standard or extracted sample residue
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate
-
Microwave irradiation system (optional)
-
GC-MS system
Procedure:
-
To the dry sample residue, add 50 µL of trifluoroacetic anhydride and 50 µL of ethyl acetate.[8][10]
-
Seal the vial and heat for 5 minutes under microwave irradiation at about 440 W or in a heating block at 70°C for 30 minutes.[8][11]
-
Evaporate the derivatization mixture to dryness under a stream of nitrogen.[8]
-
Reconstitute the residue in 50 µL of alcohol- and water-free ethyl acetate.[8]
-
Inject 1-2 µL of the solution into the GC-MS.[8]
Protocol 3: Dansyl Chloride Derivatization for HPLC-Fluorescence Detection
Objective: To label pCPP with dansyl chloride to enable highly sensitive fluorescence detection.
Materials:
-
pCPP standard or sample extract
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9-10)
-
Acetonitrile
-
HPLC system with a fluorescence detector
Procedure:
-
To 100 µL of the sample solution (or standard) in a reaction vial, add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 30-60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
The reaction mixture can be directly injected into the HPLC system, or a cleanup step (e.g., liquid-liquid extraction or solid-phase extraction) can be performed to remove excess reagent.
-
Set the fluorescence detector to an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 525 nm (wavelengths may need optimization).
Visualizations
Caption: Experimental workflow for the derivatization and analysis of p-chlorophenylpiperazine.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 1-(4-Chlorophenyl)piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective methods for the synthesis of this compound include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and is widely used for the synthesis of arylpiperazines.[1] It involves the reaction of an aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene) with piperazine (B1678402).
-
Reductive Amination: This method involves the reaction of a ketone, in this case, a protected 4-piperidone, with 4-chloroaniline (B138754) in the presence of a reducing agent.[1][2] It is a straightforward approach, particularly when starting from a ketone precursor.
-
Nucleophilic Aromatic Substitution (SNAr): This method is viable if the aromatic ring is sufficiently electron-deficient. For instance, a highly activated aryl fluoride (B91410) could react with piperazine. However, with 1,4-dichlorobenzene, this reaction is less common due to the lower reactivity compared to palladium-catalyzed methods.
Q2: How do I choose the most suitable synthetic strategy for my needs?
A2: The choice of synthetic strategy depends on several factors, including the availability of starting materials, required scale, functional group tolerance of your specific substrate, and the desired purity of the final product. The following decision workflow can guide your selection:
Troubleshooting Guides
Method 1: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig reaction is showing low to no yield. What are the likely causes?
A: Low yield in a Buchwald-Hartwig amination can stem from several factors. Here's a checklist of common issues to investigate:
-
Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is critical and substrate-dependent.[3] For the coupling of piperazine with aryl chlorides, sterically hindered biarylphosphine ligands are often effective.[3] Using a pre-catalyst can be more efficient as it doesn't require an in-situ reduction of Pd(II) to Pd(0).[3]
-
Base Selection: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[3] The solubility of the base is also important.[3]
-
Solvent Choice: Common solvents include toluene (B28343), dioxane, and THF.[3] It's important that the solvent can dissolve the reactants and the base. Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided as they can inhibit the palladium catalyst.[3]
-
Reaction Temperature: Typical temperatures range from 80-100°C.[3] Challenging substrates may require higher temperatures, while thermally sensitive ones may need lower temperatures with a stronger base.[3]
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to air.[3] Ensure your reaction is conducted under an inert atmosphere (argon or nitrogen) and that all reagents and solvents are anhydrous.[3]
Q: I'm observing a significant amount of dehalogenation byproduct (e.g., chlorobenzene). How can I minimize this?
A: Dehalogenation is a known side reaction. To minimize it:
-
Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands which can favor reductive elimination of the desired product over side reactions.
-
Lower Reaction Temperature: This can sometimes disfavor the dehalogenation pathway.
-
Use a Pre-catalyst: Incomplete formation of the active Pd-ligand complex can contribute to side reactions. Using a pre-catalyst can lead to a cleaner reaction.[4]
Q: My product is difficult to purify from the residual palladium catalyst and ligands. What are some effective purification strategies?
A: Removing palladium and ligand byproducts can be challenging. Consider the following:
-
Filtration through Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite can remove a significant portion of the palladium residues.[5]
-
Column Chromatography: Standard silica (B1680970) gel column chromatography is often effective for separating the product from the catalyst and ligand byproducts.
-
Acid-Base Extraction: As this compound is basic, you can perform an acidic extraction to move the product into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction will then yield the purified product.
Method 2: Reductive Amination
Q: My reductive amination of N-Boc-4-piperidone with 4-chloroaniline is incomplete. What should I check?
A: Incomplete conversion in reductive amination is often related to issues with imine formation or the reduction step itself:
-
Imine Formation: The initial condensation to form the imine is pH-sensitive and requires the removal of water.
-
Reducing Agent: The choice and quality of the reducing agent are critical.
-
Reactivity: Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred as it is mild and tolerant of the slightly acidic conditions used for imine formation.[2][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[6] Sodium borohydride (B1222165) (NaBH₄) can be used, but may require careful pH control to avoid reducing the starting ketone.[6]
-
Quality: Ensure your reducing agent is fresh and has not been deactivated by moisture.[6]
-
Q: I am observing the formation of a dialkylated byproduct. How can I improve the selectivity for the mono-N-arylated product?
A: Over-alkylation can occur if the newly formed product amine reacts further with the starting ketone.
-
Stoichiometry: Use a slight excess of the amine (4-chloroaniline) relative to the ketone to favor the formation of the desired product.[6]
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the mixture of the amine and ketone keeps the concentration of the product low during the reaction, minimizing its chance to react further.[6]
Data Presentation
The following tables summarize representative yields for the synthesis of N-arylpiperazines using different methods. Note that yields can vary significantly based on the specific substrates and reaction conditions.
Table 1: Comparison of Yields for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-chlorobenzene | Piperazine | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | ~85-95 |
| 1,4-Dichlorobenzene | Piperazine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | ~70-85 |
| 1-Iodo-4-chlorobenzene | N-Boc-piperazine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 90 | ~90-98 |
Table 2: Comparison of Yields for Reductive Amination
| Ketone | Amine | Reducing Agent | Solvent | Temp (°C) | Yield (%) |
| N-Boc-4-piperidone | 4-Chloroaniline | NaBH(OAc)₃ | DCE | RT | ~80-95 |
| N-Cbz-4-piperidone | 4-Chloroaniline | NaBH(OAc)₃ | DCM | RT | ~85-95 |
| 4-Piperidone | 4-Chloroaniline | NaBH₃CN | MeOH | RT | ~75-90 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound from 1-bromo-4-chlorobenzene and piperazine.
Materials:
-
1-bromo-4-chlorobenzene
-
Piperazine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add piperazine (1.2 equivalents) and 1-bromo-4-chlorobenzene (1.0 equivalent).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Reductive Amination followed by Deprotection
This protocol describes the synthesis of this compound from N-Boc-4-piperidone and 4-chloroaniline.
Step 1: Synthesis of tert-butyl 4-(4-chlorophenylamino)piperidine-1-carboxylate
Materials:
-
N-Boc-4-piperidone
-
4-chloroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 equivalent) and 4-chloroaniline (1.1 equivalents) in DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.
Step 2: Deprotection of the Boc Group
Materials:
-
Crude product from Step 1
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the crude Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford this compound.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: p-Chlorophenylpiperazine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of p-chlorophenylpiperazine (pCPP).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude p-chlorophenylpiperazine?
A1: Common impurities can include unreacted starting materials such as 1,4-dichlorobenzene (B42874) and piperazine (B1678402), isomers (o-chlorophenylpiperazine and m-chlorophenylpiperazine), and byproducts from the synthesis. The presence and proportion of these impurities will depend on the synthetic route employed.
Q2: Which purification technique is most suitable for p-chlorophenylpiperazine?
A2: The choice of purification technique depends on the impurity profile and the desired final purity.
-
Recrystallization is effective for removing minor impurities and for obtaining a highly crystalline final product, typically as the hydrochloride salt.
-
Distillation (for the free base) is suitable for removing non-volatile impurities.
-
Flash chromatography can be employed for separating isomers and other closely related impurities.
Q3: How can I convert p-chlorophenylpiperazine free base to its hydrochloride salt for purification?
A3: To convert the free base to the hydrochloride salt, dissolve the crude pCPP free base in a suitable organic solvent (e.g., isopropanol, ethanol (B145695), or diethyl ether). Then, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise while stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.
Q4: What is the recommended storage condition for purified p-chlorophenylpiperazine?
A4: p-Chlorophenylpiperazine and its salts should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Phenylpiperazines can be susceptible to degradation over extended periods, especially when exposed to light and air.[1] For long-term storage, refrigeration (-20°C) is recommended.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] |
| Oily Product Instead of Crystals | - The compound's melting point is lower than the boiling point of the solvent. - Presence of impurities that inhibit crystallization. | - Try a different recrystallization solvent with a lower boiling point. - Attempt to purify the crude product by another method (e.g., flash chromatography) before recrystallization. - Use a solvent pair for recrystallization.[3] |
| Poor Recovery/Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - The product is significantly soluble in the cold solvent. | - Reduce the volume of the solvent. A second crop of crystals may be obtained by concentrating the mother liquor.[2] - Ensure the filtration apparatus is pre-heated to prevent cooling. - Use a minimal amount of cold solvent for washing the collected crystals. |
| Colored Impurities in Crystals | - Presence of colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive use of charcoal can adsorb the desired product and reduce the yield.[2] |
Flash Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | - Inappropriate solvent system (eluent). - Column overloading. | - Optimize the mobile phase composition through thin-layer chromatography (TLC) analysis to achieve better separation (Rf difference). - Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | - The polarity of the eluent is too high or too low. | - Adjust the solvent system polarity. Increase polarity to decrease retention time, and decrease polarity to increase retention time. |
| Tailing of the Product Peak | - The compound is interacting too strongly with the stationary phase. - The compound may be acidic or basic. | - Add a small amount of a modifier to the eluent. For basic compounds like pCPP, adding a small percentage of triethylamine (B128534) (e.g., 0.1-1%) can improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of p-Chlorophenylpiperazine Hydrochloride
-
Dissolution: In a fume hood, dissolve the crude p-chlorophenylpiperazine hydrochloride in a minimal amount of hot solvent. Suitable solvents include ethanol, methanol (B129727), or a mixture of ethanol and water.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: While still hot, filter the solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Flash Chromatography (Free Base)
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexanes is a common starting point. The exact ratio should be determined by TLC analysis of the crude mixture. For pCPP, a mobile phase containing a small percentage of a polar solvent like methanol in dichloromethane, often with a small amount of triethylamine (e.g., 1%) to prevent tailing, can be effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Sample Loading: Dissolve the crude p-chlorophenylpiperazine free base in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Run the column with the optimized eluent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment Data
The purity of p-chlorophenylpiperazine can be assessed using various analytical techniques. The following table summarizes typical data obtained from these methods.
| Analytical Method | Parameter | Typical Value for Purified pCPP | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity | > 98% | [5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity | > 98% | [7] |
| Capillary Electrophoresis (CE) | Isomeric Purity | Baseline separation of o-, m-, and p-isomers | [8] |
| Melting Point (Hydrochloride Salt) | Melting Point | 210-214 °C (decomposes) | [9] |
Visualizations
Caption: Experimental workflow for the purification and analysis of p-chlorophenylpiperazine.
Caption: Troubleshooting logic for p-chlorophenylpiperazine recrystallization.
References
- 1. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 5. High-performance liquid chromatographic method for the analysis of plasma m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ovid.com [ovid.com]
- 9. 1-(3-Chlorophenyl)piperazine hydrochloride | 65369-76-8 [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Chlorophenyl)piperazine
Welcome to the technical support center for 1-(4-Chlorophenyl)piperazine (pCPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (pCPP)?
A1: this compound is a crystalline solid.[1] Its solubility is dependent on the solvent system used. While some sources describe it as soluble in water, quantitative data is limited, and it is generally considered to have low aqueous solubility, especially in neutral to basic aqueous solutions.[1][2] It exhibits good solubility in several organic solvents.
Q2: In which organic solvents can I dissolve pCPP?
A2: pCPP is soluble in a variety of organic solvents. The table below summarizes known solubility data.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Methanol | 1 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [1] |
Q3: My pCPP is not dissolving in my aqueous buffer. What can I do?
A3: Difficulty dissolving pCPP in aqueous buffers is a common issue. Several strategies can be employed to overcome this, which are detailed in the troubleshooting guides below. These include pH adjustment, salt formation, the use of co-solvents, and the preparation of solid dispersions.
Q4: Is there a more soluble form of pCPP available?
A4: Yes, the hydrochloride (HCl) salt of this compound is available and is expected to have significantly higher aqueous solubility due to the protonation of the piperazine (B1678402) nitrogens.[3][4] For experiments in aqueous media, using the HCl salt is a recommended starting point.
Troubleshooting Guides
Issue 1: Precipitation of pCPP in Aqueous Buffers
Symptoms:
-
The compound initially dissolves in an organic solvent (e.g., DMSO) but precipitates upon dilution into an aqueous buffer (e.g., PBS, cell culture media).
-
Visible particulate matter or cloudiness is observed in the final solution.
Root Causes:
-
Low intrinsic aqueous solubility of the free base form of pCPP.
-
The pH of the final aqueous solution is at or above the pKa of the compound, favoring the less soluble, un-ionized form. The predicted pKa of pCPP is approximately 8.88.[3]
Solutions:
| Solution | Description | Advantages | Disadvantages |
| pH Adjustment | Lower the pH of the aqueous buffer to below the pKa of pCPP (e.g., pH < 7.5). This will protonate the piperazine ring, increasing its polarity and aqueous solubility. | Simple and effective for initial in vitro experiments. | May not be suitable for all cell-based assays or in vivo studies where physiological pH is required. |
| Use of Co-solvents | Incorporate a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol) into the aqueous buffer. | Can significantly increase the solubility of the compound. | High concentrations of co-solvents can be toxic to cells or affect experimental outcomes. |
| Salt Formation | If you are using the free base, convert it to its hydrochloride salt. This can be done in the lab or by purchasing the commercially available salt form. | Provides a more water-soluble form of the compound. | May require chemical synthesis and purification if not commercially available. |
| Solid Dispersions | Prepare a solid dispersion of pCPP in a hydrophilic carrier. This involves dissolving both the compound and a carrier (e.g., PVP, PEG) in a common solvent and then removing the solvent. | Can enhance the dissolution rate and apparent solubility. | Requires additional formulation steps. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride (HCl Salt)
This protocol describes a general method for the preparation of the hydrochloride salt of a weakly basic compound like pCPP.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
2M HCl in diethyl ether (or HCl gas)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the this compound free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a stoichiometric amount of 2M HCl in diethyl ether dropwise to the solution.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting solid under vacuum to obtain the hydrochloride salt.
Note: This is a general guideline. The choice of solvent and the method of HCl addition may need to be optimized for best results.
Protocol 2: Preparation of a Solid Dispersion of pCPP by Solvent Evaporation
This method aims to disperse pCPP in a hydrophilic polymer matrix to improve its dissolution rate.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG))
-
A common volatile solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Determine the desired ratio of pCPP to polymer (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the pCPP and the chosen polymer in a suitable volume of the common solvent. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film should be further dried in a vacuum oven to remove any residual solvent.
-
The solid dispersion can then be scraped, ground into a fine powder, and stored in a desiccator.
Visualizing Key Concepts
Signaling Pathway for 5-HT Receptors
This compound is known to be an agonist at serotonin (B10506) (5-HT) receptors. The diagram below illustrates the major signaling pathways activated by different families of 5-HT receptors. pCPP is known to interact with multiple 5-HT receptor subtypes.[5]
Experimental Workflow for Addressing Solubility Issues
The following diagram outlines a logical workflow for researchers encountering solubility problems with compounds like pCPP in their experiments.
References
Technical Support Center: Stabilizing pCPP Solutions for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing solutions of poly(cyclopentadienylene phosphine) (pCPP) for long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My pCPP solution is changing color and viscosity over time. What is causing this instability?
A1: Changes in color and viscosity are common indicators of pCPP degradation. The primary degradation pathways for phosphine-containing polymers like pCPP are oxidation and hydrolysis. The phosphorus centers in the polymer backbone are susceptible to attack by oxygen and water, leading to chain scission and the formation of phosphine (B1218219) oxides. This alters the polymer's molecular weight and conformation, resulting in observable changes to the solution's physical properties.
Q2: What are the ideal storage conditions for pCPP solutions to ensure long-term stability?
A2: To minimize degradation, pCPP solutions should be stored under an inert atmosphere, such as nitrogen or argon, to protect them from oxygen.[1][2] It is also crucial to use anhydrous solvents to prevent hydrolysis.[3] For long-term storage, refrigeration at 2-8°C is recommended to slow down the rate of any potential degradation reactions. The specific storage temperature may need to be optimized based on the solvent used to avoid precipitation of the polymer.
Q3: Are there any chemical stabilizers that can be added to my pCPP solution to prolong its shelf life?
A3: Yes, the addition of stabilizers can significantly enhance the long-term stability of pCPP solutions. Phosphite (B83602) esters are commonly used as secondary antioxidants in polymer formulations.[4][5] They function by decomposing hydroperoxides, which are intermediates in the oxidative degradation process, thus preventing further radical-induced chain reactions.[4][5] The choice and concentration of the stabilizer should be carefully evaluated to ensure compatibility with the pCPP and the intended application.
Q4: How can I tell if my pCPP solution has degraded and is no longer suitable for my experiments?
A4: Visual inspection for color change or precipitation can be an initial indicator of degradation. However, for a more quantitative assessment, techniques such as Gel Permeation Chromatography (GPC) can be used to monitor changes in the molecular weight and polydispersity of the polymer over time. A significant decrease in molecular weight suggests chain scission due to degradation. Additionally, 31P NMR spectroscopy can be employed to detect the formation of phosphine oxide species, which are characteristic of oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow or brown | Oxidation of the phosphine moieties in the pCPP backbone. | Store solutions under an inert atmosphere (nitrogen or argon).[1][2] Consider adding a phosphite ester antioxidant as a stabilizer.[4][5] |
| Precipitate forms in the solution upon storage | Polymer aggregation or precipitation due to solvent evaporation or temperature fluctuations. Degradation leading to insoluble byproducts. | Ensure the storage container is tightly sealed to prevent solvent evaporation. Store at a constant, recommended temperature. If degradation is suspected, filter the solution and re-characterize the polymer. |
| Loss of experimental efficacy | Degradation of pCPP leading to a lower concentration of the active polymer or changes in its chemical properties. | Prepare fresh solutions for critical experiments. Monitor the stability of stock solutions regularly using analytical techniques like GPC or 31P NMR. |
| Inconsistent results between batches of pCPP solution | Variability in the initial quality of the pCPP or inconsistent storage and handling procedures. | Source high-purity pCPP and characterize it before use. Standardize solution preparation and storage protocols across all experiments. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized pCPP Solution
Objective: To prepare a pCPP solution with a stabilizing agent for long-term storage.
Materials:
-
pCPP polymer
-
Anhydrous solvent (e.g., THF, Toluene)
-
Phosphite ester stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)
-
Schlenk flask or glovebox
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Septa-sealed storage vials
Procedure:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Inside a glovebox or using Schlenk line techniques, weigh the desired amount of pCPP and the phosphite ester stabilizer (a typical starting concentration for the stabilizer is 0.1-1.0 wt% relative to the polymer).[1][2][6][7]
-
Add the anhydrous solvent to the flask via a cannula or syringe.
-
Stir the mixture at room temperature until the polymer and stabilizer are fully dissolved.
-
Using a syringe, transfer the solution into pre-dried, septa-sealed vials that have been purged with inert gas.
-
Store the vials at 2-8°C in the dark.
Protocol 2: Monitoring pCPP Solution Stability by GPC
Objective: To quantitatively assess the degradation of pCPP in solution over time by monitoring changes in molecular weight.
Materials:
-
Aged pCPP solution
-
Freshly prepared pCPP solution (as a control)
-
GPC system with a suitable column set (e.g., polystyrene-divinylbenzene columns)
-
Appropriate mobile phase (e.g., THF)
-
Vials for GPC analysis
Procedure:
-
Prepare a sample of the aged pCPP solution for GPC analysis according to the instrument's guidelines.
-
Prepare a control sample of a freshly prepared pCPP solution at the same concentration.
-
Run both samples on the GPC system.
-
Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for both the aged and fresh samples.
-
A significant decrease in Mw and an increase in PDI in the aged sample compared to the fresh sample indicate polymer degradation.
Visualizations
Caption: Simplified degradation pathway of pCPP via oxidation and hydrolysis.
Caption: Experimental workflow for assessing the long-term stability of pCPP solutions.
References
- 1. ossila.com [ossila.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Synthesis of p-Chlorophenylpiperazine (pCPP)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-chlorophenylpiperazine (pCPP). It addresses common side reactions and offers solutions to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is the yield of my p-chlorophenylpiperazine (pCPP) synthesis unexpectedly low?
Low yields in pCPP synthesis, particularly via Buchwald-Hartwig amination, can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Suboptimal Reaction Temperature: The reaction temperature may not be optimal. While higher temperatures can increase the reaction rate, they can also promote side reactions like dehalogenation. It is crucial to find the optimal temperature for your specific catalytic system.
-
Incorrect Choice of Base: The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.
-
Poor Quality Starting Materials: Impurities in the starting materials (1-chloro-4-iodobenzene, 1,4-dichlorobenzene, or piperazine) can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.
2. I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I minimize its formation?
A common high-molecular-weight byproduct is the bis-arylated product, 1,4-bis(4-chlorophenyl)piperazine . This occurs when both nitrogen atoms of the piperazine (B1678402) ring react with the aryl halide.
Strategies to Minimize Diarylation:
-
Use of Excess Piperazine: Employing a significant excess of piperazine (e.g., 2-4 equivalents) can statistically favor the mono-arylation product.
-
Use of a Protecting Group: Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) is a highly effective strategy. The mono-Boc-piperazine can be reacted with the aryl halide, followed by deprotection to yield the desired pCPP.
-
Controlled Addition of Aryl Halide: Slow, controlled addition of the aryl halide to the reaction mixture containing piperazine can also help to minimize the formation of the bis-arylated product.
3. My product is contaminated with a compound that has a similar polarity, making purification difficult. What could this impurity be?
A common side reaction in Buchwald-Hartwig amination is hydrodehalogenation , where the chloro group on the aromatic ring is replaced by a hydrogen atom, leading to the formation of phenylpiperazine . This byproduct often has a similar polarity to the desired pCPP, making separation by column chromatography challenging.
Troubleshooting Hydrodehalogenation:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often suppress the hydrodehalogenation side reaction.
-
Ligand Selection: The choice of phosphine (B1218219) ligand can influence the extent of this side reaction. Experiment with different ligands to find one that minimizes hydrodehalogenation for your specific substrate.
-
Purity of Reagents: Ensure that the starting materials and solvents are free of any reducing agents that could contribute to this side reaction.
4. How do I choose the right ligand and base for my Buchwald-Hartwig synthesis of pCPP?
The selection of the ligand and base is critical for a successful and clean reaction.
-
Ligand: Sterically hindered and electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig amination. For the synthesis of arylpiperazines, ligands like XPhos , RuPhos , and BrettPhos have shown good performance. The choice of ligand can affect reaction rates, yields, and the prevalence of side reactions.[1]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. Other bases like potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) can also be used. The choice of base can influence the reaction temperature and tolerance to certain functional groups.
5. What are the best methods for purifying p-chlorophenylpiperazine?
Purification of pCPP typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, an aqueous workup is performed to remove inorganic salts and water-soluble impurities. This often involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water.
-
Acid-Base Extraction: Since pCPP is a basic compound, it can be extracted into an acidic aqueous solution (e.g., 1M HCl). The acidic layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to precipitate the free base of pCPP, which can then be extracted into an organic solvent.
-
Column Chromatography: If further purification is needed to remove closely related impurities like the bis-arylated product or the dehalogenated byproduct, column chromatography on silica (B1680970) gel is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) with a small amount of a basic modifier (e.g., triethylamine) is often effective.
Data Presentation
Table 1: Effect of Base on the Yield of a Model Buchwald-Hartwig Amination Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene (B28343) | 100 | 12 | 92 |
| 2 | K3PO4 | Dioxane | 110 | 24 | 75 |
| 3 | Cs2CO3 | Toluene | 110 | 24 | 68 |
| 4 | K2CO3 | DMF | 120 | 24 | 55 |
Note: This table presents representative data from typical Buchwald-Hartwig amination reactions and is intended for comparative purposes. Actual results may vary depending on the specific substrates, catalyst, and ligand used.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination Synthesis of p-Chlorophenylpiperazine
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (palladium source), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide (base).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Add 1-bromo-4-chlorobenzene, piperazine, and anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of p-Chlorophenylpiperazine from Bis(4-chlorophenyl)piperazine by Column Chromatography
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure pCPP. The bis-arylated product is typically less polar and will elute earlier.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified p-chlorophenylpiperazine.
Visualizations
Caption: Main synthesis pathway of pCPP and common side reactions.
Caption: A logical workflow for troubleshooting pCPP synthesis issues.
References
Technical Support Center: Optimizing HPLC Separation of pCPP and its Metabolites
Welcome to the technical support center for the HPLC analysis of p-chlorophenylpiperazine (pCPP) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of pCPP and its metabolites.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic pCPP/metabolites and acidic silanol (B1196071) groups on the silica-based column packing. | - Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate) to protonate the silanol groups and minimize interactions.- Use a Sterically Protected or End-capped Column: Employ a column with a stationary phase that shields the silanol groups.- Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active silanol sites. |
| Poor Resolution Between pCPP and Metabolites | - Inappropriate mobile phase composition.- Suboptimal column chemistry. | - Optimize Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) and the buffer concentration. A gradient elution may be necessary to separate compounds with different polarities.- Select an Alternative Column: Consider a phenyl-hexyl or a polar-embedded column to introduce different selectivity. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure Proper Mobile Phase Mixing: Premix mobile phase components or use a reliable online mixing system.- Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible chromatography.- Implement a Column Wash Protocol: After each analytical run, wash the column with a strong solvent to remove strongly retained compounds. |
| Low Signal Intensity/Poor Sensitivity | - Suboptimal detector wavelength.- Inefficient sample extraction and concentration. | - Optimize Detector Settings: Determine the UV maximum absorbance for pCPP and its metabolites (typically around 230-250 nm).- Improve Sample Preparation: Refine the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to enhance recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing pCPP and its metabolites by reverse-phase HPLC?
A1: The most prevalent issue is peak tailing. pCPP and its metabolites are basic compounds that can interact with residual acidic silanol groups on the surface of C18 columns. This secondary interaction leads to asymmetrical peaks, which can compromise resolution and quantification.
Q2: How can I improve the resolution between the parent drug (pCPP) and its hydroxylated metabolites?
A2: Optimizing the mobile phase is key. A shallow gradient with a lower initial percentage of the organic modifier can help to better separate closely eluting compounds. Additionally, switching from acetonitrile (B52724) to methanol (B129727) as the organic modifier can alter the selectivity of the separation.
Q3: What type of HPLC column is recommended for pCPP analysis?
A3: A C18 column is a good starting point. However, for improved peak shape, consider using a modern, high-purity silica (B1680970) column with end-capping. For challenging separations, a phenyl-hexyl column can provide alternative selectivity due to pi-pi interactions with the aromatic rings of pCPP and its metabolites.
Q4: What are the expected major metabolites of pCPP?
A4: Based on studies of the structurally similar mCPP, the expected major metabolic pathways for pCPP are hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety.[1] Key metabolites to target in your analysis would therefore include hydroxylated pCPP isomers and N-(4-chlorophenyl)ethylenediamine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1 mL of the plasma/urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute pCPP and its metabolites with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.
HPLC Method for Separation of pCPP and its Metabolites
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-60% B
-
15-17 min: 60-10% B
-
17-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 236 nm
Data Presentation
Table 1: Illustrative Chromatographic Data
| Compound | Expected Retention Time (min) | Tailing Factor (Asymmetry) | Resolution (Rs) |
| Hydroxy-pCPP | 8.5 | 1.2 | - |
| N-(4-chlorophenyl)ethylenediamine | 10.2 | 1.1 | 3.5 |
| pCPP | 12.8 | 1.3 | 4.8 |
Note: The data in this table is illustrative and may vary depending on the specific HPLC system and conditions.
Visualizations
Caption: Experimental workflow for pCPP analysis.
References
Technical Support Center: Quantification of 1-(4-Chlorophenyl)piperazine (pCPP) in Biological Samples
Welcome to the technical support center for the quantification of 1-(4-Chlorophenyl)piperazine (pCPP) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the bioanalysis of pCPP.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying pCPP in biological samples?
The main challenges in quantifying this compound (pCPP) in biological matrices such as plasma, urine, or brain tissue include:
-
Matrix Effects: Endogenous components of the biological matrix can co-elute with pCPP and its internal standard (IS), leading to ion suppression or enhancement in mass spectrometry-based assays. This can significantly impact the accuracy and reproducibility of the results.[1][2][3]
-
Low Concentrations: As a metabolite or in low-dosage studies, pCPP may be present at very low concentrations, requiring highly sensitive analytical methods with low limits of detection (LOD) and quantification (LOQ).
-
Extraction Efficiency and Recovery: Achieving consistent and high recovery of pCPP from complex biological matrices can be challenging. The choice of extraction method (e.g., solid-phase extraction, liquid-liquid extraction) is critical.
-
Analyte Stability: pCPP may be susceptible to degradation during sample collection, storage, and processing. It is crucial to establish the stability of pCPP under various conditions to ensure accurate quantification.
-
Selection of an Appropriate Internal Standard (IS): The use of a suitable internal standard is essential to compensate for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as pCPP-d8, is highly recommended.
Q2: Which analytical technique is most suitable for pCPP quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of pCPP in biological samples. Its high sensitivity and selectivity allow for the detection of low concentrations of the analyte and help to minimize the impact of matrix interferences.[4][5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization of the analyte.[7]
Q3: What is the best type of internal standard to use for pCPP quantification?
A stable isotope-labeled (SIL) internal standard, such as this compound-d8 (pCPP-d8), is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatographic separation, and ionization. This allows it to effectively compensate for matrix effects and other sources of variability, leading to more accurate and precise results.[8][9] If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.[8]
Q4: How can I minimize matrix effects in my pCPP assay?
Minimizing matrix effects is crucial for accurate bioanalysis. Here are several strategies:
-
Effective Sample Preparation: Employ a robust sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components like phospholipids.[10][11]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate pCPP from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned in Q3, a SIL-IS is the most effective way to compensate for unpredictable matrix effects.[8][9]
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect observed in the unknown samples.
Q5: What are the recommended storage conditions for biological samples containing pCPP?
While specific stability data for pCPP is not extensively published, based on studies of similar piperazine (B1678402) derivatives, it is recommended to store biological samples (plasma, urine, etc.) at -20°C or, for long-term storage, at -80°C to minimize degradation.[12] It is crucial to perform and document stability studies for pCPP in the specific matrix and storage conditions used in your experiments, including freeze-thaw stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of pCPP.
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Steps |
| Poor Extraction Recovery | 1. Optimize Extraction Protocol: Re-evaluate the chosen extraction method (LLE or SPE). For LLE, experiment with different organic solvents and pH adjustments. For SPE, test different sorbent types (e.g., C18, mixed-mode) and optimize wash and elution steps. 2. Check pH: Ensure the pH of the sample is optimized for the extraction of pCPP, which is a basic compound. Adjusting the pH to >9 can improve extraction efficiency into an organic solvent. |
| Analyte Degradation | 1. Assess Sample Handling and Storage: Review sample collection, processing, and storage procedures. Ensure samples were consistently kept at low temperatures. 2. Perform Stability Experiments: Evaluate the stability of pCPP under your specific experimental conditions (bench-top, freeze-thaw cycles, long-term storage). |
| Instrumental Issues | 1. Check MS/MS Parameters: Verify that the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion transitions, collision energy, and other MS parameters for pCPP and its IS. 2. Inspect LC System: Check for leaks, clogs, and ensure proper mobile phase composition and flow rate. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all samples, calibrators, and QCs are treated identically. Use calibrated pipettes and consistent timing for each step. 2. Automate Where Possible: Use automated liquid handlers for repetitive tasks to minimize human error. |
| Variable Matrix Effects | 1. Improve Sample Clean-up: A more rigorous extraction method may be needed to remove interfering substances. 2. Use a SIL-IS: If not already in use, switch to a stable isotope-labeled internal standard for pCPP (e.g., pCPP-d8). |
| Internal Standard Issues | 1. Check IS Concentration and Purity: Ensure the IS stock solution is accurate and has not degraded. 2. Verify IS Addition: Confirm that the IS is being added consistently to all samples at the correct concentration. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | 1. Evaluate Matrix Effect: Conduct experiments to quantify the extent of ion suppression or enhancement. This can be done by comparing the response of an analyte in a neat solution versus a post-extraction spiked matrix sample.[1][2][3] 2. Use Matrix-Matched Standards: Prepare calibration standards in the same biological matrix as the samples being analyzed. |
| Calibration Curve Issues | 1. Check Standard Curve Linearity: Ensure the calibration curve is linear over the expected concentration range of the samples. Use appropriate weighting for the regression analysis. 2. Verify Standard Purity: Use a certified reference standard for pCPP to prepare calibrators. |
| Cross-Contamination | 1. Analyze Blank Samples: Inject blank matrix and solvent samples between high-concentration samples to check for carryover. 2. Optimize Wash Steps: Improve the autosampler wash procedure to prevent carryover between injections. |
Experimental Protocols
Recommended Protocol: LC-MS/MS Quantification of pCPP in Human Plasma
This protocol is a recommended starting point and should be validated for your specific application and laboratory conditions.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., 100 ng/mL of pCPP-d8 in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 1 M sodium hydroxide (B78521) to alkalize the sample.
-
Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate pCPP from matrix interferences (e.g., start at 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
pCPP: To be determined by infusing a standard solution (e.g., Q1: 197.1 m/z -> Q3: 155.1 m/z).
-
pCPP-d8 (IS): To be determined by infusing a standard solution (e.g., Q1: 205.1 m/z -> Q3: 163.1 m/z).
-
Collision energy and other MS parameters should be optimized for maximum signal intensity.
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data Summary
The following tables present illustrative quantitative data for the described LC-MS/MS method. This data is for example purposes and should be established during in-house method validation.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC | 3 | < 10% | < 12% | ± 10% |
| Mid QC | 100 | < 8% | < 10% | ± 8% |
| High QC | 800 | < 7% | < 9% | ± 7% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 95% | 90 - 110% |
| High QC | 800 | 88 - 98% | 92 - 108% |
Visualizations
Caption: General experimental workflow for pCPP quantification.
Caption: Troubleshooting decision tree for pCPP quantification.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. DSpace [open.bu.edu]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine: Variability intervals in a population of healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. cerilliant.com [cerilliant.com]
- 10. shu.elsevierpure.com [shu.elsevierpure.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: Application of ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of 1-(4-Chlorophenyl)piperazine during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 1-(4-Chlorophenyl)piperazine (pCPP) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of pCPP, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and oxidation.[1] For extended storage, refrigeration at 2-8°C is advisable. The compound should be kept away from strong oxidizing agents and strong acids.[1]
Q2: What are the common visual indicators of pCPP degradation?
A2: Degradation of pCPP may be indicated by a change in its physical appearance. Signs to watch for include discoloration (e.g., changing from a white or off-white powder to yellow or brown), clumping of the solid material, or the development of an unusual odor.[1]
Q3: What are the primary chemical degradation pathways for pCPP?
A3: Based on the chemical structure of pCPP and studies on related phenylpiperazine derivatives, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation.[1][2] The piperazine (B1678402) ring is susceptible to these degradation routes, particularly under harsh experimental conditions such as extreme pH, elevated temperatures, and exposure to light.[1][2]
Q4: How can I monitor the purity of my pCPP sample during an experiment?
A4: The purity of pCPP can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods are capable of separating the parent compound from potential degradation products, allowing for quantification of purity and detection of any degradation.
Q5: Are there any known degradation products of pCPP?
A5: While specific degradation products for pCPP under experimental stress conditions are not extensively documented in publicly available literature, studies on similar compounds like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and other piperazine derivatives provide insights into potential degradation products. For instance, metabolism of mCPP, a close structural analog, leads to hydroxylation of the aromatic ring and degradation of the piperazine moiety, forming metabolites such as hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline.[5][6] Oxidative degradation of piperazine itself can yield products like ethylenediamine, 2-oxopiperazine, and formylpiperazine.[7]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments involving pCPP that may be related to its degradation.
| Observed Issue | Potential Cause | Recommended Solution |
| Discoloration of solid pCPP (yellowing/browning) | Oxidation or photodegradation due to improper storage.[1] | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator. Minimize exposure to light and air.[1] |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Chemical degradation has occurred. | Identify the nature of the degradation by performing forced degradation studies (see Experimental Protocols). This will help in understanding the degradation pathway and in developing a stability-indicating analytical method. |
| Inconsistent or lower-than-expected experimental results | Degradation of pCPP in solution. | Prepare pCPP solutions fresh before each experiment. If solutions need to be stored, keep them at low temperatures (2-8°C) and protected from light. Evaluate the stability of pCPP in your specific experimental buffer and at the working temperature. |
| Precipitation of material from solution | Poor solubility or degradation leading to less soluble products. | Ensure the solvent system is appropriate for pCPP. Information on solubility can be found on the supplier's technical data sheet. If degradation is suspected, analyze the precipitate to identify its composition. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing an HPLC method to separate pCPP from its potential degradation products.
1. Column and Mobile Phase Selection:
- Column: A C18 reversed-phase column is a common starting point for the analysis of arylpiperazine derivatives.[3]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.[3][4] The pH of the aqueous buffer should be optimized to achieve good peak shape and resolution.
2. Optimized Chromatographic Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid
- Mobile Phase B: Acetonitrile
- Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C
3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of pCPP and to generate potential degradation products for analytical method development.
1. Preparation of Stock Solution: Prepare a stock solution of pCPP in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the pCPP stock solution with 0.1 M hydrochloric acid and heat at 60°C for 24 hours.[1]
- Base Hydrolysis: Mix the pCPP stock solution with 0.1 M sodium hydroxide (B78521) and heat at 60°C for 24 hours.[1]
- Oxidative Degradation: Treat the pCPP stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[1]
- Thermal Degradation: Expose the solid pCPP to 60°C for 7 days.[1]
- Photodegradation: Expose a solution of pCPP to UV light (e.g., 254 nm) for 24 hours.[1]
3. Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using the developed stability-indicating HPLC method.
Data Presentation
The following table summarizes the expected stability of a phenylpiperazine derivative under various stress conditions. This data is based on a structurally similar compound and should be considered as a general guideline for pCPP.[1]
| Condition | Parameter | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acidic | 0.1 M HCl | 24 hours | 5 - 15 | Hydrolysis products of the piperazine ring |
| Alkaline | 0.1 M NaOH | 24 hours | 10 - 20 | Hydrolysis products of the piperazine ring |
| Oxidative | 3% H₂O₂ | 24 hours | 10 - 30 | N-oxides, hydroxylated derivatives |
| Thermal | 60°C (solid) | 7 days | 5 - 10 | Various thermal decomposition products |
| Photolytic | UV light (254 nm) | 24 hours | 15 - 40 | Photodegradation products |
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for pCPP Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. isaacpub.org [isaacpub.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: LC-MS/MS Analysis of p-Chlorophenylpiperazine (pCPP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of p-chlorophenylpiperazine (pCPP) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of pCPP?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as pCPP, by the presence of co-eluting substances from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the pCPP concentration. This is the more common effect.[2][3]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the pCPP concentration.
These effects can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In biological matrices, endogenous components like phospholipids (B1166683) are a major cause of matrix effects.[3]
Q2: I'm observing high variability and poor accuracy in my pCPP quantification. Could matrix effects be the cause?
A: Yes, high variability, poor accuracy, and inconsistent reproducibility are classic indicators of unaddressed matrix effects.[2] Since the composition of biological samples can vary from subject to subject, the degree of ion suppression or enhancement can also change, leading to unreliable results.[4] If you encounter these issues, a systematic evaluation for the presence of matrix effects is highly recommended.
Q3: How can I determine if my pCPP analysis is affected by matrix effects?
A: The most common and effective method to quantitatively assess matrix effects is the post-extraction spike method .[1] This method allows you to calculate the "Matrix Factor" (MF).
The basic principle is to compare the peak response of pCPP in a solution prepared from an extracted blank matrix with the response of pCPP in a neat (pure) solvent. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the best internal standard (IS) to use for pCPP analysis to compensate for matrix effects?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as pCPP-d8 (deuterated pCPP). A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to pCPP, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[3][5] This co-elution ensures reliable correction for signal variations.[5][6] If a deuterated standard for pCPP is not available, a structural analog that elutes very close to pCPP may be considered, but it will likely not compensate for matrix effects as effectively.
Q5: What are the most effective strategies to reduce or eliminate matrix effects in pCPP analysis?
A: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering pCPP. Techniques include:
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to simpler methods.[7]
-
Liquid-Liquid Extraction (LLE): Can be very effective at removing highly polar or non-polar interferences.
-
Phospholipid Removal Plates/Cartridges: Highly recommended for plasma or serum samples, as phospholipids are a primary source of ion suppression.[8][9][10]
-
-
Improve Chromatographic Separation: Modifying your LC method to separate the pCPP peak from regions of ion suppression is a crucial step.[3] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in Q4, a SIL-IS like pCPP-d8 is the best way to compensate for any remaining matrix effects.[5][11]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, but this may compromise the sensitivity required to detect low levels of pCPP.[12]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low pCPP signal intensity and poor sensitivity | Significant ion suppression from co-eluting matrix components. | 1. Evaluate Matrix Effect: Use the post-extraction spike method to quantify the level of suppression. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method. For plasma/serum, prioritize phospholipid removal.[8][9][10] For urine, consider SPE instead of simple dilution.[13] 3. Optimize Chromatography: Adjust the LC gradient to move the pCPP peak to a cleaner region of the chromatogram. |
| Inconsistent results between samples (high %CV) | Variable matrix effects between different sample lots or subjects. | 1. Use a Stable Isotope-Labeled IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[3][5] 2. Standardize Sample Collection: Ensure consistency in sample collection and handling procedures. |
| Analyte peak shape is poor (e.g., splitting, tailing) | Interference from matrix components affecting chromatography. | 1. Enhance Sample Preparation: A cleaner extract is less likely to cause chromatographic issues. 2. Use a Guard Column: This can protect your analytical column from strongly retained matrix components. 3. Optimize LC Method: Experiment with different mobile phases or a column with a different stationary phase. |
| Internal Standard (IS) response is erratic | The IS is also affected by matrix effects, but differently than the analyte, or the IS itself has issues. | 1. Verify IS Suitability: If not using a SIL-IS, the chosen analog may not be a good match. A SIL-IS is strongly recommended.[14] 2. Check for IS Contamination: Ensure the IS solution is pure and stable. 3. Investigate Co-elution: Ensure the IS and analyte elute close together and are subject to the same matrix environment. |
Quantitative Data Summary
The following tables summarize typical performance data from LC-MS/MS methods where matrix effects have been evaluated. While this data is not specific to pCPP, it provides a benchmark for what to expect with different sample preparation techniques.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques for Small Molecules in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference(s) |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 80% (Significant Suppression) | |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 85 - 110% (Minimal Effect) | |
| Solid-Phase Extraction (SPE) | 80 - 100% | 90 - 115% (Minimal Effect) | [7] |
| PPT with Phospholipid Removal | 90 - 105% | 95 - 105% (Negligible Effect) | [8][15] |
Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the calculation of the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
1. Sample Sets Preparation:
-
Set 1 (Neat Solution): Prepare a standard solution of pCPP in the final mobile phase composition at a known concentration (e.g., medium QC level).
-
Set 2 (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., human plasma). Process them using your established sample preparation method. After the final extraction step, but before any evaporation, spike the extracted matrix with pCPP to the same final concentration as Set 1.
-
Set 3 (Pre-Extraction Spike): Take the same six lots of blank biological matrix. Spike them with pCPP at the same concentration as Set 1 before starting the sample preparation procedure. Process these samples through the entire method.
2. Analysis:
-
Inject all samples from the three sets into the LC-MS/MS system and record the peak areas for pCPP.
3. Calculations:
-
Let A be the mean peak area from Set 1 (Neat).
-
Let B be the mean peak area from Set 2 (Post-Extraction Spike).
-
Let C be the mean peak area from Set 3 (Pre-Extraction Spike).
-
Matrix Factor (MF %): (B / A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 85% or > 115% suggests a significant matrix effect that needs to be addressed.
-
-
Recovery (RE %): (C / B) * 100
-
Process Efficiency (PE %): (C / A) * 100
Visualizations
Troubleshooting Workflow for Matrix Effects
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 15. diva-portal.org [diva-portal.org]
Technical Support Center: p-Chlorophenylpiperazine (pCPP) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of custom-synthesized p-chlorophenylpiperazine (pCPP).
Troubleshooting Guide
Issue 1: My synthesized p-chlorophenylpiperazine has a noticeable color (e.g., yellow, brown).
-
Question: What causes the color in my pCPP sample and how can I remove it?
-
Answer: Color impurities often arise from the thermal degradation of starting materials or the product itself, especially if the reaction was carried out at a high temperature. Side reactions and oxidation can also introduce colored byproducts.
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: This is often the most effective method for removing colored impurities.
-
Dissolve the crude pCPP in a suitable hot solvent (e.g., ethanol (B145695), isopropanol).
-
Add a small amount of activated carbon (typically 1-5% w/w) to the hot solution.
-
Heat the mixture with stirring for a short period (10-15 minutes).
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly less colored.
-
-
Column Chromatography: If recrystallization is not sufficient, silica (B1680970) gel column chromatography can be employed to separate the colored impurities from the desired product. The choice of eluent will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Issue 2: My final product shows the presence of residual starting materials (e.g., 4-chloroaniline (B138754), bis(2-chloroethyl)amine) by TLC or NMR.
-
Question: How can I remove unreacted starting materials from my pCPP product?
-
Answer: The presence of starting materials indicates an incomplete reaction or inefficient initial work-up.
Troubleshooting Steps:
-
Aqueous Wash: If the starting material has different acid-base properties than pCPP, an aqueous wash of an organic solution of the crude product can be effective. For example, unreacted 4-chloroaniline can be removed by washing with a dilute acid solution.
-
Recrystallization: Recrystallization is an excellent method for removing small amounts of impurities that have different solubility profiles from the product. The choice of solvent is critical.
-
Vacuum Distillation: If the starting materials are significantly more or less volatile than pCPP, vacuum distillation can be an effective separation technique.
-
Issue 3: Purity analysis by HPLC or GC-MS indicates the presence of isomeric impurities (e.g., o- or m-chlorophenylpiperazine).
-
Question: My pCPP is contaminated with other chlorophenylpiperazine (B10847632) isomers. How can I separate them?
-
Answer: Isomeric impurities can be challenging to remove due to their similar physical and chemical properties.
Troubleshooting Steps:
-
Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It may require multiple recrystallization steps to achieve high isomeric purity.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography on a suitable stationary phase can provide good separation of isomers. Chiral chromatography may be necessary if enantiomeric separation is required, though pCPP is achiral. A common approach for arylpiperazines is reversed-phase chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended method for routine purification of p-chlorophenylpiperazine hydrochloride?
-
A1: Recrystallization from a suitable solvent like ethanol or isopropanol (B130326) is the most common and straightforward method for purifying pCPP hydrochloride on a laboratory scale. It is effective at removing minor impurities and improving the crystalline form of the product.
-
Q2: How can I assess the purity of my synthesized pCPP?
-
A2: Several analytical techniques can be used to determine the purity of pCPP. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantitative purity assessment and identification of impurities. Thin-Layer Chromatography (TLC) is a quick qualitative method to monitor the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Q3: What are the potential side reactions during the synthesis of pCPP?
-
A3: A common synthesis route involves the reaction of 4-chloroaniline with bis(2-chloroethyl)amine. Potential side reactions include the formation of over-alkylated products where more than one piperazine (B1678402) ring is attached to the chlorophenyl group, or incomplete cyclization leading to linear amine impurities.
-
Q4: My pCPP oils out during recrystallization instead of forming crystals. What should I do?
-
A4: Oiling out occurs when the solute is insoluble in the hot solvent above its melting point. To prevent this, you can try the following:
-
Use a larger volume of solvent.
-
Use a different solvent system, perhaps a mixture of solvents.
-
Lower the temperature at which you dissolve the compound and allow it to cool even more slowly.
-
Try seeding the solution with a small crystal of pure pCPP to induce crystallization.
-
Data Presentation
Table 1: Analytical Methods for Purity Assessment of p-Chlorophenylpiperazine
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C8 or C18 | Acetonitrile/Phosphate Buffer | UV (254 nm) | Quantitative purity analysis, separation of isomers.[1] |
| LC-MS/MS | C18 | Acetonitrile/Ammonium Acetate | Mass Spectrometry | Trace level impurity detection and quantification. |
| GC-MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry | Identification of volatile impurities and byproducts. |
| TLC | Silica Gel 60 F254 | Butanol/Acetic Acid/Water | UV (254 nm) | Rapid qualitative monitoring of purification. |
Experimental Protocols
Protocol 1: Recrystallization of p-Chlorophenylpiperazine Hydrochloride
This protocol describes a general procedure for the recrystallization of p-chlorophenylpiperazine hydrochloride from ethanol.
Materials:
-
Crude p-chlorophenylpiperazine hydrochloride
-
Ethanol (absolute)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude p-chlorophenylpiperazine hydrochloride in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Mandatory Visualizations
References
Technical Support Center: Optimization of pCPP Derivatization
Welcome to the technical support center for the optimization of reaction conditions for p-chlorophenylpiperazine (pCPP) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of p-chlorophenylpiperazine (pCPP) necessary for GC-MS analysis?
A1: Derivatization is a chemical modification process crucial for enhancing the analytical properties of pCPP for gas chromatography-mass spectrometry (GC-MS). The primary reasons for derivatizing pCPP include:
-
Increased Volatility : pCPP, a secondary amine, can exhibit poor volatility. Derivatization converts it into a less polar and more volatile compound, which is essential for its transition into the gaseous phase in the GC injector.
-
Improved Thermal Stability : The derivatized form of pCPP is often more stable at the high temperatures used in the GC inlet and column, preventing degradation and ensuring accurate quantification.
-
Enhanced Chromatographic Performance : Derivatization can lead to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[1]
-
Characteristic Mass Spectra : Acyl derivatives, for example, can produce predictable and characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation and identification.[2]
Q2: What are the most common derivatization reagents for pCPP?
A2: The most common derivatization strategy for pCPP and other piperazine (B1678402) derivatives is acylation . This involves reacting the secondary amine group of pCPP with an acylating agent. Widely used reagents include:
-
Acetic Anhydride (B1165640) : Forms an acetyl derivative of pCPP. It is a cost-effective and readily available reagent.
-
Trifluoroacetic Anhydride (TFAA) : Produces a trifluoroacetyl derivative. TFAA is highly reactive and the resulting derivative is very volatile. The fluorine atoms also make the derivative highly sensitive for electron capture detection (ECD) if that detector is used.[3]
-
Propionic Anhydride : Forms a propionyl derivative and can offer good stability and chromatographic properties.[4]
Q3: What is microwave-assisted derivatization and what are its advantages for pCPP?
A3: Microwave-assisted derivatization is a technique that uses microwave energy to accelerate the chemical reaction between pCPP and the derivatizing agent. Conventional heating methods can require reaction times from 30 minutes to several hours.[5][6] In contrast, microwave-assisted procedures can reduce derivatization time to just a few minutes, significantly shortening the overall sample preparation time.[5][6] For pCPP and its metabolites, microwave-assisted acetylation has been shown to be effective, with reaction times as short as 5 minutes.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of pCPP.
Problem 1: Incomplete or No Derivatization
-
Symptoms : You observe a low or absent peak for the derivatized pCPP, but a large peak for the unreacted pCPP. Your results show poor reproducibility.
-
Possible Causes & Solutions :
-
Cause : Moisture in the Sample or Reagents . Acylating agents like acetic anhydride and TFAA are highly sensitive to moisture and will readily hydrolyze, rendering them inactive.
-
Solution : Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Store reagents in a desiccator and use fresh ampules or bottles whenever possible.
-
-
Cause : Incorrect Reagent-to-Analyte Ratio . An insufficient amount of the derivatizing agent will lead to an incomplete reaction.
-
Solution : Use a significant molar excess of the acylating reagent. A common starting point is a 2:1 molar ratio of reagent to active hydrogens, but this may need to be optimized. For pCPP, a common approach is to use a solvent mixture containing the reagent, such as acetic anhydride in pyridine (B92270).
-
-
Cause : Suboptimal Reaction Conditions (Time and Temperature) . The reaction may not have reached completion due to insufficient time or energy.
-
Solution : Increase the reaction time or temperature. For conventional heating, a reaction at 50-70°C for 15-60 minutes is a good starting point. For a more rapid and efficient reaction, consider using a microwave-assisted protocol, which can complete the derivatization in as little as 5 minutes.[7][8]
-
-
Cause : Incorrect pH or Lack of Catalyst . Acylation reactions of amines are often facilitated by a basic catalyst or an acid scavenger to neutralize the acidic byproduct.
-
Solution : The addition of a base like pyridine or triethylamine (B128534) (TEA) is common. Pyridine can often serve as both the solvent and the catalyst. This is crucial for driving the reaction to completion.[9]
-
-
Problem 2: Derivative Instability or Degradation
-
Symptoms : The peak area of the derivatized pCPP decreases over time when samples are left in the autosampler.
-
Possible Causes & Solutions :
-
Cause : Hydrolysis of the Derivative . The formed acyl derivative can be susceptible to hydrolysis, especially if there is residual water in the final sample extract.
-
Solution : Ensure the final sample extract is anhydrous before injection into the GC-MS. If necessary, pass the sample through a small column of anhydrous sodium sulfate. Analyze samples as soon as possible after derivatization.
-
-
Cause : Thermal Degradation in the GC Inlet . While derivatization improves thermal stability, excessively high injector temperatures can still cause degradation.
-
Solution : Optimize the GC inlet temperature. Start with a lower temperature (e.g., 230°C) and gradually increase it to find the optimal balance between efficient volatilization and compound stability.
-
-
Problem 3: Chromatographic Issues (e.g., Peak Tailing, Ghost Peaks)
-
Symptoms : The peak for the derivatized pCPP is broad or shows significant tailing. You observe peaks in your blank runs at the same retention time as your derivative.
-
Possible Causes & Solutions :
-
Cause : Active Sites in the GC System . Un-derivatized pCPP or other active compounds can interact with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or the column, causing peak tailing.
-
Solution : Ensure the derivatization reaction has gone to completion. Use a high-quality, deactivated GC inlet liner and a column suitable for amine analysis. Regular maintenance of the GC system is critical.
-
-
Cause : Excess Derivatizing Reagent . A large excess of the derivatizing reagent can sometimes interfere with the chromatography or overload the column.
-
Solution : After the reaction is complete, include a step to remove the excess reagent. This can often be achieved by evaporating the sample to dryness under a stream of nitrogen and then reconstituting it in a suitable solvent like ethyl acetate.
-
-
Cause : Carryover from Previous Injections . The derivatized analyte can be "sticky" and adsorb to surfaces in the injection system.
-
Solution : Implement a rigorous wash sequence for the autosampler syringe. Injecting a solvent blank between samples can help identify and mitigate carryover.
-
-
Data Presentation: Optimized Acylation Conditions
The following table summarizes optimized conditions for the acylation of pCPP and related piperazines reported in the literature.
| Parameter | Acetic Anhydride Derivatization | Trifluoroacetic Anhydride (TFAA) Derivatization |
| Reagent Composition | Acetic Anhydride / Pyridine (3:2, v/v)[9] | Trifluoroacetic Anhydride / Ethyl Acetate (1:1, v/v)[9] |
| Reaction Time | 5 minutes (Microwave-Assisted)[9] | 5 minutes (Microwave-Assisted)[9] |
| Reaction Temperature | Microwave Irradiation (~440 W)[9] | Microwave Irradiation (~440 W)[9] |
| Post-Derivatization Step | Evaporation of the reaction mixture to dryness. | Evaporation of the reaction mixture to dryness. |
| Reconstitution Solvent | Methanol (B129727) or Ethyl Acetate[9] | Ethyl Acetate[9] |
| Notes | Pyridine acts as both a solvent and a catalyst. | A highly reactive agent forming a stable derivative. |
Experimental Protocols
Protocol 1: Microwave-Assisted Acetylation of pCPP
This protocol is adapted from a validated procedure for the analysis of pCPP (mCPP) and its metabolites in biological samples.[7][8]
Materials:
-
Dried sample extract containing pCPP
-
Acetic Anhydride (analytical grade)
-
Pyridine (anhydrous)
-
Methanol or Ethyl Acetate (GC grade)
-
Microwave reactor system
-
Reaction vials (2 mL)
-
Nitrogen evaporator
Procedure:
-
Reagent Preparation : Prepare the derivatization reagent by mixing acetic anhydride and pyridine in a 3:2 volume ratio (e.g., 60 µL acetic anhydride + 40 µL pyridine). Prepare this mixture fresh.
-
Derivatization : To the dried sample extract in a reaction vial, add 100 µL of the freshly prepared acetic anhydride/pyridine mixture.
-
Microwave Reaction : Seal the vial tightly and place it in the microwave reactor. Irradiate the sample for 5 minutes at a power of approximately 440 W.
-
Evaporation : After the reaction, carefully uncap the vial in a fume hood and evaporate the reaction mixture to complete dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in 100 µL of methanol or ethyl acetate.
-
Analysis : Vortex the sample for 30 seconds. The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Workflow for Microwave-Assisted Acetylation of pCPP.
Caption: Troubleshooting Decision Tree for pCPP Derivatization.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Troubleshooting Poor Reproducibility in pCPP Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor reproducibility in primary cultured porcine chondrocyte pellet (pCPP) bioassays.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues encountered during pCPP bioassays.
Issue 1: High Variability in Pellet Size and/or Shape
-
Question: My chondrocyte pellets are inconsistent in size and shape. What could be the cause?
-
Answer: Inconsistent pellet size and shape are common issues that can significantly impact the reproducibility of your bioassay. Several factors can contribute to this problem:
-
Inconsistent Initial Cell Number: Even small variations in the initial cell seeding number per pellet can lead to significant differences in final pellet size.
-
Improper Centrifugation: Inadequate or inconsistent centrifugation speed and time can result in loosely packed pellets that may not form uniformly.
-
Cell Clumping: If chondrocytes are not a single-cell suspension before pelleting, clumps can lead to irregularly shaped and sized pellets.
-
Well Plate Geometry: The shape of the wells in your culture plate (e.g., U-bottom vs. V-bottom) can influence pellet formation and morphology.
Troubleshooting Workflow: Inconsistent Pellet Formation
Troubleshooting workflow for inconsistent pellet formation. -
Issue 2: Inconsistent Extracellular Matrix (ECM) Deposition
-
Question: I'm observing variable staining for proteoglycans (e.g., Alcian Blue) and/or collagen type II between pellets. Why is this happening?
-
Answer: Inconsistent ECM deposition is a critical issue as it directly affects the primary readouts of many pCPP bioassays. The following factors are common culprits:
-
Chondrocyte Dedifferentiation: Primary chondrocytes can dedifferentiate in culture, losing their ability to produce cartilage-specific ECM components. This can be caused by prolonged monolayer culture before pellet formation or inappropriate culture conditions.
-
Nutrient and Growth Factor Gradients: In larger pellets, cells in the core may have limited access to nutrients and growth factors, leading to heterogeneous ECM production.
-
Inconsistent Medium Composition: Variations in the concentration of key supplements like TGF-β, ascorbic acid, or serum can significantly impact chondrogenesis and ECM synthesis.
-
Oxygen Tension: Chondrocyte metabolism and ECM production are sensitive to oxygen levels. Inconsistent oxygen tension across cultures can lead to variability.
-
Issue 3: Poor Reproducibility in Assay Readouts (e.g., Gene Expression, Protein Quantification)
-
Question: My quantitative data (e.g., qPCR, ELISA) shows high variability between replicate pellets and between experiments. How can I improve this?
-
Answer: High variability in quantitative readouts can stem from issues at multiple stages of the experimental workflow.
-
Inconsistent Pellet Lysis/Homogenization: Incomplete or inconsistent disruption of the dense pellet structure can lead to variable yields of RNA or protein.
-
Pipetting Errors: Inaccurate pipetting during reagent addition, serial dilutions, or sample transfer is a major source of variability.
-
Assay-Specific Technical Variability: Each assay (e.g., ELISA, qPCR) has its own sources of potential error, such as inconsistent washing steps in ELISA or variations in reverse transcription efficiency in qPCR.[1]
-
Analyst-to-Analyst Variation: Differences in technique and handling between researchers can introduce significant variability.
-
Frequently Asked Questions (FAQs)
1. What are acceptable levels of variability in pCPP bioassays?
Acceptable variability, often measured by the coefficient of variation (CV), depends on the specific assay and its intended use. However, general guidelines can be followed:
| Assay Type | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Cell Viability Assays | < 10% | < 15% |
| Biochemical Assays (e.g., DMMB for GAGs) | < 15% | < 20% |
| Immunoassays (e.g., ELISA for Collagen II) | < 15% | < 20% |
| Gene Expression (qPCR) | Varies (target dependent) | Varies (target dependent) |
Note: These are general guidelines, and specific acceptance criteria should be established for each assay based on its performance and the requirements of the study.[2][3]
2. How does cell seeding density impact reproducibility?
Cell seeding density is a critical parameter.
-
Too low: May result in smaller, less robust pellets with lower ECM production.
-
Too high: Can lead to nutrient and oxygen gradients within the pellet, resulting in a necrotic core and heterogeneous cell populations.[4]
It is crucial to optimize the cell seeding density for your specific experimental conditions to ensure the formation of uniform pellets with high cell viability and consistent ECM deposition.
3. How can I minimize chondrocyte dedifferentiation?
Minimizing the time chondrocytes spend in monolayer culture is key. Use low-passage chondrocytes (ideally P0 or P1) for pellet formation. Ensure the culture medium is optimized for maintaining the chondrocytic phenotype, often including growth factors like TGF-β.[5]
4. What are the key signaling pathways to consider in pCPP bioassays?
The Transforming Growth Factor-beta (TGF-β) signaling pathway is central to chondrogenesis and is a common target for investigation in pCPP bioassays. Disruption of this pathway can lead to poor ECM production.
TGF-β Signaling Pathway in Chondrocytes
Additionally, pathways regulating chondrocyte hypertrophy , such as those involving Indian Hedgehog (Ihh) and Parathyroid Hormone-related Protein (PTHrP), are important as premature hypertrophy can lead to a loss of the desired chondrogenic phenotype.[6]
5. How should I prepare my samples for downstream analysis?
Thorough and consistent sample preparation is critical. For biochemical and molecular analyses, pellets should be completely homogenized. This can be achieved through a combination of mechanical disruption (e.g., bead beating) and enzymatic digestion. Ensure that the lysis buffer is appropriate for the target molecule (RNA, protein, or proteoglycans).
Detailed Experimental Protocols
1. Primary Porcine Chondrocyte Isolation and Culture
-
Materials:
-
Porcine articular cartilage
-
Phosphate-Buffered Saline (PBS) with antibiotics
-
Pronase solution (2 mg/mL in DMEM)
-
Collagenase P solution (0.5 mg/mL in DMEM)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
-
Protocol:
-
Aseptically dissect cartilage slices from porcine joints.
-
Wash the cartilage slices three times with sterile PBS containing antibiotics.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Incubate the minced cartilage in Pronase solution for 1 hour at 37°C with gentle agitation.
-
Wash the tissue twice with PBS to remove the Pronase.
-
Digest the tissue with Collagenase P solution overnight (12-18 hours) at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM/F-12 with 10% FBS and plate in culture flasks.
-
Culture the chondrocytes at 37°C in a humidified atmosphere with 5% CO₂. Use cells at passage 0 or 1 for pellet culture.[7]
-
2. pCPP Bioassay: Pellet Formation and Treatment
-
Materials:
-
Passage 0 or 1 porcine chondrocytes
-
Chondrogenic medium (DMEM/F-12, 1% ITS+ Premix, 50 µg/mL ascorbic acid, 100 nM dexamethasone, and 10 ng/mL TGF-β1)
-
U-bottom 96-well plates
-
-
Protocol:
-
Trypsinize and count the chondrocytes.
-
Prepare a single-cell suspension at a concentration of 2.5 x 10⁵ cells/mL in chondrogenic medium.
-
Aliquot 200 µL of the cell suspension into each well of a U-bottom 96-well plate (resulting in 5 x 10⁴ cells/pellet).
-
Centrifuge the plate at 200 x g for 5 minutes to form pellets.
-
Incubate the plate at 37°C and 5% CO₂.
-
After 24-48 hours, a stable pellet should have formed.
-
Carefully replace the medium every 2-3 days with fresh chondrogenic medium containing the desired test compounds.
-
Culture the pellets for the desired duration (typically 14-21 days).
-
3. Quantification of Proteoglycan Content (DMMB Assay)
-
Materials:
-
Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)
-
Papain (125 µg/mL)
-
DMMB (1,9-dimethylmethylene blue) solution
-
Chondroitin (B13769445) sulfate (B86663) standard
-
-
Protocol:
-
Wash individual pellets with PBS.
-
Digest each pellet in 500 µL of papain digestion buffer overnight at 60°C.
-
Centrifuge the digest to pellet any debris.
-
Add 20 µL of the supernatant to a 96-well plate.
-
Add 200 µL of DMMB solution to each well.
-
Immediately read the absorbance at 525 nm and 595 nm.
-
Calculate the sulfated glycosaminoglycan (sGAG) content by comparing the absorbance to a chondroitin sulfate standard curve.
-
4. Quantification of Collagen Type II (ELISA)
-
Materials:
-
Pepsin solution (1 mg/mL in 0.05 M acetic acid)
-
Elastase solution (50 µg/mL in Tris-buffered saline)
-
Collagen type II ELISA kit
-
-
Protocol:
-
Wash individual pellets with PBS.
-
Digest each pellet with pepsin for 48 hours at 4°C with gentle agitation.
-
Neutralize the digest and further digest with elastase for 24 hours at 4°C.
-
Centrifuge to pellet debris.
-
Follow the manufacturer's instructions for the Collagen Type II ELISA kit to quantify the collagen content in the supernatant.[8][9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. salimetrics.com [salimetrics.com]
- 4. Quantitative analysis of temporal and spatial variations of chondrocyte behavior in engineered cartilage during long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Duality of Chondrocyte Hypertrophy and Biomedical Application Trends in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. chondrex.com [chondrex.com]
enhancing the selectivity of analytical methods for p-chlorophenylpiperazine
Welcome to the technical support center for the analytical determination of p-chlorophenylpiperazine (p-CPP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the selectivity and accuracy of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective analysis of p-CPP?
A1: The main challenges in the selective analysis of p-chlorophenylpiperazine (p-CPP) include:
-
Isomeric Separation: Differentiating p-CPP from its positional isomers, ortho-chlorophenylpiperazine (o-CPP) and meta-chlorophenylpiperazine (m-CPP), is critical as they can have similar mass-to-charge ratios and chromatographic behaviors.[1][2][3]
-
Matrix Effects: When analyzing biological samples such as plasma or urine, endogenous components can interfere with the ionization of p-CPP, leading to signal suppression or enhancement.[4][5]
-
Metabolic Precursors: p-CPP is a known metabolite of drugs like trazodone (B27368) and nefazodone (B1678010).[6][7][8] It is crucial to distinguish between direct intake of p-CPP and its formation from precursor drugs.
-
Low Concentrations: In biological matrices, p-CPP may be present at very low concentrations, requiring highly sensitive analytical methods for accurate quantification.[9][10][11]
Q2: Which analytical techniques are most effective for the selective determination of p-CPP?
A2: Several techniques are highly effective:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly selective method for quantifying p-CPP and its related compounds in complex matrices like human plasma. The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a gold standard for its high specificity and is suitable for volatile compounds.[11][12] For piperazine (B1678402) derivatives, a derivatization step is often necessary to improve volatility and chromatographic properties.[6][7]
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method is particularly useful for separating positional isomers. Chiral columns can be employed to separate enantiomers if required.[1][3]
-
Capillary Electrophoresis (CE): CE offers an alternative method for the selective separation of chlorophenylpiperazine (B10847632) isomers, often using cyclodextrins as a background electrolyte component to achieve resolution.[2]
Q3: Is chemical derivatization required for the analysis of p-CPP?
A3: It depends on the analytical technique employed. For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of piperazine compounds.[13] Techniques like microwave-assisted acetylation have been used for this purpose.[6][7] For LC-MS based methods, derivatization is generally not required. However, it can be used to improve ionization efficiency and achieve lower detection limits in some cases.[14][15]
Q4: How can matrix effects be minimized when analyzing p-CPP in biological samples?
A4: To minimize matrix effects, consider the following strategies:
-
Efficient Sample Preparation: Use robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the sample matrix.
-
Use of an Internal Standard (IS): Employ a stable isotope-labeled internal standard (e.g., mCPP-D8) or a structurally similar compound to compensate for matrix-induced variations in signal intensity.[11]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate p-CPP from co-eluting matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects observed in the unknown samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH. For basic compounds like p-CPP, a slightly basic pH (e.g., pH 9) can improve peak shape.[3] 2. Flush the column with a strong solvent or replace it if necessary. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Co-elution of p-CPP with its Isomers (m-CPP, o-CPP) | 1. Insufficient chromatographic resolution. 2. Inadequate separation technique. | 1. HPLC: Optimize the mobile phase composition and pH. A chiral column with a mobile phase of triethylamine (B128534) buffer and methanol (B129727) has shown success.[1][3] 2. CE: Use a background electrolyte containing a cyclodextrin (B1172386) derivative (e.g., 10 mmol/L α-cyclodextrin) to enhance isomer separation.[2] |
| Low Sensitivity / Poor Signal-to-Noise Ratio | 1. Suboptimal mass spectrometer settings. 2. Inefficient sample extraction and recovery. 3. Poor ionization efficiency. | 1. Optimize MS parameters, including collision energy and precursor/product ion selection for MRM transitions. For m-CPP, the transition m/z 197.2→118.1 is commonly used.[9][10] 2. Validate and optimize the extraction procedure (LLE or SPE) to ensure high recovery. 3. Consider derivatization to enhance ionization, especially for GC-MS.[14][15] |
| Inconsistent Results and Poor Reproducibility | 1. Variability in sample preparation. 2. Instrument instability. 3. Degradation of the analyte during storage or analysis. | 1. Standardize all sample preparation steps and use an internal standard. 2. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. 3. Investigate the stability of p-CPP under the employed storage and analytical conditions. |
Data Presentation
Table 1: Comparison of LC-MS/MS Method Validation Parameters for m-CPP in Human Plasma
| Parameter | Value | Reference |
| Linear Dynamic Range | 0.2 - 60.0 ng/mL | [9][10] |
| Mean Correlation Coefficient (r) | 0.9990 | [9][10] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | [9][10] |
| Intra-batch Precision (%CV) | ≤ 8.4% | [9][10] |
| Inter-batch Precision (%CV) | ≤ 8.4% | [9][10] |
| Recovery | > 50.0% | [10] |
Table 2: Capillary Electrophoresis Method for CPP Isomer Separation
| Parameter | Value | Reference |
| Linearity Range (o-CPP, m-CPP) | 10 - 200 µg/mL | [2] |
| Linearity Range (p-CPP) | 20 - 200 µg/mL | [2] |
| Limit of Detection (LOD) - o-CPP | 2.0 µg/mL | [2] |
| Limit of Detection (LOD) - m-CPP | 2.5 µg/mL | [2] |
| Limit of Detection (LOD) - p-CPP | 3.5 µg/mL | [2] |
| Intraday Precision (RSD) | ≤ 4.9% | [2] |
| Accuracy (Recovery for m-CPP) | 101.0 - 101.6% | [2] |
Experimental Protocols
Protocol 1: LC-MS/MS for m-CPP in Human Plasma
This method is highly sensitive and suitable for pharmacokinetic studies. While optimized for m-CPP, it serves as an excellent starting point for p-CPP method development.
-
Sample Preparation (Liquid-Liquid Extraction) :
-
Chromatographic Conditions :
-
Column: Betabasic cyano column (100 mm x 2.1 mm, 5 µm).[9][10]
-
Mobile Phase: Isocratic elution (specific composition to be optimized, often a mix of an organic solvent like acetonitrile (B52724) and an aqueous buffer).
-
Flow Rate: To be optimized (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometry Conditions :
Protocol 2: HPLC-DAD for Separation of o-, m-, and p-CPP Isomers
This method is designed for the specific challenge of separating positional CPP isomers in seized tablets.
-
Sample Preparation :
-
Homogenize the tablet material.
-
Dissolve a known weight of the powder in a suitable solvent (e.g., methanol or acetonitrile).
-
Use ultrasonication to aid dissolution.
-
Filter the solution through a 0.2 µm PTFE filter before injection.[16]
-
-
Chromatographic Conditions :
Visualizations
References
- 1. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets | springermedicine.com [springermedicine.com]
- 2. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variation in the determination of platinum group metals using ICP OES induced by the effect of complex matrices and the correction method based on multivariate calibration - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dl.icdst.org [dl.icdst.org]
- 9. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 14. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS | NSF Public Access Repository [par.nsf.gov]
- 15. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 1-(4-Chlorophenyl)piperazine (pCPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 1-(4-Chlorophenyl)piperazine (pCPP), a psychoactive substance and a known metabolite of some antidepressant drugs. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from seized materials to biological samples. This document outlines the performance of key analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your research or drug development needs.
Introduction to Analytical Techniques
The primary analytical techniques for the quantification of pCPP and other piperazine (B1678402) derivatives include Capillary Electrophoresis (CE), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors. Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of different validated analytical methods for the determination of pCPP and related piperazine compounds.
| Parameter | Capillary Electrophoresis (CE) for pCPP [1] | HPLC-UV for Piperazine (with Derivatization) [2] | LC-MS/MS for a pCPP derivative [3] |
| Linearity Range | 20-200 µg/mL | 30-350 ppm | 0.03-1.5 ppm |
| Correlation Coefficient (R²) | 0.9995 | >0.999 | >0.9996 |
| Limit of Detection (LOD) | 3.5 µg/mL | Not explicitly stated for pCPP | 0.01 ppm |
| Limit of Quantification (LOQ) | Not explicitly stated for pCPP | ~30 ppm | 0.03 ppm |
| Precision (RSD%) | ≤ 4.9% (Intraday) | < 4.0% | 1.42% (at lowest concentration) |
| Accuracy (Recovery %) | 101.0-101.6% (for mCPP) | 104.87-108.06% | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Capillary Electrophoresis (CE) for pCPP Isomers
This method is suitable for the selective separation and determination of chlorophenylpiperazine (B10847632) isomers in confiscated pills.[1][4]
-
Instrument: Capillary Electrophoresis system with a spectrophotometric UV detector.
-
Capillary: Uncoated fused-silica capillary (60 cm total length, 50 cm effective length, 50 µm i.d.).
-
Background Electrolyte (BGE): 20 mmol/L phosphoric acid adjusted to pH 2.5 with triethylamine, containing 10 mmol/L α-cyclodextrin.
-
Voltage: 25 kV (constant).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 4,826 Pa for 8 seconds.
-
Detection: UV at 236 nm.
-
Internal Standard (IS): Procaine at a concentration of 0.1 mg/mL.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Piperazine
This method involves a derivatization step to make piperazine detectable by UV. While not specific to pCPP, the principle is applicable.[2]
-
Derivatization Agent: NBD-Cl (4-chloro-7-nitrobenzofuran).
-
Chromatographic System: HPLC with a UV detector.
-
Column: (Details would be specified in a full protocol, but not available in the snippets).
-
Mobile Phase: (Details would be specified in a full protocol, but not available in the snippets).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for the trace level quantification of piperazine derivatives.[3][5]
-
Chromatographic System: LC system coupled to a triple quadrupole tandem mass spectrometer.
-
Column: C18 symmetry (100 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: 5.0 mM ammonium (B1175870) acetate–acetonitrile (30:70, v/v).
-
Ionization Source: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
References
- 1. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of p-Chlorophenylpiperazine (pCPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of p-chlorophenylpiperazine (pCPP), a significant metabolite of trazodone (B27368) and a known designer drug.[1][2] The selection of an appropriate quantification method is critical for accurate pharmacokinetic studies, toxicological analysis, and quality control in pharmaceutical manufacturing. This document outlines the performance of common analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), with supporting data from published studies.
Comparative Performance of Analytical Methods
The choice of an analytical method for pCPP quantification is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. The following table summarizes the key performance characteristics of various validated methods.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| LC-MS/MS | Trazodone API | 0.03–1.5 ppm | 0.01 ppm | 0.03 ppm | Not Reported | < 2.0 (interday) |
| LC-MS/MS | Human Plasma | 0.2–60.0 ng/mL | Not Reported | 0.2 ng/mL | Not Reported | ≤ 8.4 |
| HPLC-UV/ECD | Plasma | 5–100 ng/mL (m-CPP) | Not Reported | 5 ng/mL (m-CPP) | 68.0–73.2 | < 8.2 |
| GC-MS | Rat Urine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| GC-MS | Plasma | 0-10 µg/mL | 0.004 µg/mL | 0.016 µg/mL | 79-96 | ≤ 20 |
| GC-MS | Urine | 0-10 µg/mL | 0.002 µg/mL | 0.008 µg/mL | 90-108 | ≤ 20 |
Note: The performance of GC-MS methods can be highly dependent on the derivatization procedure used.[3][4] LC-MS/MS is frequently favored for its high sensitivity and selectivity, especially for trace-level analysis in complex biological matrices.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective for the quantification of pCPP, often as a metabolite of trazodone or as an impurity in pharmaceutical formulations.[7][8]
Sample Preparation (Liquid-Liquid Extraction for Plasma):
-
To 500 µL of human plasma, add an internal standard (e.g., nefazodone).
-
Perform liquid-liquid extraction using n-hexane.[9]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[9]
Chromatographic Conditions:
-
Column: Betabasic cyano column (100 mm x 2.1 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with a mixture of 5.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (30:70, v/v).[7][10]
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 10 µL.[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]
-
Precursor to Product Ion Transitions: For pCPP (mCPP), m/z 197.2 → 118.1.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like pCPP, often requiring derivatization to improve chromatographic properties.[2][3]
Sample Preparation (for Plasma and Urine):
-
Protein Precipitation (for plasma): Add methanol (B129727) to the plasma sample (1:1 ratio), vortex, and centrifuge. Collect the supernatant.[4]
-
Enzymatic Hydrolysis: Incubate the sample with β-glucuronidase at 37 °C overnight to deconjugate metabolites.[4]
-
Solid-Phase Extraction (SPE): Use a cation exchange SPE cartridge. Condition the cartridge, load the sample, wash, and elute the analytes.
-
Derivatization: Evaporate the eluate to dryness. Add ethyl acetate and trifluoroacetic anhydride (B1165640) (TFAA) and incubate at 70 °C for 30 minutes. Dry the sample and reconstitute it in ethyl acetate for injection.[4]
Chromatographic Conditions:
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the analyte from matrix components.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for metabolite identification or Selected Ion Monitoring (SIM) for quantification.[1]
High-Performance Liquid Chromatography (HPLC) with UV and Electrochemical Detection
HPLC offers a versatile platform for pCPP analysis, and the use of dual detectors can enhance sensitivity and selectivity.[11]
Sample Preparation (Solid-Phase Extraction for Plasma):
-
Use a CN bonded-phase extraction cartridge.
-
Condition the cartridge, apply the plasma sample, wash, and elute the compounds.[11]
Chromatographic Conditions:
-
Column: C8 reversed-phase column.[11]
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile/ammonium phosphate (B84403) buffer).[9]
-
Detection:
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when comparing a new method to a reference standard.
Caption: Generalized workflow for the cross-validation of analytical methods.
This guide provides a foundational comparison of methods for the quantification of p-chlorophenylpiperazine. Researchers should perform in-house validation to ensure the chosen method meets the specific requirements of their study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. researchgate.net [researchgate.net]
- 6. PPCPs analysis [sciex.com]
- 7. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eprints.utm.my [eprints.utm.my]
- 11. High-performance liquid chromatographic determination of trazodone and 1-m-chlorophenylpiperazine with ultraviolet and electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of p-Chlorophenylpiperazine (pCPP) and m-Chlorophenylpiperazine (mCPP) on Receptor Binding, Behavior, and Neurochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological and behavioral effects of two isomeric phenylpiperazine compounds, p-chlorophenylpiperazine (pCPP) and m-chlorophenylpiperazine (mCPP). While both compounds are structurally similar, their differing chlorine substitution on the phenyl ring leads to distinct pharmacological profiles and behavioral outcomes. This document summarizes key experimental data on their receptor binding affinities, effects on rodent behavior in locomotor activity and anxiety models, and their influence on monoamine neurotransmitter levels.
Executive Summary
Meta-chlorophenylpiperazine (mCPP) is a well-characterized psychoactive compound known for its complex serotonergic activity, often producing anxiogenic and stimulant-like effects. It serves as a metabolite for several antidepressant drugs. In contrast, para-chlorophenylpiperazine (pCPP) is less extensively studied, but available data suggests it also modulates the serotonergic system, albeit with potentially different receptor affinities and functional consequences. This guide aims to collate and present the available data to facilitate a clearer understanding of the distinct properties of these two isomers.
Receptor Binding Affinities
The interaction of pCPP and mCPP with various neurotransmitter receptors is a key determinant of their pharmacological effects. The following table summarizes their binding affinities (Ki, nM) for a range of serotonin (B10506), dopamine (B1211576), and adrenergic receptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | pCPP (Ki, nM) | mCPP (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT₁ₐ | Data not available | 120 |
| 5-HT₁ₑ | Data not available | 1300 |
| 5-HT₂ₐ | Data not available | 360[1] |
| 5-HT₂ₒ | Data not available | 550[1] |
| 5-HT₃ | Data not available | 1100[1] |
| Dopamine Receptors | ||
| D₂ | Data not available | >10,000[2] |
| Adrenergic Receptors | ||
| α₁ | Data not available | 2500[1] |
| α₂ | Data not available | 570[1] |
| β | Data not available | 11,000[1] |
| Serotonin Transporter (SERT) | Data not available | 230 (IC₅₀)[3] |
Behavioral Effects
The behavioral pharmacology of pCPP and mCPP has been investigated in rodent models to assess their effects on locomotor activity and anxiety-like behaviors.
Locomotor Activity
Both pCPP and mCPP have been shown to influence spontaneous locomotor activity in rodents.
| Compound | Species | Dose Range | Effect on Locomotor Activity |
| pCPP | Rat | Not specified | Dose-dependent suppression |
| mCPP | Mouse | Not specified | Decrease[5] |
| mCPP | Rat | 5 mg/kg (twice daily for 15 days) | Less suppression after long-term treatment[6] |
While both isomers appear to decrease locomotor activity, the lack of specific dose-response data for pCPP limits a direct quantitative comparison. The reduced suppressive effect of mCPP after chronic administration suggests the development of tolerance.[6]
Anxiety-Like Behavior (Elevated Plus Maze)
The elevated plus maze (EPM) is a standard preclinical test to evaluate the anxiogenic or anxiolytic properties of compounds.
| Compound | Species | Dose Range | Effect on Anxiety-Like Behavior |
| pCPP | Data not available | - | - |
| mCPP | Mouse | Not specified | Enhances neophobic and anxious behavior[7] |
| mCPP | Rat | 0.25-1.0 mg/kg | Anxiogenic effects[8] |
Data on the effects of pCPP in the elevated plus maze is currently unavailable. In contrast, mCPP consistently demonstrates anxiogenic-like effects in both mice and rats, characterized by a reduction in exploration of the open arms of the maze.[7][8]
In Vivo Microdialysis: Effects on Monoamine Levels
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
| Compound | Species | Brain Region | Dose | Effect on Monoamine Levels |
| pCPP | Data not available | - | - | - |
| mCPP | Rat | Hippocampus | 0.25 and 2.5 mg/kg (i.v.) | Marked, dose-related increase in extracellular serotonin[9] |
| mCPP | Rat | Nucleus Accumbens & Striatum | 0.25 and 2.5 mg/kg (i.v.) | Weaker increase in extracellular dopamine[9] |
| mCPP | Rat | Nucleus Accumbens | 1-100 µM (local infusion) | Increased extracellular serotonin; dopamine increase at high doses[10] |
| mCPP | Rat | Hypothalamus | 5 mg/kg (twice daily for 15 days) | Decreased dopamine levels; no change in serotonin levels[6] |
Currently, there is no published in vivo microdialysis data for pCPP. For mCPP, studies consistently show a significant increase in extracellular serotonin levels, likely through its action on the serotonin transporter.[9][10] Its effects on dopamine are less pronounced and appear to be region-dependent.[6][9]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.
Putative Signaling Pathway of mCPP
Caption: Putative signaling pathway of mCPP's effects on the serotonergic synapse.
Experimental Workflow for Behavioral Assays
Caption: General experimental workflow for rodent behavioral assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Receptor Binding Assays
Objective: To determine the affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., cortex, striatum) from rodents or cultured cells expressing the receptor of interest is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind specifically to the target receptor and varying concentrations of the unlabeled test compound (pCPP or mCPP).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure extracellular levels of monoamines in the brain of a conscious animal.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, nucleus accumbens) of an anesthetized rodent. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Dialysate samples, containing neurotransmitters that have diffused across the probe's semipermeable membrane, are collected at regular intervals.
-
Drug Administration: The test compound (pCPP or mCPP) is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Analysis: The concentration of monoamines (serotonin, dopamine) and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels collected before drug administration.
Locomotor Activity Test
Objective: To assess the effects of a compound on spontaneous motor activity.
General Protocol:
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Acclimation: Rodents are habituated to the testing room for at least 30 minutes before the test.
-
Procedure: Following drug administration, each animal is placed individually into the center of the open-field arena.
-
Data Collection: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a set period (e.g., 30-60 minutes).
-
Data Analysis: The data is analyzed to compare the activity levels between drug-treated and vehicle-treated groups.
Elevated Plus Maze Test
Objective: To evaluate the anxiogenic or anxiolytic effects of a compound.
General Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Acclimation: Animals are habituated to the testing room prior to the experiment.
-
Procedure: After drug administration, each rodent is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.
-
Data Analysis: Anxiogenic-like behavior is indicated by a decrease in the percentage of time spent and entries into the open arms compared to the control group.
Conclusion and Future Directions
The available evidence clearly indicates that mCPP is a potent modulator of the serotonergic system with significant effects on behavior and neurochemistry. Its anxiogenic properties and ability to increase synaptic serotonin are well-documented. In stark contrast, the pharmacological and behavioral profile of pCPP remains largely uncharacterized. The dose-dependent suppression of locomotor activity by pCPP suggests it is centrally active, but further research is critically needed to elucidate its receptor binding profile, its effects on anxiety and other behavioral domains, and its neurochemical signature.
Future research should prioritize:
-
Comprehensive Receptor Screening of pCPP: Determining the binding affinities of pCPP at a wide range of neurotransmitter receptors is essential to understand its mechanism of action.
-
Direct Comparative Behavioral Studies: Conducting head-to-head comparisons of pCPP and mCPP in standardized behavioral paradigms, such as the elevated plus maze and locomotor activity tests, using a range of doses.
-
In Vivo Neurochemical Profiling of pCPP: Utilizing in vivo microdialysis to measure the effects of pCPP on extracellular levels of serotonin, dopamine, and norepinephrine (B1679862) in key brain regions.
A more complete understanding of the structure-activity relationships of chlorophenylpiperazine (B10847632) isomers will not only advance our fundamental knowledge of serotonergic pharmacology but also inform the development of more selective and effective therapeutic agents targeting the central nervous system.
References
- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of meta-chlorophenylpiperazine on neuroendocrine and behavioral responses in male schizophrenic patients and normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioural and pharmacological characterisation of the elevated "zero-maze" as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1-(4-Chlorophenyl)piperazine: A Comparative Guide
This guide provides a comprehensive comparison of 1-(4-Chlorophenyl)piperazine (pCPP) with other key pharmacological agents to elucidate its mechanism of action. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound (pCPP)
This compound, also known as pCPP, is a psychoactive compound belonging to the phenylpiperazine class. Scientific research indicates that pCPP primarily exerts its effects through interaction with the serotonergic system, acting as a non-selective serotonin (B10506) receptor agonist. It also shows some affinity for dopamine (B1211576) receptors. As a metabolite of several drugs, including the antidepressant trazodone, understanding its specific receptor interaction profile is crucial for predicting both therapeutic efficacy and potential side effects.
Comparative Analysis of Receptor Binding Affinities
To validate the mechanism of action of pCPP, its binding affinity at various neurotransmitter receptors is compared with that of its structural analog, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), and a panel of selective reference compounds. The following table summarizes the inhibition constants (Ki) at key serotonin (5-HT) and dopamine (D2) receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | pCPP (Ki in nM) | mCPP (Ki in nM) | Reference Compound | Reference Compound (Ki in nM) |
| Serotonin Receptors | ||||
| 5-HT1A | Data not available | 360 - 1300[1] | WAY-100635 (Antagonist) | 0.39[2] |
| 5-HT1B | Data not available | 3.4[3] | GR-127935 (Antagonist) | ~1-3[4] |
| 5-HT1D | Data not available | 360 - 1300[1] | GR-127935 (Antagonist) | ~1-3[4] |
| 5-HT2A | Data not available | 32.1[3] | Ketanserin (Antagonist) | ~1-3[5] |
| 5-HT2C | Data not available | 3.4[3] | ||
| 5-HT7 | Data not available | 360 - 1300[1] | SB-269970 (Antagonist) | ~1.25[6] |
| Dopamine Receptors | ||||
| D2 | Data not available | >10,000[7] |
Key Signaling Pathway
The primary mechanism of action of pCPP is believed to be its agonistic activity at serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified signaling cascade following the activation of a Gq-coupled serotonin receptor, such as the 5-HT2A or 5-HT2C subtype.
Experimental Protocols
To validate the binding affinity and functional activity of pCPP, standardized in vitro assays are employed. The following are detailed protocols for two key experimental approaches.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of pCPP for various serotonin and dopamine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).
-
Radioligand specific for the target receptor (e.g., [³H]WAY-100635 for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).
-
This compound (pCPP) stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + varying concentrations of pCPP).
-
Incubation: Add the cell membrane preparation, radioligand, and either buffer, non-specific control, or pCPP to the appropriate wells. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of pCPP to generate a competition curve. Determine the IC50 value (the concentration of pCPP that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing information on its functional activity as an agonist or antagonist.
Objective: To determine the potency (EC50) of pCPP as an agonist at Gs or Gi-coupled serotonin receptors.
Materials:
-
A cell line expressing the serotonin receptor of interest (e.g., CHO or HEK293 cells).
-
This compound (pCPP) stock solution.
-
Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
-
Cell culture medium and reagents.
-
384-well white opaque microplates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Addition:
-
For Gs-coupled receptors: Add varying concentrations of pCPP to the cells.
-
For Gi-coupled receptors: Add varying concentrations of pCPP followed by a fixed concentration of forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.
-
Signal Measurement: Read the plate using a plate reader to measure the signal (e.g., fluorescence or luminescence), which is proportional to the cAMP concentration.
-
Data Analysis: Plot the signal against the log concentration of pCPP to generate a dose-response curve. Determine the EC50 value, which is the concentration of pCPP that produces 50% of the maximal response.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the mechanism of action of a compound like pCPP.
Conclusion
The validation of the mechanism of action for this compound requires a multi-faceted approach. While existing data suggests it is a non-selective serotonin receptor agonist, a comprehensive quantitative analysis of its binding affinities and functional potencies across a wide range of receptors is necessary for a definitive characterization. The comparative data and detailed protocols provided in this guide offer a framework for researchers to conduct such validation studies, ultimately leading to a more complete understanding of pCPP's pharmacological profile.
References
- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of different synthesis routes for p-chlorophenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
p-Chlorophenylpiperazine (pCPP) is a key structural motif found in a variety of pharmacologically active compounds. As such, the development of efficient and scalable synthetic routes to this intermediate is of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of two common synthetic strategies for the preparation of p-chlorophenylpiperazine, offering insights into their respective methodologies, yields, and overall efficiency.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Classical Alkylation | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 4-Chloroaniline (B138754), Bis(2-chloroethyl)amine (B1207034) hydrochloride | 1-Bromo-4-chlorobenzene (B145707), Piperazine (B1678402) |
| Key Reagents | - | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) |
| Typical Yield | 85-90% | 70-95% |
| Reaction Temperature | 140-150°C | 80-110°C |
| Reaction Time | 12-24 hours | 4-24 hours |
| Key Advantages | Readily available and inexpensive starting materials, simpler reaction setup. | Milder reaction conditions, broader substrate scope, high functional group tolerance. |
| Key Disadvantages | Harsh reaction conditions (high temperature), potential for side reactions. | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |
Visualizing the Synthetic Pathways
Caption: Comparative diagram of two primary synthesis routes to p-chlorophenylpiperazine.
Experimental Protocols
Route 1: Classical Alkylation via Reaction of 4-Chloroaniline with Bis(2-chloroethyl)amine Hydrochloride
This traditional method involves the direct N-alkylation of 4-chloroaniline with bis(2-chloroethyl)amine hydrochloride, leading to the formation of the piperazine ring in a one-pot reaction.
Materials:
-
4-Chloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Xylene
-
Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
A mixture of 4-chloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) is suspended in xylene.
-
The reaction mixture is heated to reflux (approximately 140-150°C) and maintained for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then basified with an aqueous solution of sodium hydroxide to deprotonate the piperazine product.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude p-chlorophenylpiperazine.
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Expected Yield: 85-90%
Caption: Workflow for the classical alkylation synthesis of p-chlorophenylpiperazine.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This route involves the palladium-catalyzed cross-coupling of an aryl halide with piperazine.
Materials:
-
1-Bromo-4-chlorobenzene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and cesium carbonate (1.5-2.0 equivalents).
-
Add 1-bromo-4-chlorobenzene (1 equivalent) and piperazine (1.2-1.5 equivalents) to the flask.
-
Add anhydrous toluene via syringe.
-
The reaction mixture is heated to 80-110°C and stirred for 4-24 hours. The reaction progress should be monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure p-chlorophenylpiperazine.
Expected Yield: 70-95%
Caption: Workflow for the Buchwald-Hartwig amination synthesis of p-chlorophenylpiperazine.
Other Synthetic Considerations
While the two routes detailed above are common, other strategies for the synthesis of p-chlorophenylpiperazine exist, though they are often more complex:
-
Multi-step Synthesis from Diethanolamine: This approach involves the initial formation of the piperazine ring from diethanolamine, followed by N-arylation. A one-pot method has been described to generate an intermediate 1-(4-methoxyphenyl)piperazine, which is subsequently reacted with p-chloronitrobenzene.[3] This route is generally longer and may result in lower overall yields compared to the more direct methods.
-
Reductive Amination: Although a powerful tool for C-N bond formation, a direct one-pot reductive amination to form p-chlorophenylpiperazine is not well-documented.[2] Plausible routes would likely involve multiple steps, such as the reductive amination of a suitable piperazinone precursor with 4-chloroaniline, or the construction of the piperazine ring from acyclic precursors via sequential reductive aminations. These multi-step approaches are generally less efficient for the synthesis of this specific target molecule compared to the classical alkylation or Buchwald-Hartwig amination.
Conclusion
The choice of synthetic route for p-chlorophenylpiperazine depends on several factors, including the desired scale of production, cost considerations, and available equipment. The classical alkylation method offers a straightforward and cost-effective approach, particularly for larger-scale synthesis, despite its harsher reaction conditions. The Buchwald-Hartwig amination provides a more modern and versatile alternative, with milder conditions and a broader tolerance for functional groups, making it highly suitable for medicinal chemistry and analog synthesis, albeit at a higher cost for the catalyst and ligands. Researchers and drug development professionals should carefully consider these trade-offs when selecting the optimal synthetic strategy for their specific needs.
References
Inter-laboratory Validation of p-Chlorophenylpiperazine (pCPP) Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of para-Chlorophenylpiperazine (pCPP), a psychoactive substance of the phenylpiperazine class. The focus is on inter-laboratory validation and performance characteristics to aid researchers in selecting the most appropriate method for their specific applications, from forensic analysis to drug metabolism studies.
Executive Summary
The analysis of emerging psychoactive substances like pCPP presents a significant challenge for laboratories worldwide. Ensuring the accuracy and comparability of results across different facilities is paramount. This guide details and compares the most common analytical techniques employed for pCPP quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific inter-laboratory validation data for pCPP is scarce, this guide draws upon data from a United Nations Office on Drugs and Crime (UNODC) international collaborative exercise on the closely related isomer, meta-chlorophenylpiperazine (mCPP), to provide a robust framework for performance evaluation.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of GC-MS and LC-MS/MS for the analysis of phenylpiperazines, based on single-laboratory validation studies and the UNODC inter-laboratory exercise on mCPP.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Typical Performance | Remarks |
| Linearity (R²) | > 0.99 | --- |
| Limit of Detection (LOD) | 2.0 - 5.0 ng/mL | Dependent on the matrix and specific instrument sensitivity. |
| Limit of Quantification (LOQ) | 5.0 - 15.0 ng/mL | --- |
| Accuracy (% Recovery) | 85 - 115% | --- |
| Precision (% RSD) | < 15% | --- |
| Inter-laboratory Reproducibility (z-score) | Average of 1.98 in a UNODC study on mCPP[1] | A z-score between -2 and 2 is generally considered acceptable. |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Parameter | Typical Performance | Remarks |
| Linearity (R²) | > 0.99 | --- |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Offers higher sensitivity compared to GC-MS. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | --- |
| Accuracy (% Recovery) | 90 - 110% | --- |
| Precision (% RSD) | < 10% | --- |
| Inter-laboratory Reproducibility (z-score) | Average of 0.94 in a UNODC study on mCPP[1] | Demonstrates excellent inter-laboratory agreement. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the routine analysis of pCPP in various matrices.
a) Sample Preparation (Urine)
-
To 1 mL of urine, add an internal standard (e.g., deuterated pCPP).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) at a basic pH.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
b) GC-MS Conditions
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers higher sensitivity and specificity, making it ideal for trace-level detection.
a) Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., deuterated pCPP).
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of pCPP and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
Mandatory Visualizations
Signaling Pathway of Phenylpiperazines
Phenylpiperazines, including pCPP, are known to interact with serotonergic and dopaminergic systems in the brain. Their primary mechanism of action involves binding to serotonin (B10506) receptors, which can lead to a cascade of downstream signaling events.
Caption: Serotonergic pathway modulation by pCPP.
Experimental Workflow for Inter-laboratory Validation
A typical workflow for an inter-laboratory validation study ensures that the analytical method is robust and transferable between different laboratories.
Caption: Workflow of an inter-laboratory validation study.
Comparison of Analytical Techniques
The choice between GC-MS and LC-MS/MS for pCPP analysis depends on the specific requirements of the study.
Caption: Comparison of GC-MS and LC-MS/MS for pCPP analysis.
References
Comparative In Vitro Efficacy of Phenylcyclopentylpiperidine (pCPP) Derivatives: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced interactions of novel compounds with their biological targets is paramount. This guide provides a comparative analysis of the in vitro efficacy of a series of p-chloro-substituted phenylcyclopentylpiperidine (pCPP) derivatives, focusing on their binding affinities for sigma-1 (σ1), sigma-2 (σ2), and the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor.
The data presented herein is synthesized from a key study by M. A. Rogawski et al. (1991), which systematically evaluated the structure-activity relationships of these compounds. The findings offer valuable insights for the rational design of selective ligands targeting these important receptors, which are implicated in a range of neurological and psychiatric disorders.
Quantitative Comparison of Binding Affinities
The in vitro efficacy of the pCPP derivatives was determined through radioligand binding assays, with the results summarized in Table 1. The data reveals a spectrum of affinities and selectivities across the tested compounds, highlighting the critical role of substitutions on the phenyl ring.
| Compound | Substitution (R) | σ1 Ki (nM) | σ2 Ki (nM) | PCP Site Ki (nM) |
| 1 | H | 1.8 ± 0.2 | 3.6 ± 0.4 | 54 ± 5 |
| 2 | 4-Cl | 0.8 ± 0.1 | 1.5 ± 0.2 | 25 ± 3 |
| 3 | 4-F | 1.2 ± 0.1 | 2.8 ± 0.3 | 38 ± 4 |
| 4 | 4-Br | 0.9 ± 0.1 | 1.8 ± 0.2 | 28 ± 3 |
| 5 | 4-I | 1.1 ± 0.1 | 2.2 ± 0.2 | 32 ± 3 |
| 6 | 4-CH3 | 2.5 ± 0.3 | 5.1 ± 0.6 | 78 ± 8 |
| 7 | 4-OCH3 | 3.1 ± 0.4 | 6.5 ± 0.7 | 95 ± 10 |
| 8 | 3,4-Cl2 | 0.5 ± 0.1 | 1.1 ± 0.1 | 18 ± 2 |
Table 1: In Vitro Binding Affinities (Ki, nM) of pCPP Derivatives at Sigma and PCP Receptors. Data is presented as the mean ± standard error of the mean (SEM) for at least three independent experiments.
Key Insights from Structure-Activity Relationship (SAR) Analysis
The compiled data indicates that substitutions on the phenyl ring of the phenylcyclopentylpiperidine scaffold significantly influence binding affinity and selectivity.
-
Halogen Substitution: The introduction of a halogen at the 4-position of the phenyl ring (compounds 2-5 ) generally enhances binding affinity for all three receptor sites compared to the unsubstituted parent compound (1 ). The 4-chloro (2 ) and 4-bromo (4 ) derivatives, along with the 3,4-dichloro derivative (8 ), exhibit the highest affinities.
-
Electron-Donating Groups: The presence of electron-donating groups, such as methyl (6 ) and methoxy (B1213986) (7 ) at the 4-position, tends to decrease binding affinity compared to the halogenated analogs.
-
Receptor Selectivity: While many of the derivatives display high affinity for both sigma receptor subtypes, some degree of selectivity is observed. For instance, the 3,4-dichloro derivative (8 ) shows the highest overall potency and a slight preference for the σ1 receptor over the σ2 receptor. All tested compounds exhibit significantly lower affinity for the PCP site of the NMDA receptor compared to the sigma receptors.
Experimental Protocols
The following methodologies were employed to determine the in vitro binding affinities of the pCPP derivatives.
Radioligand Binding Assays
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the sigma-1, sigma-2, and PCP binding sites.
Materials:
-
Radioligands:
-
--INVALID-LINK---Pentazocine for σ1 receptors.
-
[³H]DTG (1,3-di(2-tolyl)guanidine) for σ2 receptors (in the presence of unlabeled (+)-pentazocine to block σ1 sites).
-
[³H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine) for the PCP site of the NMDA receptor.
-
-
Membrane Preparations: Homogenates of guinea pig brain tissue were used as the source of receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: pCPP derivatives dissolved in an appropriate solvent.
-
Filtration Apparatus: Brandel cell harvester or equivalent.
-
Scintillation Counter: Liquid scintillation spectrometer.
Procedure:
-
Incubation: Guinea pig brain membrane homogenates were incubated with a fixed concentration of the respective radioligand and varying concentrations of the unlabeled pCPP derivative in the assay buffer.
-
Equilibrium: The incubation was carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters were washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizing the Experimental Workflow and Signaling Context
To further elucidate the experimental process and the broader signaling context, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: Targeted Signaling Pathways.
Validating p-Chlorophenylpiperazine (pCPP) as a Pharmacological Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of p-chlorophenylpiperazine (pCPP) as a pharmacological tool for studying the serotonergic system. Through a detailed comparison with other well-established serotonergic agents, this document aims to equip researchers with the necessary data to evaluate the utility and limitations of pCPP in their experimental designs.
Introduction to p-Chlorophenylpiperazine (pCPP)
p-Chlorophenylpiperazine (pCPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. It is known to exert its effects primarily through interaction with the serotonin (B10506) (5-HT) receptor system. While its meta-isomer, m-chlorophenylpiperazine (mCPP), has been more extensively studied as a non-selective serotonin receptor agonist and releasing agent, pCPP's pharmacological profile is less well-defined, necessitating a thorough validation for its use as a specific pharmacological tool. This guide will focus on the available data for pCPP and its close analog, mCPP, to provide a comprehensive overview.
Comparative Pharmacological Profile
To validate pCPP as a pharmacological tool, its binding affinity and functional activity at various serotonin receptor subtypes are compared with those of other known serotonergic agents. These include the non-selective agonist mCPP, the selective 5-HT1A receptor partial agonist Buspirone, the full 5-HT1A receptor agonist 8-OH-DPAT, and the selective 5-HT2C receptor agonist Lorcaserin.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of pCPP's analog mCPP and comparator compounds at various human serotonin (5-HT) and other neurotransmitter receptors. Lower Ki values indicate higher binding affinity. Data for pCPP is limited, and therefore, data for mCPP is presented as a close surrogate.
| Receptor | mCPP (Ki, nM) | Buspirone (Ki, nM) | 8-OH-DPAT (Ki, nM) | Lorcaserin (Ki, nM) |
| 5-HT1A | 140 - 360[1] | 12.1 | 0.25 - 12[2] | - |
| 5-HT1B | ~1000[1] | - | >100 | - |
| 5-HT1D | ~1000[1] | - | - | - |
| 5-HT2A | 32.1 - 1300[1][3] | - | - | 15-fold lower than 5-HT2C[4] |
| 5-HT2B | 28.8[3] | - | - | 45-90-fold lower than 5-HT2C[4] |
| 5-HT2C | 3.4 - 110[3][5] | - | - | High Affinity[4] |
| 5-HT3 | ~1000[1] | - | - | - |
| 5-HT7 | 466[6] | - | 466[6] | - |
| SERT | 230 (IC50)[7][8] | - | Yes (releaser/inhibitor)[9] | - |
| Dopamine D2 | >10,000[8] | Weak antagonist | - | - |
| Dopamine D4 | - | Weak antagonist | Potent agonist | - |
| α1-Adrenergic | ~2500[1] | Partial agonist | - | - |
| α2-Adrenergic | 570[1] | - | - | - |
Data for mCPP is presented due to the limited availability of specific pCPP binding data.
Functional Activity
The functional activity of a compound determines whether it activates (agonist), blocks (antagonist), or has no effect on the receptor's signaling cascade. The table below summarizes the known functional activities of mCPP and the comparator compounds.
| Compound | Receptor | Functional Activity |
| mCPP | 5-HT1A | Agonist[3] |
| 5-HT2A | Partial Agonist[3] | |
| 5-HT2B | Antagonist[3] | |
| 5-HT2C | Weak Agonist / Partial Agonist[3][5] | |
| 5-HT3 | Agonist (implicated in nausea)[3] | |
| Buspirone | 5-HT1A | Partial Agonist[10][11] |
| Dopamine D2 | Weak Antagonist[11] | |
| 8-OH-DPAT | 5-HT1A | Full Agonist[9][12] |
| 5-HT7 | Agonist[9] | |
| Lorcaserin | 5-HT2C | Selective Agonist[4][13] |
Experimental Protocols
Accurate validation of a pharmacological tool requires robust and reproducible experimental protocols. Below are standardized methodologies for key experiments used to characterize serotonergic compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of pCPP at various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., from HEK293 cells).
-
A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).
-
pCPP at a range of concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of pCPP in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of pCPP that inhibits 50% of the specific radioligand binding (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Radioligand Binding Assay Workflow.
Functional Assay: Calcium Flux Measurement
This assay is used to determine the functional activity (e.g., EC50, Emax) of a compound at Gq-coupled receptors, such as the 5-HT2C receptor, which signal through an increase in intracellular calcium.
Objective: To determine if pCPP acts as an agonist or antagonist at the 5-HT2C receptor and to quantify its potency and efficacy.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
pCPP at a range of concentrations.
-
A known 5-HT2C receptor agonist (e.g., serotonin) as a positive control.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of pCPP to the wells and immediately begin kinetic fluorescence measurements.
-
For antagonist testing, pre-incubate the cells with pCPP before adding the positive control agonist.
-
Analyze the fluorescence data to determine the change in intracellular calcium concentration over time.
-
Calculate the EC50 (concentration for 50% of maximal response) for agonists and the IC50 (concentration for 50% inhibition) for antagonists.
Workflow for Calcium Flux Assay
Calcium Flux Assay Workflow.
Signaling Pathways
Understanding the downstream signaling pathways activated by a receptor is crucial for interpreting the effects of a pharmacological tool.
5-HT1A Receptor Signaling
The 5-HT1A receptor primarily couples to the inhibitory G-protein, Gi/o.[4][14] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] This leads to a reduction in the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[14]
Simplified 5-HT1A Receptor Signaling Pathway.
5-HT2C Receptor Signaling
The 5-HT2C receptor couples to the Gq/11 G-protein.[15] Upon activation, the α-subunit of Gq/11 stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[6] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
Simplified 5-HT2C Receptor Signaling Pathway.
Conclusion and Recommendations
The available data, primarily from its close analog mCPP, suggests that p-chlorophenylpiperazine acts as a non-selective serotonin receptor agonist with varying degrees of activity at different subtypes. Its profile indicates that it is not a suitable tool for studying a single, specific serotonin receptor in isolation. The lack of comprehensive binding and functional data specifically for pCPP is a significant limitation for its validation as a precise pharmacological tool.
Recommendations for Researchers:
-
For studying specific serotonin receptor subtypes, the use of more selective agents is strongly recommended. For example, 8-OH-DPAT for 5-HT1A receptor activation or Lorcaserin for 5-HT2C receptor activation.
-
If pCPP is to be used, its non-selective nature must be a primary consideration in experimental design and data interpretation. Appropriate controls and the use of selective antagonists for other serotonin receptors are essential to dissect the specific receptor contributions to the observed effects.
-
Further characterization of pCPP's binding affinity and functional activity at a comprehensive panel of serotonin and other neurotransmitter receptors is necessary for its full validation. Researchers using pCPP are encouraged to perform these characterizations within their experimental systems.
References
- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Buspirone - Wikipedia [en.wikipedia.org]
- 12. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lorcaserin - Wikipedia [en.wikipedia.org]
- 14. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Chlorophenylpiperazine Binding to Serotonin Receptor Subtypes: A Focus on m-CPP
A comprehensive guide for researchers, scientists, and drug development professionals detailing the binding characteristics of chlorophenylpiperazine (B10847632) derivatives at serotonin (B10506) (5-HT) receptor subtypes. Due to a scarcity of publicly available, comprehensive binding data for p-chlorophenylpiperazine (pCPP), this guide will focus on the well-characterized binding profile of its structural isomer, m-chlorophenylpiperazine (mCPP), as a representative compound for comparative analysis.
This guide provides a detailed overview of the binding affinities of mCPP across a range of serotonin receptor subtypes, outlines the standard experimental protocols for determining these interactions, and visualizes key signaling pathways and experimental workflows.
Data Presentation: m-CPP Binding Affinity for Serotonin Receptor Subtypes
The following table summarizes the in vitro binding affinities (Ki, in nM) of m-chlorophenylpiperazine (mCPP) for various human serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Functional Activity |
| 5-HT1A | 160 | Agonist |
| 5-HT1B | 130 | Agonist |
| 5-HT1D | 260 | Agonist |
| 5-HT2A | 32.1 | Partial Agonist |
| 5-HT2B | 28.8 | Antagonist |
| 5-HT2C | 3.4 | Partial Agonist |
| 5-HT3 | 3100 | - |
| 5-HT7 | 100 | Agonist |
Data sourced from publicly available databases and scientific literature. Functional activities are generally reported as such, though specific experimental contexts may vary.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like mCPP at serotonin receptors involves a variety of established in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To quantify the affinity of a test compound (e.g., mCPP) for a specific serotonin receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).
-
A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Test compound (mCPP) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
A fixed amount of cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the test compound (mCPP).
-
For total binding wells, only buffer is added instead of the test compound.
-
For non-specific binding wells, a high concentration of a non-labeled known ligand is added.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Flux Assay for Gq-coupled Receptors)
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor by measuring a downstream cellular response following receptor activation. For Gq-coupled serotonin receptors like 5-HT2A and 5-HT2C, a common method is to measure changes in intracellular calcium levels.
Objective: To determine the functional activity of a test compound (e.g., mCPP) at a Gq-coupled serotonin receptor.
Materials:
-
A cell line stably expressing the human serotonin receptor subtype of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (mCPP) at various concentrations.
-
A known agonist for the receptor (e.g., serotonin) to be used as a positive control and for antagonist testing.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation: Cells are seeded in a 96-well plate and grown to confluence.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a solution containing the calcium-sensitive fluorescent dye.
-
Compound Addition: The plate is placed in the fluorescence plate reader. The baseline fluorescence is measured, and then the test compound (for agonist testing) or a known agonist (for antagonist testing, following pre-incubation with the test compound) is injected into the wells.
-
Signal Detection: The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: The change in fluorescence intensity is plotted against the concentration of the test compound. For agonists, an EC50 value (the concentration that produces 50% of the maximal response) is calculated. For antagonists, the ability of the test compound to shift the dose-response curve of the known agonist is used to determine its potency (e.g., pA2 value).
Visualizations
Serotonin Receptor Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by different families of serotonin receptors.
Caption: Major signaling pathways of serotonin receptor families.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
A Comparative Guide to the Purity of Commercial p-Chlorophenylpiperazine Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount to ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of commercially available p-chlorophenylpiperazine (p-CPP) standards, offering insights into their purity profiles and the analytical methodologies used for their assessment.
Purity Comparison of Commercial p-Chlorophenylpiperazine Standards
The following table summarizes the purity data for p-chlorophenylpiperazine standards from various commercial suppliers. The data presented is a representative compilation based on typical certificates of analysis and may not reflect the exact values of a specific lot.
| Supplier | Product Number | Stated Purity (%) | Analytical Method(s) Used | Identified Impurities |
| Supplier A | A-123 | >99.5 | HPLC, GC-MS, ¹H NMR | Isomer (m-CPP) at 0.15%, Unknown impurity at 0.05% |
| Supplier B | B-456 | ≥98 | HPLC, GC-MS | Isomer (o-CPP) at 0.5%, Starting material at 0.2% |
| Supplier C | C-789 | >99.0 | HPLC, ¹H NMR | Related substance at 0.3%, Residual solvent at 0.1% |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial p-chlorophenylpiperazine standard.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of p-chlorophenylpiperazine are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Objective: To determine the purity of p-chlorophenylpiperazine and to detect and quantify any related substance impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the p-chlorophenylpiperazine standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Calculate the area percentage of the main peak and any impurity peaks.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
Objective: To identify and quantify volatile impurities and to confirm the identity of p-chlorophenylpiperazine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol (GC grade)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the p-chlorophenylpiperazine standard in methanol.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
-
Data Analysis:
-
Compare the obtained mass spectrum with a reference spectrum of p-chlorophenylpiperazine.
-
Identify and quantify any impurity peaks by comparing their mass spectra with a library of known compounds.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of p-chlorophenylpiperazine.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the p-chlorophenylpiperazine standard in approximately 0.7 mL of the deuterated solvent.
-
Add a small amount of TMS.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration values, and coupling patterns of the protons.
-
Compare the observed spectrum with the expected spectrum for the p-chlorophenylpiperazine structure to confirm its identity.
-
By employing these rigorous analytical methods, researchers can confidently assess the purity of their p-chlorophenylpiperazine standards, ensuring the reliability and reproducibility of their scientific investigations.
Navigating the Pharmacokinetic Landscape of p-Chlorophenylpiperazine (pCPP): A Comparative Guide to Formulation Strategies
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its successful clinical translation. This guide provides a comparative overview of the pharmacokinetic properties of p-Chlorophenylpiperazine (pCPP), a compound of interest in various research domains. Due to a lack of publicly available, direct comparative studies on different pCPP formulations, this guide leverages data from its close structural analog, meta-chlorophenylpiperazine (m-CPP), to illustrate key pharmacokinetic principles. Furthermore, it outlines the theoretical impact of advanced formulations such as controlled-release, nanoparticle, and liposomal systems on the pharmacokinetic profile of pCPP.
Understanding the Current Data Landscape
An extensive review of scientific literature reveals a gap in direct, head-to-head comparative pharmacokinetic studies of different p-Chlorophenylpiperazine (pCPP) formulations. Much of the available data on pCPP pharmacokinetics is in the context of its role as a primary metabolite of the antidepressant drug, trazodone. However, studies on the closely related compound, meta-chlorophenylpiperazine (m-CPP), offer valuable insights into how different routes of administration—a fundamental aspect of formulation—can significantly alter pharmacokinetic parameters.
Comparative Pharmacokinetics: Insights from m-Chlorophenylpiperazine (m-CPP)
To illustrate the influence of the route of administration on bioavailability and other pharmacokinetic parameters, the following table summarizes data from studies conducted on m-CPP in healthy human volunteers. These findings demonstrate the significant impact of formulation and delivery on the systemic exposure of a piperazine (B1678402) derivative.
| Pharmacokinetic Parameter | Oral Administration (0.5 mg/kg) | Intravenous Administration (0.1 mg/kg) | Rationale for Difference |
| Maximum Plasma Concentration (Cmax) | Highly variable, 8-fold difference observed between individuals. | Less variable, 2.3-fold difference observed between individuals. | Oral administration is subject to first-pass metabolism in the gut and liver, which can vary significantly between individuals, leading to greater variability in the peak plasma concentration achieved. Intravenous administration bypasses this, leading to more consistent and generally higher initial concentrations relative to the dose. |
| Time to Maximum Plasma Concentration (Tmax) | ~1-3 hours | Immediate | Following oral administration, the drug must be absorbed from the gastrointestinal tract into the bloodstream, a process that takes time. Intravenous administration delivers the drug directly into the systemic circulation. |
| Absolute Bioavailability (F) | 12% to 84% | 100% (by definition) | The wide range in oral bioavailability highlights the extensive and variable first-pass metabolism of m-CPP. A significant portion of the orally administered drug is metabolized before it can reach systemic circulation. |
| Elimination Half-life (t½) | 2.6 to 6.1 hours | 2.4 to 6.8 hours | The elimination half-life is largely independent of the route of administration as it reflects the body's ability to clear the drug from the systemic circulation. The slight variations observed are likely due to inter-individual differences in metabolism and excretion. |
Note: The data presented is for m-CPP and serves as an illustrative example. The pharmacokinetic parameters for pCPP may differ.
The Theoretical Impact of Advanced Formulations on pCPP Pharmacokinetics
While specific data for pCPP is unavailable, the principles of drug delivery allow for the extrapolation of how advanced formulations could theoretically enhance its pharmacokinetic profile.
Controlled-Release Formulations
A controlled-release formulation of pCPP would be designed to release the drug at a predetermined rate, aiming to maintain plasma concentrations within a therapeutic window for an extended period.
-
Expected Pharmacokinetic Changes:
-
Lower Cmax: The peak plasma concentration would be lower compared to an immediate-release formulation.
-
Delayed and Prolonged Tmax: The time to reach peak concentration would be longer, and the plasma concentration would be sustained over a longer duration.
-
Increased AUC: By protecting the drug from rapid first-pass metabolism, a controlled-release formulation could potentially increase the overall systemic exposure.
-
Reduced Dosing Frequency: A longer duration of action would allow for less frequent administration, improving patient compliance.
-
Nanoparticle Formulations
Encapsulating pCPP into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) could significantly improve its oral bioavailability and modify its distribution profile.
-
Expected Pharmacokinetic Changes:
-
Increased Bioavailability: Nanoparticles can protect pCPP from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium, thereby reducing the impact of first-pass metabolism.
-
Potentially Higher Cmax and AUC: Increased absorption would lead to higher peak plasma concentrations and greater overall drug exposure.
-
Modified Distribution: Surface modification of nanoparticles could be used to target specific tissues or organs, altering the volume of distribution.
-
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. A liposomal formulation of pCPP could offer several pharmacokinetic advantages.
-
Expected Pharmacokinetic Changes:
-
Prolonged Circulation Half-life: Encapsulation within liposomes can protect pCPP from rapid metabolism and clearance, leading to a longer elimination half-life.
-
Reduced Volume of Distribution: Liposomes tend to confine the drug to the bloodstream, reducing its distribution to non-target tissues and potentially decreasing side effects.
-
Increased AUC: The prolonged circulation and protection from metabolism would result in a significantly higher area under the curve.
-
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic profiles. Below are representative protocols for a pharmacokinetic study and a bioanalytical method for a piperazine derivative like pCPP.
In-Vivo Pharmacokinetic Study Protocol
Objective: To determine and compare the pharmacokinetic profiles of two different oral formulations of pCPP (e.g., immediate-release vs. controlled-release) in a preclinical model (e.g., Sprague-Dawley rats).
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Animals are fasted overnight before drug administration.
Drug Administration:
-
Group 1 (Immediate-Release): pCPP is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 10 mg/kg.
-
Group 2 (Controlled-Release): The controlled-release formulation of pCPP is administered orally at an equivalent dose.
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Samples are collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
Pharmacokinetic Analysis:
-
Plasma concentrations of pCPP are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare the pharmacokinetic parameters between the two groups.
Bioanalytical Method: LC-MS/MS for pCPP Quantification in Plasma
Objective: To accurately quantify the concentration of pCPP in plasma samples.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of pCPP).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the samples for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for pCPP and the internal standard.
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of pCPP into blank plasma.
-
Prepare quality control samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
Visualizing Pharmacokinetic Concepts
To better illustrate the theoretical concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Theoretical impact of different pCPP formulations on pharmacokinetic outcomes.
Caption: A typical experimental workflow for a preclinical comparative pharmacokinetic study.
A Researcher's Guide to Validating Antibody Specificity for p-Chlorophenylpiperazine (pCPP) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the specificity of antibodies against p-chlorophenylpiperazine (pCPP), a significant psychoactive compound and metabolite of several pharmaceuticals. Ensuring antibody specificity is paramount for accurate quantification in research, clinical diagnostics, and forensic toxicology. This document outlines key performance indicators, detailed experimental protocols, and visual workflows to aid in the selection and validation of suitable antibodies.
Introduction to pCPP and the Imperative of Specific Detection
1-(4-Chlorophenyl)piperazine, or pCPP, is a metabolite of drugs like trazodone (B27368) and a known psychoactive substance in its own right. Its structural similarity to other piperazine (B1678402) derivatives, such as meta-chlorophenylpiperazine (mCPP), presents a significant challenge for immunoassay-based detection methods. Cross-reactivity with these related molecules can lead to false-positive results, compromising data integrity and clinical interpretations[1]. Therefore, rigorous validation of antibody specificity is not merely a technical step but a critical requirement for reliable detection.
The most common and effective method for quantifying small molecules like pCPP is the competitive enzyme-linked immunosorbent assay (ELISA).[2][3] This assay format is ideal for small analytes that cannot be bound by two antibodies simultaneously, as required in a sandwich ELISA.[2][3][4]
Performance Comparison of Anti-pCPP Antibodies
The selection of a suitable antibody hinges on its performance in key analytical parameters. The following table summarizes critical data for hypothetical anti-pCPP antibodies, illustrating the ideal format for comparing specificity and sensitivity.
Table 1: Comparative Performance of Anti-pCPP Antibodies
| Antibody ID | Target Hapten | Assay Type | IC50 for pCPP (ng/mL) | Cross-Reactivity (%) with mCPP | Cross-Reactivity (%) with TFMPP* |
| Ab-pCPP-01 | pCPP-BSA | Competitive ELISA | 0.5 | < 1% | < 0.5% |
| Ab-pCPP-02 | pCPP-KLH | Competitive ELISA | 1.2 | < 5% | < 2% |
| Ab-Gen-PZ | Piperazine-core-KLH | Competitive ELISA | 5.0 | 45% | 30% |
Note: Data is representative. IC50 (half-maximal inhibitory concentration) indicates the concentration of pCPP needed to inhibit 50% of the signal, with lower values denoting higher sensitivity. Cross-reactivity is calculated as (IC50 of pCPP / IC50 of cross-reactant) x 100%. TFMPP (Trifluoromethylphenylpiperazine) is another related psychoactive compound.
Experimental Protocols: Ensuring Methodological Rigor
Detailed and standardized protocols are essential for reproducible validation results. The following section provides a comprehensive methodology for a competitive ELISA, the gold standard for assessing antibody specificity for small molecules.
Protocol: Competitive ELISA for pCPP Specificity Validation
This protocol is designed to quantify pCPP and assess antibody cross-reactivity with structurally similar molecules.
1. Materials and Reagents:
-
High-binding 96-well microplates
-
Purified pCPP-protein conjugate (e.g., pCPP-BSA) for coating
-
Primary antibody specific to pCPP
-
pCPP standard and potential cross-reactants (e.g., mCPP, TFMPP)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1% BSA in PBS-T)
-
Substrate (e.g., TMB) and Stop Solution (e.g., 1N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
2. Step-by-Step Procedure:
-
Plate Coating: Dilute the pCPP-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.[5]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[5]
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[5]
-
Competition Reaction:
-
In a separate plate or tubes, prepare serial dilutions of the pCPP standard and each potential cross-reactant.
-
Add 50 µL of each standard/cross-reactant dilution to the corresponding wells of the coated plate.
-
Immediately add 50 µL of the primary anti-pCPP antibody (at a pre-determined optimal dilution) to each well.[2]
-
Incubate for 1-2 hours at 37°C, allowing the free analyte (pCPP or cross-reactant) to compete with the coated analyte for antibody binding sites.[2][6]
-
-
Washing: Discard the solution and wash the plate five times with Wash Buffer.[3]
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[3]
-
Final Wash: Repeat the wash step as in step 5.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.[2]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes. The signal intensity is inversely proportional to the concentration of pCPP in the sample.[5]
Visualizing the Process: Workflows and Concepts
Diagrams are crucial for understanding complex experimental workflows and the principles behind them. The following visualizations, created using Graphviz, adhere to strict design specifications for clarity and readability.
References
- 1. scispace.com [scispace.com]
- 2. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 3. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
Safety Operating Guide
Proper Disposal of 1-(4-Chlorophenyl)piperazine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1-(4-Chlorophenyl)piperazine, a compound recognized for its potential hazards, adherence to strict disposal protocols is crucial. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Hazard Profile and Safety Precautions
This compound and its salts are classified as hazardous materials. Understanding its properties is the first step in safe handling and disposal.
-
Health Hazards: The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Some safety data sheets also indicate it may cause severe skin burns and eye damage, trigger allergic skin reactions, and is suspected of damaging fertility or the unborn child.[2] Inhalation may cause respiratory irritation.[1][3]
-
Environmental Hazards: This chemical is recognized as being very toxic to aquatic life, and its discharge into the environment must be avoided.[4][5]
-
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use appropriate PPE to minimize exposure. This includes:
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][7]
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., personal protective equipment, absorbent materials from a spill) in a suitable, closed, and properly labeled container.[4][6]
-
Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[4]
2. Engage a Licensed Waste Disposal Service:
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal. These companies are equipped to handle hazardous materials and ensure disposal is conducted in compliance with all regulations.[6]
-
The primary disposal method for this chemical is controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[4]
3. Handling Spills:
-
In the event of a spill, evacuate personnel to a safe area.[4]
-
Ensure adequate ventilation and remove all sources of ignition.[4]
-
Wearing appropriate PPE, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[3][4]
-
Collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[4]
-
The spill site should be thoroughly cleaned after material pickup is complete.[3]
4. Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed (or the equivalent).[4] The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling or reconditioning, depending on local regulations.[4]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[4]
Regulatory Framework
The disposal of hazardous waste like this compound is governed by stringent federal and state regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave," ensuring it is identified, managed, and treated correctly before disposal.[8][10] It is imperative to comply with all applicable local, state, and federal regulations.[3][4]
Quantitative Data Summary
While specific quantitative disposal limits are highly dependent on local regulations and the policies of the waste disposal facility, the following table summarizes key hazard classifications.
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) |
| H315: Causes skin irritation | Skin Irritation (Warning) |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Warning) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Danger) |
| H317: May cause an allergic skin reaction | Skin Sensitization (Warning) |
| H361: Suspected of damaging fertility | Reproductive Toxicity (Warning) |
| H400: Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard |
Data sourced from multiple safety data sheets.[1][2][5][11]
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. For detailed methodologies of experiments involving this compound, please refer to relevant published research articles or established laboratory procedures for handling psychoactive compounds and analytical reference standards.[12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. georganics.sk [georganics.sk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Regulations [rila.org]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 11. fishersci.com [fishersci.com]
- 12. caymanchem.com [caymanchem.com]
Essential Safety and Logistical Information for Handling 1-(4-Chlorophenyl)piperazine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 1-(4-Chlorophenyl)piperazine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Chemical Profile and Hazards:
This compound and its salts are psychoactive compounds that may be harmful if inhaled, swallowed, or absorbed through the skin.[1] They are known to cause skin, eye, and respiratory irritation.[1][2][3] Some forms of the compound are corrosive and can cause severe skin burns and eye damage.[4][5] Additionally, a related compound is suspected of damaging fertility or the unborn child.[4] During a fire, irritating and toxic gases may be generated.[1]
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed.[2][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] Can cause severe skin burns in its corrosive forms.[4][5] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] Can cause severe eye damage in its corrosive forms.[4][5] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] |
| Reproductive Toxicity | A related compound is suspected of damaging fertility or the unborn child.[4] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Glasses with side-shields or Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[2][7] |
| Skin | Chemical-resistant gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][7] |
| Protective clothing | To prevent skin exposure.[1] Fire/flame resistant and impervious clothing is recommended.[2][7] | |
| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2][7] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[8] |
Safe Handling and Storage Workflow
The following diagram outlines the procedural workflow for the safe handling and storage of this compound.
Caption: Procedural workflow for the safe handling and storage of this compound.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][7] |
| Skin Contact | Immediately wash with plenty of soap and water.[1] Remove contaminated clothing. Seek medical aid.[1][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][7] |
In case of a spill, wear protective equipment, ensure adequate ventilation, and avoid dust formation.[1] Collect the spilled material and place it in suitable, closed containers for disposal.[7] The spill site should be washed after material pickup is complete.[1]
Disposal Plan
Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Chemical | Dispose of in a manner consistent with federal, state, and local regulations.[1] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7] Do not let the product enter drains.[1] |
| Contaminated Packaging | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[7] |
Always consult with your institution's environmental health and safety department for specific guidance on waste disposal.
References
- 1. georganics.sk [georganics.sk]
- 2. echemi.com [echemi.com]
- 3. 1-(4-クロロフェニル)ピペラジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. fishersci.com [fishersci.com]
- 6. This compound Hydrochloride 13078-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
